molecular formula C15H16O3 B1681774 Suberosin CAS No. 581-31-7

Suberosin

Número de catálogo: B1681774
Número CAS: 581-31-7
Peso molecular: 244.28 g/mol
Clave InChI: RSZDAYHEZSRVHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Suberosin (CAS 581-31-7), a prenylated coumarin with the molecular formula C15H16O3, is a natural compound isolated from plants like Plumbago zeylanica and Citropsis articulata . It is of significant interest in pharmacological research due to its potent anti-inflammatory and immunomodulatory activities. Studies have demonstrated that this compound can suppress the proliferation of human peripheral blood mononuclear cells (PBMCs) by arresting the cell cycle at the G1 to S phase transition . This immunomodulatory effect is mediated through the inhibition of key transcription factors, including NF-AT and NF-κB, and a reduction in the activation of extracellular signal-regulated kinase (ERK) and intracellular Ca2+ mobilization . Recent research highlights its therapeutic potential in immune and inflammatory disease models. In a 2023 study on sepsis-induced lung injury, this compound treatment ameliorated oxidative stress by modulating levels of glutathione (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA), and reduced the expression of pro-inflammatory cytokines TNF-α and IL-1β in a dose-dependent manner . A groundbreaking 2025 study on rheumatoid arthritis revealed that this compound attenuates the disease by repolarizing macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype . This effect is achieved through the modulation of the JAK/STAT signaling pathway, specifically by inhibiting JAK1/STAT3 phosphorylation in synovial fibroblasts and M1 macrophages, while promoting the JAK1/STAT6 pathway in M2 macrophages . From a drug metabolism perspective, this compound is primarily metabolized in human liver microsomes via hydroxylation, with CYP1A2 identified as a major cytochrome P450 enzyme involved in its phase I metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZDAYHEZSRVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206820
Record name Suberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-31-7
Record name Suberosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suberosin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Suberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Suberosin's Mechanism of Action in Rheumatoid Arthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Current therapeutic strategies, while effective for many, are often associated with adverse effects, necessitating the exploration of novel treatment modalities. Suberosin, a natural prenylated coumarin, has emerged as a promising candidate due to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the known mechanism of action of this compound in the context of rheumatoid arthritis. The primary mechanism involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to the repolarization of macrophages towards an anti-inflammatory phenotype and the suppression of inflammatory responses in fibroblast-like synoviocytes. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Rheumatoid arthritis is a systemic autoimmune disorder that primarily affects the synovial joints, leading to chronic inflammation, pannus formation, and the progressive destruction of cartilage and bone.[1] The pathogenesis of RA is complex, involving a cascade of inflammatory cells, including macrophages and fibroblast-like synoviocytes (FLS), and a network of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[2] While biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs) have revolutionized RA treatment, there remains a significant need for new therapies with improved safety and efficacy profiles.[1]

This compound, a natural compound isolated from plants such as Plumbago zeylanica, has demonstrated notable biological activities, including anti-inflammatory effects.[1][2] Recent research has elucidated its potential as a therapeutic agent for RA, primarily through its targeted action on key inflammatory signaling pathways.[1] This guide will provide a detailed examination of this compound's mechanism of action, focusing on its effects on cellular and molecular pathways implicated in RA pathology.

Core Mechanism of Action: Modulation of the JAK/STAT Pathway

The primary mechanism by which this compound exerts its anti-arthritic effects is through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is a critical regulator of cytokine signaling and is deeply implicated in the inflammatory processes of RA.[3][4]

This compound's action is twofold:

  • Inhibition of Pro-inflammatory Signaling: In RA fibroblast-like synoviocytes (RA-FLS) and pro-inflammatory M1 macrophages, this compound inhibits the phosphorylation of JAK1 and STAT3.[1] The JAK1/STAT3 axis is a key pathway for pro-inflammatory cytokines like TNF-α, leading to the expression of genes encoding other inflammatory mediators and MMPs.[1][2] By suppressing this pathway, this compound effectively dampens the inflammatory response in the synovium.[1][5]

  • Promotion of Anti-inflammatory Signaling: In macrophages, this compound promotes the phosphorylation of the JAK1/STAT6 pathway.[1] This pathway is crucial for the polarization of macrophages towards the anti-inflammatory M2 phenotype.[1] M2 macrophages play a role in resolving inflammation and promoting tissue repair. Therefore, by shifting the macrophage balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state, this compound helps to quell the chronic inflammation characteristic of RA.[1]

This compound's Dual Action on the JAK/STAT Pathway cluster_M1_FLS M1 Macrophage / RA-FLS cluster_M2 M2 Macrophage TNF-alpha_M1 TNF-α JAK1_M1 JAK1 TNF-alpha_M1->JAK1_M1 Activates pJAK1_M1 p-JAK1 JAK1_M1->pJAK1_M1 Phosphorylation STAT3_M1 STAT3 pSTAT3_M1 p-STAT3 STAT3_M1->pSTAT3_M1 Phosphorylation pJAK1_M1->STAT3_M1 Pro-inflammatory Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, MMPs) pSTAT3_M1->Pro-inflammatory Genes Induces Suberosin_M1 This compound Suberosin_M1->pJAK1_M1 Inhibits IL-4 IL-4 JAK1_M2 JAK1 IL-4->JAK1_M2 Activates pJAK1_M2 p-JAK1 JAK1_M2->pJAK1_M2 Phosphorylation STAT6_M2 STAT6 pSTAT6_M2 p-STAT6 STAT6_M2->pSTAT6_M2 Phosphorylation pJAK1_M2->STAT6_M2 Anti-inflammatory Genes Anti-inflammatory Gene Expression (e.g., Arg1) pSTAT6_M2->Anti-inflammatory Genes Induces Suberosin_M2 This compound Suberosin_M2->pJAK1_M2 Promotes

This compound's modulation of JAK/STAT signaling.

Effects on Key Cellular Players in Rheumatoid Arthritis

Macrophage Repolarization

Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. In the RA synovium, pro-inflammatory M1 macrophages are abundant and contribute to tissue damage. Conversely, anti-inflammatory M2 macrophages are involved in resolving inflammation. This compound has been shown to suppress the polarization of macrophages towards the M1 phenotype while enhancing their polarization towards the M2 phenotype.[1] This repolarization is a key aspect of its therapeutic effect, as it shifts the balance from a destructive to a restorative cellular environment within the joint.[1]

Inhibition of Fibroblast-Like Synoviocytes (FLS)

RA-FLS are key effector cells in RA pathogenesis, contributing to synovial inflammation and invasion into cartilage and bone.[2] Upon stimulation with pro-inflammatory cytokines like TNF-α, RA-FLS produce a range of inflammatory mediators, including IL-1β, IL-6, and various MMPs (MMP-1, MMP-3, MMP-9, MMP-13).[1][2] this compound significantly reduces the levels of these pro-inflammatory mediators in TNF-α-induced RA-FLS, thereby mitigating the destructive potential of these cells.[1][5]

Cellular Effects of this compound in RA cluster_macrophage Macrophage Population cluster_fls RA Fibroblast-Like Synoviocyte (RA-FLS) This compound This compound M1 M1 Macrophage (Pro-inflammatory) This compound->M1 Inhibits Polarization M2 M2 Macrophage (Anti-inflammatory) This compound->M2 Promotes Polarization RA_FLS Activated RA-FLS This compound->RA_FLS Inhibits Activation Inflammatory_Mediators Pro-inflammatory Mediators (IL-1β, IL-6, MMPs) RA_FLS->Inflammatory_Mediators Produces

This compound's impact on key cells in RA.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on TNF-α-Induced RA-FLS
Parameter MeasuredThis compound ConcentrationOutcomeReference
Cell Viability≤ 5 µMNon-toxic[5]
IL-1β, IL-6, MMP-3 (Protein)0.1, 0.5, 1, 5 µMMarkedly reduced levels[5]
TNF-α, IL-1β, IL-6, IL-8 (mRNA)0.1, 0.5, 1, 5 µMMarkedly reduced levels[5]
MMP-1, MMP-3, MMP-9, MMP-13 (mRNA)0.1, 0.5, 1, 5 µMMarkedly reduced levels[5]
Table 2: In Vivo Effects of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Parameter MeasuredThis compound DosageOutcomeReference
Clinical Arthritis Score0.5 mg/kg/daySignificantly reduced[1][5]
Joint Pathological Damage0.5 mg/kg/daySignificantly reduced[1][5]
M1 Macrophage Infiltration0.5 mg/kg/dayReduced in synovial tissue[1]
M2 Macrophage Proportion0.5 mg/kg/dayIncreased in synovial tissue[1]
Serum Inflammatory Mediators0.5 mg/kg/dayDecreased expression[1]
Synovial Inflammatory Mediators0.5 mg/kg/dayDecreased expression[1]
p-JAK1/JAK1 and p-STAT3/STAT30.5 mg/kg/daySignificantly ameliorated increase[5]

Potential Effects on Other Inflammatory Pathways

While the JAK/STAT pathway is the primary elucidated target of this compound in RA, other key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are also central to RA pathogenesis.

  • NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression.[6] While direct studies of this compound's effect on NF-κB in RA are limited, its ability to reduce the expression of NF-κB target genes like TNF-α, IL-1β, and IL-6 suggests a potential modulatory role.[1]

  • MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is involved in cytokine production and cellular stress responses in RA.[7] The broad anti-inflammatory profile of this compound suggests that it may also influence MAPK signaling, although this requires further investigation.

Other Potential Mechanisms of Action

Osteoclastogenesis

Bone erosion in RA is mediated by osteoclasts, which are bone-resorbing cells. The differentiation of osteoclasts is primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8][9] Although direct evidence for this compound's effect on osteoclastogenesis is not yet available, its ability to reduce inflammation in the synovial environment may indirectly inhibit the inflammatory signals that promote osteoclast formation and activity.

Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to tissue damage and perpetuates inflammation in RA. The antioxidant potential of this compound has been reported, suggesting it may help to mitigate oxidative stress in the arthritic joint, although this specific role in RA needs further exploration.

Pharmacokinetics and Metabolism

For any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial.

  • Metabolism: Studies in human liver microsomes have shown that this compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6.[3] The main metabolic pathways are hydroxylation and glucuronidation.[3]

  • ADME Profile: Comprehensive in vivo ADME data for this compound is currently limited. However, reviews of related prenylated coumarins suggest that they generally exhibit variable bioavailability.[2] Further pharmacokinetic studies are necessary to determine the optimal dosing and delivery of this compound for therapeutic use.

Experimental Protocols

In Vitro Inflammation Model: TNF-α-Induced RA-FLS

Workflow for In Vitro RA-FLS Inflammation Assay start Isolate and Culture RA-FLS treat_this compound Pre-treat with various concentrations of this compound start->treat_this compound induce_inflammation Stimulate with TNF-α (e.g., 10 ng/mL) treat_this compound->induce_inflammation incubate Incubate for a defined period (e.g., 24h) induce_inflammation->incubate collect Collect supernatant and cell lysates incubate->collect analysis Analyze for: - Cytokine/MMP levels (ELISA) - Gene expression (qRT-PCR) - Signaling protein phosphorylation (Western Blot) collect->analysis end Data Interpretation analysis->end

Experimental workflow for RA-FLS studies.
  • Cell Culture: RA-FLS are isolated from synovial tissue of RA patients and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with TNF-α (e.g., 10 ng/mL) to induce an inflammatory response.

  • Analysis: After incubation, the cell culture supernatant is collected for measuring cytokine and MMP protein levels by ELISA. Cell lysates are prepared for analyzing gene expression by quantitative real-time PCR (qRT-PCR) and for assessing the phosphorylation status of signaling proteins like JAK1 and STAT3 by Western blotting.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Workflow for Collagen-Induced Arthritis (CIA) Model start Select susceptible mouse strain (e.g., DBA/1) immunization1 Day 0: Primary Immunization (Type II Collagen in Complete Freund's Adjuvant) start->immunization1 immunization2 Day 21: Booster Immunization (Type II Collagen in Incomplete Freund's Adjuvant) immunization1->immunization2 treatment Administer this compound (e.g., 0.5 mg/kg/day, i.p.) prophylactically immunization2->treatment monitoring Monitor for arthritis onset and severity (Clinical Scoring) treatment->monitoring endpoint Day 42 (or other endpoint): Collect blood and joint tissues monitoring->endpoint analysis Analyze: - Histopathology of joints - Serum cytokine levels (ELISA) - Synovial tissue analysis  (Immunofluorescence, Western Blot) endpoint->analysis end Evaluate Therapeutic Efficacy analysis->end

Experimental workflow for the CIA mouse model.
  • Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.

  • Treatment: this compound is administered daily (e.g., by intraperitoneal injection) starting from the time of the primary immunization (prophylactic model).

  • Assessment: The development and severity of arthritis are monitored by clinical scoring of paw swelling and redness. At the end of the study, blood is collected for serum cytokine analysis, and joint tissues are harvested for histopathological examination and analysis of cellular and molecular markers by immunofluorescence and Western blotting.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for rheumatoid arthritis by targeting the JAK/STAT signaling pathway, leading to a reduction in synovial inflammation and a shift towards an anti-inflammatory cellular milieu. Its dual action of inhibiting pro-inflammatory JAK1/STAT3 signaling in RA-FLS and M1 macrophages, while promoting anti-inflammatory JAK1/STAT6 signaling and M2 macrophage polarization, underscores its potential as a multifaceted anti-arthritic agent.

Future research should focus on several key areas to advance the development of this compound as a clinical candidate:

  • Elucidation of Effects on Other Pathways: A thorough investigation into the effects of this compound on the NF-κB and MAPK signaling pathways in the context of RA is warranted to provide a more complete understanding of its mechanism of action.

  • Osteoclastogenesis Studies: Direct assessment of this compound's impact on RANKL-induced osteoclast differentiation and function is crucial to determine its potential to prevent bone erosion in RA.

  • Pharmacokinetic Profiling: Comprehensive in vivo ADME studies are essential to characterize the pharmacokinetic profile of this compound and to inform optimal dosing regimens.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in patients with rheumatoid arthritis.

References

The Pharmacological Profile and Biological Activities of Suberosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin is a naturally occurring prenylated coumarin (B35378) that has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from plants such as Plumbago zeylanica and Citropsis articulata, this compound has been traditionally used in various medicinal systems.[1] This technical guide provides a comprehensive overview of the pharmacological profile and biological activities of this compound, with a focus on its mechanisms of action, quantitative data from pertinent studies, and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-rheumatoid arthritis, anticoagulant, and potential anti-cancer effects. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Anti-Rheumatoid Arthritis Activity

This compound has demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB and JAK/STAT signaling pathways. In a model of rheumatoid arthritis, this compound significantly reduced clinical symptoms and joint pathological damage.[2]

Mechanism of Action:

  • NF-κB Inhibition: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. It prevents the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory cytokines.[1]

  • JAK/STAT Pathway Modulation: this compound exhibits its anti-arthritic effects by inhibiting the JAK1/STAT3 signaling pathway in M1 macrophages, which are pro-inflammatory. Concurrently, it promotes the phosphorylation of the JAK1/STAT6 pathway in M2 macrophages, leading to their anti-inflammatory phenotype.[2]

  • Macrophage Polarization: this compound influences macrophage polarization, a critical process in inflammation and its resolution. It suppresses the differentiation of pro-inflammatory M1 macrophages while promoting the polarization of anti-inflammatory M2 macrophages.[2][3] In in-vitro studies, treatment with this compound (0.1 and 1 µM) decreased the proportion of CD80-positive M1 macrophages and increased the percentage of CD206-positive M2 macrophages.[3]

  • Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G1 phase in phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs), contributing to its immunosuppressive effects.[1][2]

Anticoagulant Activity

This compound exhibits anticoagulant properties by prolonging the prothrombin time (PT), which is a measure of the extrinsic pathway of coagulation.

Mechanism of Action:

The exact mechanism by which this compound prolongs prothrombin time is not fully elucidated but is a characteristic activity of many coumarin derivatives.

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored, with some studies indicating its ability to inhibit the proliferation of cancer cells. However, comprehensive quantitative data across a wide range of cancer cell lines is currently limited. One study has reported the IC50 of this compound in the MCF-7 breast cancer cell line in combination with radiotherapy or hyperthermia, suggesting a potential synergistic effect.

Reported Anti-Cancer Effects:

  • MCF-7 (Breast Cancer): A study investigating the combined effect of this compound with radiotherapy or hyperthermia on MCF-7 cells reported a dose-dependent reduction in cell viability, with an IC50 between 0.1 and 0.2 μM when used as a pre-treatment.

It is important to note that more research is needed to establish the direct cytotoxic effects and IC50 values of this compound as a standalone agent in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Biological Activity Model/Cell Line Parameter Value Reference
Anti-Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) mouse modelM1 Macrophage Infiltration (in synovial tissue)Reduced with 0.5 mg/kg/d prophylactic treatment[2]
M2 Macrophage Proportion (in synovial tissue)Increased with 0.5 mg/kg/d prophylactic treatment[2]
Bone Marrow-Derived Macrophages (BMDMs)CD80+ M1 Macrophages94% (LPS+IFN-γ) -> 84.9% (0.1 µM SBR) -> 77.5% (1 µM SBR)[3]
CD206+ M2 Macrophages82.6% (IL-4) -> 86.9% (0.1 µM SBR) -> 93.7% (1 µM SBR)[3]
Anticoagulant Activity Male Wistar RatsProthrombin Time (PT)Prolonged at doses of 3 and 6 mg/kg
Anti-Cancer Activity MCF-7 (Breast Cancer)IC50 (in combination with radiotherapy/hyperthermia)0.1 - 0.2 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.

Anti-Proliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anticoagulant Activity (Prothrombin Time Assay)

Principle: The prothrombin time (PT) test measures how long it takes for a clot to form in a blood sample. It assesses the integrity of the extrinsic and common pathways of the coagulation cascade.

Protocol:

  • Sample Collection: Collect blood from the study subjects (e.g., Wistar rats) via cardiac puncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes to obtain platelet-poor plasma.

  • Assay Procedure:

    • Pre-warm the plasma sample and the PT reagent (containing tissue thromboplastin (B12709170) and calcium) to 37°C.

    • Pipette 100 µL of the plasma into a pre-warmed cuvette.

    • Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

    • Record the time in seconds for the formation of a fibrin (B1330869) clot.

  • Data Analysis: Compare the prothrombin time of the this compound-treated group to that of the control group. A longer PT indicates anticoagulant activity.

NF-κB Activation (Western Blot Analysis)

Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of key proteins in the signaling pathway, such as p65 and IκBα, are measured in the cytoplasmic and nuclear fractions of cells.

Protocol:

  • Cell Treatment: Culture cells (e.g., macrophages or other relevant cell lines) and treat them with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide - LPS or tumor necrosis factor-alpha - TNF-α).

  • Protein Extraction:

    • Cytoplasmic and Nuclear Fractionation: Lyse the cells using a hypotonic buffer to release cytoplasmic proteins. Centrifuge to pellet the nuclei. Extract the nuclear proteins from the pellet using a high-salt buffer.

    • Whole-Cell Lysates: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) and a loading control (e.g., anti-β-actin or anti-Lamin B1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Compare the protein levels between different treatment groups.

Macrophage Polarization (Flow Cytometry Analysis)

Principle: Flow cytometry is used to analyze the expression of cell surface and intracellular markers to identify different cell populations. In this context, it is used to distinguish between M1 and M2 macrophage phenotypes based on the expression of specific markers.

Protocol:

  • Macrophage Differentiation and Polarization:

    • Isolate bone marrow cells from mice and culture them in the presence of M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).

    • To induce M1 polarization, treat the BMDMs with LPS and IFN-γ.

    • To induce M2 polarization, treat the BMDMs with IL-4.

    • Treat the polarized macrophages with different concentrations of this compound.

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., anti-CD80, anti-CD86) and M2 markers (e.g., anti-CD206, anti-CD163).

    • For intracellular staining (e.g., for transcription factors), fix and permeabilize the cells before adding the antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentage of M1 and M2 macrophages in each treatment group.

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through its interaction with key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK activation and the subsequent nuclear translocation of NF-κB.

JAK_STAT_Modulation_by_this compound cluster_M1 M1 Macrophage (Pro-inflammatory) cluster_M2 M2 Macrophage (Anti-inflammatory) IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK1_M1 JAK1 IFNgR->JAK1_M1 Activates STAT3_M1 STAT3 JAK1_M1->STAT3_M1 Phosphorylates pSTAT3_M1 p-STAT3 M1_Genes Pro-inflammatory Gene Expression pSTAT3_M1->M1_Genes Dimerizes & Translocates IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK1_M2 JAK1 IL4R->JAK1_M2 Activates STAT6_M2 STAT6 JAK1_M2->STAT6_M2 Phosphorylates pSTAT6_M2 p-STAT6 M2_Genes Anti-inflammatory Gene Expression pSTAT6_M2->M2_Genes Dimerizes & Translocates Suberosin_M1 This compound Suberosin_M1->JAK1_M1 Inhibits Suberosin_M2 This compound Suberosin_M2->JAK1_M2 Promotes Phosphorylation

Caption: this compound modulates the JAK/STAT pathway, inhibiting M1 and promoting M2 macrophage polarization.

Macrophage_Polarization_Workflow cluster_polarization Polarization BM Bone Marrow Cells MCSF M-CSF (Differentiation) BM->MCSF BMDM Bone Marrow-Derived Macrophages (BMDMs) MCSF->BMDM LPS_IFNg LPS + IFN-γ BMDM->LPS_IFNg IL4 IL-4 BMDM->IL4 M1 M1 Macrophages LPS_IFNg->M1 M2 M2 Macrophages IL4->M2 Suberosin_treatment This compound Treatment M1->Suberosin_treatment M2->Suberosin_treatment Analysis Analysis (Flow Cytometry, qRT-PCR, ELISA) Suberosin_treatment->Analysis

Caption: Experimental workflow for studying the effect of this compound on macrophage polarization.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its well-documented anti-inflammatory and anti-rheumatoid arthritis activities, mediated through the inhibition of the NF-κB pathway and modulation of JAK/STAT signaling and macrophage polarization, make it a strong candidate for further investigation in the context of inflammatory and autoimmune diseases. Its anticoagulant properties also warrant further exploration. While preliminary studies suggest potential anti-cancer effects, more rigorous research is required to establish its efficacy and mechanism of action in various cancer types. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent.

References

Suberosin: A Natural Coumarin Derivative as a Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Suberosin, a naturally occurring coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of this compound's potential as a natural inhibitor of the NF-κB signaling pathway, consolidating available research, detailing experimental methodologies for its investigation, and presenting its mechanism of action. While direct quantitative data for this compound's NF-κB inhibitory activity is emerging, this guide also draws upon data from structurally related coumarins to illustrate its therapeutic potential.

Introduction to this compound and the NF-κB Pathway

This compound (C15H16O3) is a prenylated coumarin found in various plant species, including those of the Rutaceae and Apiaceae families.[1] Coumarins, as a class of compounds, are recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] The anti-inflammatory effects of many coumarins are attributed to their ability to modulate key inflammatory signaling pathways, with the NF-κB pathway being a prominent target.[2][3][4]

The NF-κB family of transcription factors are central regulators of the inflammatory response.[5] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) of NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

Mechanism of Action: this compound as an NF-κB Inhibitor

While the precise molecular mechanism of this compound's NF-κB inhibition is an active area of research, studies on this compound and related coumarins suggest a multi-faceted approach to dampening NF-κB activation. The primary proposed mechanisms include:

  • Inhibition of IKK Activity: Several small molecules are known to inhibit NF-κB activation by targeting the IKK complex.[7][8] It is plausible that this compound, like other coumarin derivatives, may directly or indirectly inhibit the kinase activity of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.

  • Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, this compound would lead to the stabilization of the IκBα-NF-κB complex in the cytoplasm, effectively preventing the release of active NF-κB.[9]

  • Inhibition of p65 Nuclear Translocation: A key step in NF-κB activation is the translocation of the p65 subunit into the nucleus.[9] Immunofluorescence studies can visualize this process. It is hypothesized that this compound treatment would result in the retention of p65 in the cytoplasm, even in the presence of inflammatory stimuli.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p p-IκBα NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 sequesters NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates Proteasome Proteasome IkB_p->Proteasome degradation This compound This compound This compound->IKK_complex Inhibits This compound->NFkB_p65 Prevents nuclear translocation DNA DNA (κB sites) NFkB_p65_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells (e.g., RAW 264.7, HEK293T) Suberosin_Treatment Pre-treat with this compound Cell_Seeding->Suberosin_Treatment Stimulation Stimulate with LPS or TNF-α Suberosin_Treatment->Stimulation Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p65) Stimulation->Western_Blot EMSA EMSA (NF-κB DNA Binding) Stimulation->EMSA qPCR qRT-PCR (Pro-inflammatory genes) Stimulation->qPCR

References

Natural Plant Sources of Suberosin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin, a prenylated coumarin (B35378), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory and anticoagulant effects. This technical guide provides an in-depth overview of the natural plant sources of this compound and its derivatives, quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and an exploration of their known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Plant Sources

This compound and its derivatives are predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. Several genera within these families are known to be rich sources of these compounds.

Key Plant Genera Containing this compound and its Derivatives:

  • Ferulago (Apiaceae): Various species of this genus, such as Ferulago angulata and Ferulago carduchorum, are notable for their this compound content.[1][2]

  • Prangos (Apiaceae): Species like Prangos pabularia have been identified as significant sources of this compound.

  • Citropsis (Rutaceae): Citropsis articulata is a known source of this compound.[3]

  • Zanthoxylum (Rutaceae): this compound has been reported in Zanthoxylum ovalifolium.[3]

  • Semenovia (Apiaceae): Semenovia dasycarpa is another plant species reported to contain this compound.[3]

  • Plumbago (Plumbaginaceae): Plumbago zeylanica has been shown to contain this compound.

Quantitative Data on this compound Content

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. The following table summarizes available quantitative data.

Plant SpeciesPlant PartExtraction/Analysis MethodCompoundYield/ConcentrationReference
Prangos pabulariaFruit OilGas Chromatography (GC)This compound1.8%(Tabanca et al., 2016)
Ferulago angulataEssential OilSupercritical Fluid ExtractionThis compound12.36%(Sodeifian et al., 2011)

Note: This table will be expanded as more quantitative data becomes available in the scientific literature.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, based on common laboratory practices.

1. Plant Material Preparation:

  • Air-dry the desired plant parts (e.g., fruits, roots, aerial parts) at room temperature in a well-ventilated area, protected from direct sunlight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., n-hexane, chloroform, methanol) for several hours. The choice of solvent depends on the polarity of the target compounds.
  • Maceration: Soak the powdered plant material in a selected solvent in a sealed container for a period of 3-7 days with occasional shaking.
  • Supercritical Fluid Extraction (SFE): Utilize supercritical carbon dioxide to extract essential oils rich in this compound, as demonstrated with Ferulago angulata.[1]

3. Fractionation and Purification:

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.
  • Subject the concentrated extract to column chromatography over silica (B1680970) gel.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm and 366 nm).
  • Combine fractions containing the compound of interest (this compound) and further purify using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water or acetonitrile (B52724) and water.
  • Detection: UV detector at a wavelength of approximately 320-340 nm.
  • Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., HP-5MS).
  • Carrier Gas: Helium.
  • Ionization: Electron Impact (EI) at 70 eV.
  • Analysis: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be compared with library data for identification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
  • Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. The characteristic proton and carbon signals for the coumarin backbone and the prenyl side chain will confirm the identity of this compound.

Signaling Pathways and Mechanism of Action

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound, particularly its anti-inflammatory and anticoagulant properties.

Anti-inflammatory Activity: Modulation of the JAK/STAT Pathway

This compound has been shown to exhibit significant anti-inflammatory effects in the context of rheumatoid arthritis by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. It appears to induce a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

  • Inhibition of M1 Macrophage Polarization: this compound inhibits the phosphorylation of JAK1 and STAT3, key components of the signaling cascade that promotes the M1 macrophage phenotype and the production of pro-inflammatory cytokines.

  • Promotion of M2 Macrophage Polarization: Conversely, this compound promotes the phosphorylation of JAK1 and STAT6, a pathway that drives the differentiation of macrophages towards the M2 phenotype, which is involved in tissue repair and resolution of inflammation.

Suberosin_JAK_STAT_Pathway cluster_M1 M1 Macrophage (Pro-inflammatory) cluster_M2 M2 Macrophage (Anti-inflammatory) M1_Receptor Cytokine Receptor M1_JAK1 JAK1 M1_Receptor->M1_JAK1 Activates M1_STAT3 STAT3 M1_JAK1->M1_STAT3 Phosphorylates M1_ProInflammatory Pro-inflammatory Gene Expression M1_STAT3->M1_ProInflammatory Induces M2_Receptor Cytokine Receptor M2_JAK1 JAK1 M2_Receptor->M2_JAK1 Activates M2_STAT6 STAT6 M2_JAK1->M2_STAT6 Phosphorylates M2_AntiInflammatory Anti-inflammatory Gene Expression M2_STAT6->M2_AntiInflammatory Induces Suberosin_Inhibit This compound Suberosin_Inhibit->M1_JAK1 Inhibits phosphorylation Suberosin_Promote This compound Suberosin_Promote->M2_JAK1 Promotes phosphorylation

This compound's modulation of the JAK/STAT pathway in macrophages.
Anticoagulant Activity

This compound has demonstrated anticoagulant properties by prolonging the prothrombin time (PT).[1][2] The prothrombin time is a measure of the extrinsic pathway of coagulation. While the precise molecular target within the coagulation cascade has not been fully elucidated, this effect suggests that this compound may interfere with the activity of one or more clotting factors in this pathway, such as Factor VII, Factor X, Factor V, prothrombin, or fibrinogen. Further research is required to pinpoint the exact mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from plant materials.

Suberosin_Workflow cluster_analysis Characterization PlantMaterial Plant Material (e.g., fruits, roots) Drying Drying and Grinding PlantMaterial->Drying Extraction Extraction (Soxhlet, Maceration, SFE) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Monitoring Fractions->TLC Purification Further Purification (Prep-TLC, HPLC) Fractions->Purification TLC->Fractions Purethis compound Pure this compound Purification->Purethis compound HPLC HPLC-UV/DAD Purethis compound->HPLC GCMS GC-MS Purethis compound->GCMS NMR NMR (¹H, ¹³C) Purethis compound->NMR

General workflow for this compound isolation and analysis.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The Apiaceae and Rutaceae families are key sources for these compounds. This guide provides a foundational understanding of their natural occurrence, methods for their isolation and characterization, and insights into their mechanisms of action. Further research is warranted to expand the quantitative data across a wider range of plant species and to fully elucidate the molecular targets of this compound's pharmacological activities. Such efforts will be crucial for the development of new this compound-based therapeutic agents.

References

Biosynthesis pathways of coumarins like Suberosin in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Coumarins in Plants with a Focus on Suberosin

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (1,2-benzopyrones) are a significant class of secondary metabolites ubiquitously found in higher plants, originating from the phenylpropanoid pathway.[1] These compounds are integral to plant survival, playing critical roles in defense against pathogens, responses to abiotic stressors like nutrient deficiency, and regulation of oxidative stress.[1][2] The structural diversity of coumarins leads to a wide spectrum of biological activities, making them valuable lead compounds in drug discovery and development for their antioxidant, antimicrobial, antiviral, and antitumor properties.[3][4] This guide provides a detailed examination of the core biosynthetic pathways of coumarins, from the general phenylpropanoid pathway to the formation of simple coumarins like umbelliferone, and further to complex prenylated coumarins such as this compound. It includes summaries of key enzymes, detailed experimental protocols for their study, and pathway visualizations to facilitate a deeper understanding for research and development applications.

The Core Phenylpropanoid Pathway: The Foundation

The biosynthesis of all coumarins begins with the general phenylpropanoid pathway, one of the most crucial and conserved pathways for secondary metabolite production in plants.[5] This pathway converts the amino acid L-phenylalanine into key cinnamic acid derivatives that serve as precursors for a vast array of compounds, including flavonoids, lignins, and coumarins.[4][6]

The initial, highly regulated steps are:

  • Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[5]

  • Hydroxylation: Next, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73A family), introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[5][7]

  • CoA Ligation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5] This activated thioester is a critical branch point, channeling the carbon flow towards various downstream pathways.[6]

General_Phenylpropanoid_Pathway General Phenylpropanoid Pathway to Coumarin (B35378) Precursors Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin pCou p-Coumaric Acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA Simple_Coumarin_Pathway Biosynthesis of Umbelliferone pCouCoA p-Coumaroyl-CoA pCouCoA_OH 2'-Hydroxy-p-coumaroyl-CoA pCouCoA->pCouCoA_OH Umbelliferone Umbelliferone pCouCoA_OH->Umbelliferone Suberosin_Pathway Proposed Biosynthesis of this compound Umbelliferone Umbelliferone Intermediate 6-prenylumbelliferone (Demethylthis compound) Umbelliferone->Intermediate DMAPP DMAPP DMAPP->Intermediate Prenyltransferase (PT) This compound This compound Intermediate->this compound SAM SAM SAM->this compound O-Methyltransferase (OMT) Experimental_Workflow Workflow for Coumarin Analysis A 1. Plant Tissue Collection (e.g., Roots, Leaves) B 2. Homogenization (Liquid N2, Grinding) A->B C 3. Extraction (e.g., 80% Methanol + Internal Standard) B->C D 4. Ultrasonic-Assisted Extraction (UAE) C->D E 5. Centrifugation / Filtration D->E F 6. UHPLC-MS Analysis (C18 Column, Gradient Elution) E->F G 7. Data Processing (Peak Integration, Quantification) F->G H Result: Coumarin Profile & Concentrations G->H

References

Suberosin: A Comprehensive Technical Guide to its Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin, a naturally occurring prenylated coumarin (B35378), has garnered significant scientific interest due to its diverse pharmacological activities. Found in a variety of plant species, it is recognized for its anti-inflammatory and anticoagulant properties. This technical guide provides an in-depth overview of the chemical structure and physical properties of this compound, offering valuable data and experimental insights for researchers in drug discovery and development.

Chemical Structure

This compound is chemically known as 7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one.[1] Its structure is characterized by a coumarin core, which is a benzopyran-2-one, substituted with a methoxy (B1213986) group at the 7th position and a prenyl (3-methylbut-2-enyl) group at the 6th position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one[1]
Chemical Formula C₁₅H₁₆O₃[1]
Molecular Weight 244.28 g/mol [1]
CAS Number 581-31-7[1]
Canonical SMILES CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C[1]
InChI InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3[1]
InChIKey RSZDAYHEZSRVHS-UHFFFAOYSA-N[1]

Physical Properties

The physical characteristics of this compound have been determined through various experimental methods. These properties are crucial for its handling, formulation, and application in research settings.

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance White to off-white solid
Melting Point 87.5 °C (from Methanol)[2]
Boiling Point 158-172 °C at 0.05 Torr[3]
Solubility Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] Practically insoluble in water.[5]

Experimental Protocols

Determination of Melting Point

The melting point of this compound was determined using a conventional capillary melting point apparatus. A small, finely powdered sample of purified this compound is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point. For coumarins, the use of a hot-stage microscope can also provide accurate measurements.

Determination of Boiling Point under Reduced Pressure

Due to the relatively high boiling point of this compound, its determination is typically carried out under reduced pressure to prevent decomposition. A micro-boiling point method is suitable for small sample sizes. The sample is placed in a small test tube with a capillary tube (sealed at one end) inverted within it. The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). As the temperature rises, a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure. The barometric pressure must be recorded simultaneously.

Solubility Assay Protocol (Kinetic Solubility)

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common requirement in early drug discovery.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mM).

  • Serial Dilution: The DMSO stock solution is serially diluted in the chosen aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking to allow for equilibration.

  • Precipitate Detection: The presence of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by visual inspection.

  • Quantification (Optional): For a more quantitative assessment, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of this compound in the supernatant is then determined by a suitable analytical method, such as HPLC-UV.

Signaling Pathway and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kappaB_Pathway_Inhibition_by_this compound Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IkappaB_p50p65 IκBα - p50/p65 (Inactive Complex) IKK_complex->IkappaB_p50p65 Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IkappaB p-IκBα IkappaB_p50p65->p_IkappaB p50p65 p50/p65 (Active NF-κB) IkappaB_p50p65->p50p65 Releases Proteasome Proteasome Degradation p_IkappaB->Proteasome Ubiquitination Nucleus Nucleus p50p65->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates

Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Workflow: Extraction, Isolation, and Quantification of this compound

The following diagram illustrates a general workflow for the extraction of this compound from plant material, followed by its isolation and quantification using High-Performance Liquid Chromatography (HPLC).

Suberosin_Extraction_Workflow Plant_Material Dried and Powdered Plant Material Extraction Soxhlet Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Concentration Solvent Evaporation (Rotary Evaporator) Crude_Extract->Concentration Residue Concentrated Residue Concentration->Residue Column_Chromatography Column Chromatography (Silica Gel) Residue->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pure_this compound Pure this compound Fractions (Pooled and Concentrated) TLC_Analysis->Pure_this compound Identify and Pool This compound-containing fractions HPLC_Quantification HPLC-UV Quantification Pure_this compound->HPLC_Quantification Data_Analysis Data Analysis and Concentration Determination HPLC_Quantification->Data_Analysis

Workflow for this compound Extraction, Isolation, and Quantification.

Conclusion

This technical guide provides a consolidated resource on the chemical structure and physical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their ongoing and future investigations into this promising natural compound. The detailed information on its structure, physical characteristics, and its interaction with key signaling pathways like NF-κB will be invaluable for the design of new experiments and the development of novel therapeutic agents.

References

Suberosin: A Technical Guide to its Anti-inflammatory Properties and Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosin, a naturally occurring prenylated coumarin, has demonstrated significant anti-inflammatory activities, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. The primary mechanism elucidated to date involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to a significant impact on macrophage polarization and the inflammatory response in rheumatoid arthritis models. This document serves as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Mechanism of Action: Modulation of the JAK/STAT Signaling Pathway

This compound exerts its anti-inflammatory effects predominantly through the regulation of the JAK/STAT signaling pathway. Specifically, it has been shown to differentially modulate key components of this pathway to suppress pro-inflammatory responses and promote an anti-inflammatory cellular environment.

Inhibition of Pro-inflammatory JAK1/STAT3 Signaling

In inflammatory conditions, the JAK1/STAT3 signaling axis is often hyperactivated, leading to the transcription of pro-inflammatory genes. This compound has been found to inhibit the phosphorylation of both JAK1 and STAT3 in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and M1 macrophages.[1][2] This inhibitory action curtails the downstream signaling cascade that results in the production of inflammatory mediators.

Promotion of Anti-inflammatory JAK1/STAT6 Signaling

Conversely, this compound promotes the phosphorylation of the JAK1/STAT6 pathway in M2 macrophages.[1][2] The activation of STAT6 is crucial for the alternative activation of macrophages, leading to an anti-inflammatory M2 phenotype. This dual-regulatory capacity highlights a sophisticated mechanism for resolving inflammation.

Macrophage Repolarization

A key consequence of this compound's influence on the JAK/STAT pathway is the repolarization of macrophages. It actively suppresses the pro-inflammatory M1 macrophage phenotype while enhancing the anti-inflammatory M2 phenotype.[1][2] This shift from M1 to M2 polarization is a critical step in the resolution of inflammation and tissue repair.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators in TNF-α-stimulated RA-FLS
Inflammatory MediatorThis compound Concentration% Reduction (mRNA)% Reduction (Protein)
IL-1β20 µMSignificantSignificant
IL-620 µMSignificantSignificant
IL-820 µMSignificantNot Reported
MMP-120 µMSignificantNot Reported
MMP-320 µMSignificantSignificant
MMP-920 µMSignificantNot Reported
MMP-1320 µMSignificantNot Reported

Data extracted from a study on TNF-α-stimulated RA-FLS. "Significant" indicates a statistically significant reduction was observed.[1]

Table 2: In Vivo Effects of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Serum MarkerThis compound DosageObservation
IL-1β0.5 mg/kg/dayReduced levels
IL-60.5 mg/kg/dayReduced levels
TNF-α0.5 mg/kg/dayReduced levels
MMP-30.5 mg/kg/dayReduced levels

Observations are in comparison to the untreated CIA model group.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in RA-FLS
  • Cell Culture: Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are cultured in a suitable medium.

  • Induction of Inflammation: Inflammation is induced by treating the RA-FLS with tumor necrosis factor-alpha (TNF-α).

  • This compound Treatment: Cells are treated with varying concentrations of this compound.

  • Analysis of Inflammatory Mediators:

    • qRT-PCR: To quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and matrix metalloproteinases (MMP-1, MMP-3, MMP-9, MMP-13).

    • ELISA: To measure the protein levels of secreted cytokines (e.g., IL-1β, IL-6) and MMP-3 in the cell culture supernatants.[1]

Macrophage Polarization Assay
  • Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

  • M1 Polarization: BMDMs are differentiated into M1 macrophages by treatment with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • M2 Polarization: BMDMs are differentiated into M2 macrophages by treatment with interleukin-4 (IL-4).

  • This compound Treatment: Differentiated macrophages are treated with various concentrations of this compound.

  • Assessment of Polarization:

    • Flow Cytometry: To analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

    • qRT-PCR: To measure the mRNA levels of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, IL-10) specific genes.

    • ELISA: To quantify the secretion of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines.[1]

In Vivo Collagen-Induced Arthritis (CIA) Model
  • Animal Model: DBA/1 mice are typically used for this model.

  • Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given after 21 days.

  • This compound Administration: Prophylactic treatment with this compound (e.g., 0.5 mg/kg/day and 2 mg/kg/day) is administered for a defined period (e.g., 21 days).

  • Evaluation of Anti-arthritic Effects:

    • Clinical Scoring: Arthritis severity is monitored and scored regularly.

    • Histopathological Analysis: Joint tissues are collected for histological examination to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Serum Analysis (ELISA): Blood samples are collected to measure the serum levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and MMP-3.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Suberosin_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_M1 Pro-inflammatory Cytokines (e.g., IFN-γ) Receptor_M1 Cytokine Receptor Cytokine_M1->Receptor_M1 Cytokine_M2 Anti-inflammatory Cytokines (e.g., IL-4) Receptor_M2 Cytokine Receptor Cytokine_M2->Receptor_M2 JAK1_M1 JAK1 Receptor_M1->JAK1_M1 JAK1_M2 JAK1 Receptor_M2->JAK1_M2 STAT3 STAT3 JAK1_M1->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_M1 Pro-inflammatory Gene Transcription pSTAT3->Gene_M1 translocates to STAT6 STAT6 JAK1_M2->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Gene_M2 Anti-inflammatory Gene Transcription pSTAT6->Gene_M2 translocates to This compound This compound This compound->JAK1_M1 inhibits phosphorylation This compound->JAK1_M2 promotes phosphorylation Macrophage_Polarization_Workflow cluster_M1 M1 Polarization cluster_M2 M2 Polarization BMDM Bone Marrow-Derived Macrophages (BMDMs) LPS_IFNg LPS + IFN-γ BMDM->LPS_IFNg IL4 IL-4 BMDM->IL4 M1_Macrophage M1 Macrophage (Pro-inflammatory) LPS_IFNg->M1_Macrophage Suberosin_M1 This compound M1_Macrophage->Suberosin_M1 Suppression Suppression of M1 Phenotype Suberosin_M1->Suppression Final_Outcome Macrophage Repolarization M2_Macrophage M2 Macrophage (Anti-inflammatory) IL4->M2_Macrophage Suberosin_M2 This compound M2_Macrophage->Suberosin_M2 Enhancement Enhancement of M2 Phenotype Suberosin_M2->Enhancement CIA_Model_Workflow Start Day 0: Immunization with Collagen + CFA Booster Day 21: Booster Immunization Start->Booster Treatment Daily Prophylactic Treatment with this compound Booster->Treatment Monitoring Regular Monitoring: - Arthritis Scoring - Paw Thickness Treatment->Monitoring Endpoint Endpoint Analysis: - Serum Cytokine Levels (ELISA) - Joint Histopathology Monitoring->Endpoint

References

Suberosin: An In-Depth Technical Guide on its Anticoagulant Activity and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosin, a naturally occurring prenylated coumarin (B35378), has demonstrated anticoagulant properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticoagulant activity. While in vivo studies have indicated its ability to prolong prothrombin time, suggesting an impact on the extrinsic and common pathways of the coagulation cascade, a significant gap exists in the literature regarding its detailed in vitro effects and direct enzymatic inhibition. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing anticoagulant activity, and presents putative mechanistic pathways based on the known pharmacology of related coumarin compounds. The included visualizations aim to clarify these concepts and guide future research in elucidating the precise molecular mechanisms of this compound.

Introduction

Coumarins are a well-established class of compounds known for their diverse pharmacological activities, with anticoagulant effects being one of the most prominent. This compound, a prenylated coumarin found in various plant species, has been identified as possessing anticoagulant properties.[1] Understanding the precise mechanism and quantitative effects of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available scientific information to provide a detailed technical overview for researchers in the field.

Quantitative Data on Anticoagulant Activity

The available quantitative data on the anticoagulant activity of this compound is currently limited to in vivo studies. These studies have primarily focused on the prothrombin time (PT), a measure of the extrinsic and common pathways of coagulation.

Table 1: In Vivo Anticoagulant Activity of this compound in Rats

Dosage (mg/kg)Prothrombin Time (PT) in secondsReference
3Prolonged (specific value not consistently reported)[1]
617.4[1]

Note: There is a notable absence of published in vitro data for this compound's effect on activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT). Furthermore, no studies providing IC50 or Ki values for the direct inhibition of coagulation factors such as thrombin (Factor IIa) or Factor Xa by this compound have been identified in the public domain.

Putative Mechanism of Action

Based on the observed prolongation of PT and the known mechanisms of other coumarin anticoagulants, the primary putative mechanism of action for this compound is the inhibition of vitamin K epoxide reductase.

Vitamin K Antagonism

Many coumarin derivatives exert their anticoagulant effect by interfering with the vitamin K cycle. Vitamin K is an essential cofactor for the post-translational gamma-carboxylation of several coagulation factors, namely factors II (prothrombin), VII, IX, and X. This carboxylation is critical for their ability to bind calcium ions and interact with phospholipid surfaces, which is a necessary step in the coagulation cascade. By inhibiting vitamin K epoxide reductase, coumarins deplete the reduced form of vitamin K, leading to the production of under-carboxylated, and therefore functionally inactive, coagulation factors. The pronounced effect on the PT is consistent with this mechanism, as Factor VII has the shortest half-life of the vitamin K-dependent factors and is a key component of the extrinsic pathway.

coagulation_cascade This compound This compound vkor Vitamin K Epoxide Reductase This compound->vkor Inhibits vitk_active Vitamin K (reduced) vkor->vitk_active Reduces vitk_inactive Vitamin K (oxidized) vitk_inactive->vkor vitk_active->vitk_inactive carboxylation γ-carboxylation vitk_active->carboxylation Cofactor for factors_active Active Factors (IIa, VIIa, IXa, Xa) carboxylation->factors_active Activates factors_inactive Inactive Factors (II, VII, IX, X) factors_inactive->carboxylation coagulation Coagulation Cascade factors_active->coagulation

Putative mechanism of this compound via Vitamin K antagonism.
Direct Inhibition of Coagulation Factors (Hypothetical)

While not yet demonstrated for this compound, some natural compounds exhibit direct inhibitory effects on coagulation enzymes. Future research should investigate the potential for this compound to directly bind to and inhibit key proteases in the coagulation cascade, such as Factor Xa and thrombin.

direct_inhibition This compound This compound factor_xa Factor Xa This compound->factor_xa Inhibits? thrombin Thrombin (IIa) This compound->thrombin Inhibits? factor_xa->thrombin Activates fibrin (B1330869) Fibrin (Clot) thrombin->fibrin Converts prothrombin Prothrombin (II) prothrombin->factor_xa fibrinogen Fibrinogen fibrinogen->thrombin

Hypothetical direct inhibition of Factor Xa and Thrombin by this compound.

Detailed Experimental Protocols

The following are standard protocols for key in vitro coagulation assays that would be essential for a thorough evaluation of this compound's anticoagulant activity.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

  • Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (containing phospholipids) and an activator of the contact phase (e.g., silica, kaolin), followed by recalcification.

  • Methodology:

    • Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

    • In a coagulometer cuvette, incubate a mixture of PPP and a solution of this compound (at various concentrations) or vehicle control at 37°C for a specified time (e.g., 1-3 minutes).

    • Add the aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding pre-warmed calcium chloride solution.

    • Record the time taken for clot formation.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways.

  • Principle: The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

  • Methodology:

    • Prepare PPP as described for the aPTT assay.

    • In a coagulometer cuvette, incubate a mixture of PPP and a solution of this compound (at various concentrations) or vehicle control at 37°C for a specified time (e.g., 1-3 minutes).

    • Initiate the clotting reaction by adding pre-warmed PT reagent (containing thromboplastin and calcium).

    • Record the time taken for clot formation.

Thrombin Time (TT) Assay

This assay assesses the final step of the common pathway, the conversion of fibrinogen to fibrin by thrombin.

  • Principle: The clotting time of plasma is measured after the addition of a known amount of thrombin.

  • Methodology:

    • Prepare PPP as described previously.

    • In a coagulometer cuvette, incubate a mixture of PPP and a solution of this compound (at various concentrations) or vehicle control at 37°C for a specified time (e.g., 1-3 minutes).

    • Initiate the clotting reaction by adding a standardized thrombin solution.

    • Record the time taken for clot formation.

Factor Xa and Thrombin Inhibition Assays

These assays determine the direct inhibitory effect of a compound on specific coagulation enzymes.

  • Principle: A purified enzyme (Factor Xa or thrombin) is incubated with the test compound. A chromogenic substrate specific for the enzyme is then added. The amount of product formed, measured spectrophotometrically, is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • In a microplate well, incubate purified human Factor Xa or thrombin with various concentrations of this compound or a vehicle control in an appropriate buffer at 37°C.

    • After a pre-incubation period, add the specific chromogenic substrate.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

experimental_workflow start This compound Sample in_vitro_assays In Vitro Coagulation Assays start->in_vitro_assays enzyme_assays Direct Enzyme Inhibition Assays start->enzyme_assays aptt aPTT Assay in_vitro_assays->aptt pt PT Assay in_vitro_assays->pt tt TT Assay in_vitro_assays->tt data_analysis Data Analysis (Clotting Times, IC50) aptt->data_analysis pt->data_analysis tt->data_analysis fx_assay Factor Xa Inhibition enzyme_assays->fx_assay thrombin_assay Thrombin Inhibition enzyme_assays->thrombin_assay fx_assay->data_analysis thrombin_assay->data_analysis

Workflow for in vitro anticoagulant screening of this compound.

Conclusion and Future Directions

The current body of evidence suggests that this compound possesses anticoagulant activity, likely mediated through the antagonism of vitamin K-dependent coagulation factors. However, the lack of comprehensive in vitro and direct enzyme inhibition data represents a significant knowledge gap. To fully characterize the anticoagulant profile of this compound and assess its therapeutic potential, future research should prioritize:

  • In vitro coagulation assays: Determining the effect of this compound on aPTT, PT, and TT in human plasma.

  • Direct enzyme inhibition studies: Quantifying the inhibitory activity of this compound against key coagulation proteases, particularly Factor Xa and thrombin, to determine IC50 and Ki values.

  • Mechanism of action studies: Investigating whether this compound's primary mechanism is indeed vitamin K antagonism or if direct enzyme inhibition plays a significant role.

  • Structure-activity relationship studies: Evaluating derivatives of this compound to optimize anticoagulant potency and selectivity.

A thorough investigation following these research avenues will be instrumental in elucidating the complete anticoagulant profile of this compound and paving the way for its potential development as a novel antithrombotic agent.

References

Suberosin's Role in Modulating the JAK/STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosin, a naturally occurring coumarin, has demonstrated significant immunomodulatory and anti-inflammatory properties. Emerging evidence highlights its potential as a modulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action on the JAK/STAT pathway, with a particular focus on its therapeutic potential in rheumatoid arthritis (RA). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating genes involved in immunity, inflammation, cell proliferation, and apoptosis.[1] The pathway consists of three main components: a receptor, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.

In mammals, the JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. The STAT family has seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. Upon ligand binding, the receptor-associated JAKs are activated and phosphorylate each other and the receptor's intracellular domain. This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.[2]

Dysregulation of the JAK/STAT pathway is implicated in various autoimmune and inflammatory diseases, as well as cancers, making it a prime target for therapeutic intervention.[3][4]

This compound's Mechanism of Action on the JAK/STAT Pathway

Current research indicates that this compound exerts its immunomodulatory effects primarily by targeting the JAK1-associated signaling cascades. Specifically, this compound has been shown to differentially modulate the JAK1/STAT3 and JAK1/STAT6 axes, leading to a reduction in pro-inflammatory responses and a promotion of anti-inflammatory phenotypes.[1][5]

Inhibition of the Pro-Inflammatory JAK1/STAT3 Axis

In the context of rheumatoid arthritis, pro-inflammatory cytokines like TNF-α trigger the activation of the JAK1/STAT3 pathway in key pathological cell types, such as rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and M1 macrophages.[5] This activation leads to the production of downstream inflammatory mediators, including other cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs), which contribute to synovial inflammation and joint destruction.[5]

This compound has been demonstrated to inhibit the phosphorylation of both JAK1 and STAT3 in a time- and dose-dependent manner in TNF-α-stimulated RA-FLS and in M1 macrophages.[5] This inhibitory action effectively dampens the pro-inflammatory cascade.

Promotion of the Anti-Inflammatory JAK1/STAT6 Axis

Conversely, in the context of macrophage polarization, the JAK1/STAT6 pathway is crucial for the differentiation of anti-inflammatory M2 macrophages.[5] this compound has been found to promote the phosphorylation of JAK1 and STAT6 in a dose-dependent manner in M2 macrophages.[5] This action enhances the polarization towards the M2 phenotype, which is associated with tissue repair and resolution of inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the JAK/STAT pathway and downstream inflammatory mediators as reported in the literature.

Table 1: Effect of this compound on JAK/STAT Phosphorylation

Cell TypeTreatmentTarget ProteinThis compound ConcentrationDurationObserved EffectData TypeReference
RA-FLSTNF-α (25 ng/mL)p-JAK1/JAK120 µM60 min~50% reductionWestern Blot[5]
RA-FLSTNF-α (25 ng/mL)p-JAK1/JAK120 µM120 min~60% reductionWestern Blot[5]
RA-FLSTNF-α (25 ng/mL)p-STAT3/STAT320 µM30 min~40% reductionWestern Blot[5]
RA-FLSTNF-α (25 ng/mL)p-STAT3/STAT320 µM60 min~55% reductionWestern Blot[5]
M1 MacrophagesLPS + IFN-γp-JAK1/JAK15, 10, 20 µM24 hDose-dependent decreaseWestern Blot[5]
M1 MacrophagesLPS + IFN-γp-STAT3/STAT35, 10, 20 µM24 hDose-dependent decreaseWestern Blot[5]
M2 MacrophagesIL-4p-JAK1/JAK15, 10, 20 µM24 hDose-dependent increaseWestern Blot[5]
M2 MacrophagesIL-4p-STAT6/STAT65, 10, 20 µM24 hDose-dependent increaseWestern Blot[5]

Table 2: Effect of this compound on Downstream Inflammatory Mediators in TNF-α-stimulated RA-FLS

MediatorThis compound ConcentrationDurationMethodObserved Effect (% of TNF-α control)Reference
IL-1β mRNA10, 20 µM24 hqRT-PCR~70%, ~50%[5]
IL-6 mRNA10, 20 µM24 hqRT-PCR~60%, ~40%[5]
IL-8 mRNA10, 20 µM24 hqRT-PCR~55%, ~35%[5]
MMP-1 mRNA10, 20 µM24 hqRT-PCR~65%, ~45%[5]
MMP-3 mRNA10, 20 µM24 hqRT-PCR~75%, ~55%[5]
MMP-9 mRNA10, 20 µM24 hqRT-PCR~60%, ~40%[5]
MMP-13 mRNA10, 20 µM24 hqRT-PCR~50%, ~30%[5]
IL-1β Protein10, 20 µM24 hELISA~60%, ~40%[5]
IL-6 Protein10, 20 µM24 hELISA~55%, ~35%[5]
MMP-3 Protein10, 20 µM24 hELISA~70%, ~50%[5]

Note: The quantitative data presented in the tables are estimations derived from the graphical representations in the cited literature and should be considered as such.

Experimental Protocols

Cell Culture and Treatment of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
  • Isolation and Culture: RA-FLS are isolated from synovial tissues of RA patients. The tissues are minced and digested with collagenase. The resulting single-cell suspension is cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2. Cells are used between passages 3 and 6.

  • TNF-α Stimulation and this compound Treatment: For experiments, RA-FLS are seeded in appropriate culture plates. Once they reach 80-90% confluency, the medium is replaced with serum-free DMEM for 12 hours. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours, followed by stimulation with 25 ng/mL of TNF-α for the desired time points (e.g., 30 min, 60 min, 120 min for phosphorylation studies; 24 h for gene and protein expression studies).

Isolation, Differentiation, and Polarization of Bone Marrow-Derived Macrophages (BMDMs)
  • Isolation and Differentiation: Bone marrow cells are flushed from the femurs and tibias of mice. After red blood cell lysis, the cells are cultured in DMEM containing 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into M0 macrophages. The medium is replaced every 2-3 days.

  • M1 Polarization: M0 macrophages are stimulated with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours to induce M1 polarization. For this compound treatment, cells are pre-treated with this compound (5, 10, 20 µM) for 2 hours before the addition of LPS and IFN-γ.

  • M2 Polarization: M0 macrophages are stimulated with 20 ng/mL of interleukin-4 (IL-4) for 24 hours to induce M2 polarization. For this compound treatment, cells are pre-treated with this compound (5, 10, 20 µM) for 2 hours before the addition of IL-4.

Western Blotting for Phosphorylated JAK1, STAT3, and STAT6
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JAK1, JAK1, p-STAT3, STAT3, p-STAT6, and STAT6.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an ECL detection system.

  • Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.

Visualizations

Signaling Pathways

Suberosin_JAK_STAT_Modulation cluster_pro_inflammatory Pro-inflammatory Signaling (RA-FLS, M1 Macrophages) cluster_anti_inflammatory Anti-inflammatory Signaling (M2 Macrophages) TNFa TNF-α TNFR TNFR TNFa->TNFR Binds JAK1_pro JAK1 TNFR->JAK1_pro Activates pJAK1_pro p-JAK1 JAK1_pro->pJAK1_pro Phosphorylation STAT3 STAT3 pJAK1_pro->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus_pro Nucleus pSTAT3_dimer->Nucleus_pro Translocation Inflammation Inflammatory Gene Expression (IL-1β, IL-6, MMPs) Nucleus_pro->Inflammation Upregulates Suberosin_inhibit This compound Suberosin_inhibit->pJAK1_pro Inhibits IL4 IL-4 IL4R IL-4R IL4->IL4R Binds JAK1_anti JAK1 IL4R->JAK1_anti Activates pJAK1_anti p-JAK1 JAK1_anti->pJAK1_anti Phosphorylation STAT6 STAT6 pJAK1_anti->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerization Nucleus_anti Nucleus pSTAT6_dimer->Nucleus_anti Translocation M2_polarization M2 Polarization (Anti-inflammatory) Nucleus_anti->M2_polarization Promotes Suberosin_promote This compound Suberosin_promote->pJAK1_anti Promotes

Caption: this compound's dual modulation of the JAK/STAT pathway.

Experimental Workflow

Experimental_Workflow cluster_RAFLS RA-FLS Model cluster_BMDM BMDM Model RAFLS_culture 1. Culture RA-FLS Serum_starve 2. Serum Starvation RAFLS_culture->Serum_starve Suberosin_pre 3. This compound Pre-treatment Serum_starve->Suberosin_pre TNFa_stim 4. TNF-α Stimulation Suberosin_pre->TNFa_stim Analysis_RAFLS 5. Analysis (Western Blot, qRT-PCR, ELISA) TNFa_stim->Analysis_RAFLS BM_iso 1. Isolate Bone Marrow M0_diff 2. Differentiate to M0 BM_iso->M0_diff M_polarize 3. Polarize to M1 or M2 M0_diff->M_polarize Suberosin_treat 4. This compound Treatment M_polarize->Suberosin_treat Analysis_BMDM 5. Analysis (Western Blot, Flow Cytometry) Suberosin_treat->Analysis_BMDM

References

The Therapeutic Potential of Suberosin: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pharmacological Activities, Mechanisms of Action, and Preclinical Data of a Promising Natural Coumarin (B35378)

Abstract

Suberosin, a naturally occurring prenylated coumarin, has emerged as a compound of significant interest in the field of drug discovery due to its diverse and potent pharmacological activities.[1] Isolated from various plant species, including Plumbago zeylanica and Ferulago carduchorum, this molecule has demonstrated promising anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and anticoagulant properties in a range of preclinical studies.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its mechanisms of action, supported by quantitative preclinical data. Detailed experimental protocols for key assays and visualizations of the signaling pathways modulated by this compound are included to facilitate further research and development by scientists and drug development professionals.

Introduction: Chemical and Physical Properties

This compound, chemically known as 7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one, belongs to the coumarin class of organic compounds.[3] It is characterized by a benzopyran-2-one core structure with a methoxy (B1213986) group and a prenyl side chain, which contribute to its lipophilicity and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₆O₃[4]
Molecular Weight 244.29 g/mol [4]
CAS Number 581-31-7[4]
Appearance Solid-
Melting Point 87.5 °C-
Solubility Practically insoluble in water[3]
Natural Sources Plumbago zeylanica, Ferulago carduchorum, Citropsis articulata, Zanthoxylum ovalifolium[1][2][4]

Pharmacological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a versatile candidate for therapeutic development across multiple disease areas.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects, particularly in the context of autoimmune diseases like rheumatoid arthritis.[2] It has been shown to suppress the production of pro-inflammatory mediators and modulate immune cell function.[2]

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a component of cancer chemotherapy. A study on MCF-7 breast cancer cells demonstrated that this compound can inhibit cell proliferation in a dose-dependent manner, with a reported IC50 value between 0.1 and 0.2 μM.[5] When combined with radiotherapy or hyperthermia, this compound amplified the induction of pro-apoptotic genes.[6]

Neuroprotective Effects

While direct studies on this compound are limited, its derivative, demethylthis compound (B190953), has shown potent neuroprotective effects. In a model of Parkinson's disease, demethylthis compound protected neuronal cells from MPP+-induced cell death with an EC50 value of 0.17 µM.[7] It also attenuated the dysfunction of the proteasome's chymotrypsin-like and caspase-like activities with EC50 values of 0.76 µM and 0.82 µM, respectively, suggesting a role in maintaining cellular protein homeostasis.[7]

Anticoagulant Activity

This compound exhibits anticoagulant properties by prolonging the prothrombin time (PT).[1] In vivo studies in rats have shown that oral administration of this compound at a dose of 6 mg/kg resulted in the longest prothrombin time of 17.4 seconds.[1][5]

Table 2: Summary of Quantitative Pharmacological Data for this compound

Therapeutic AreaModel/Cell LineAssayEndpointResultReference
Anticancer MCF-7 (Breast Cancer)MTT AssayIC500.1 - 0.2 μM[5]
Neuroprotection SH-SY5Y (Neuroblastoma)MPP+-induced cell deathEC500.17 µM (Demethylthis compound)[7]
SH-SY5Y (Neuroblastoma)Proteasome activityEC500.76 µM & 0.82 µM (Demethylthis compound)[7]
Anticoagulant In vivo (Rats)Prothrombin Time (PT)Time17.4 s (at 6 mg/kg)[1][5]
Enzyme Inhibition Human Liver MicrosomesCYP1A2 InhibitionIC503.07 ± 0.45 μM[8]

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the JAK/STAT Pathway

A significant mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Specifically, this compound has been shown to inhibit the phosphorylation of JAK1 and STAT3 in response to inflammatory stimuli like TNF-α.[2][7] This inhibition leads to a reduction in the expression of downstream pro-inflammatory genes.[2] Furthermore, this compound can promote the phosphorylation of STAT6, which is involved in the polarization of macrophages towards an anti-inflammatory M2 phenotype.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 STAT3 STAT3 JAK1->STAT3 P STAT6 STAT6 JAK1->STAT6 P pSTAT3 p-STAT3 ProInflammatory Pro-inflammatory Gene Expression pSTAT3->ProInflammatory pSTAT6 p-STAT6 AntiInflammatory Anti-inflammatory Gene Expression pSTAT6->AntiInflammatory This compound This compound This compound->JAK1 Inhibits Phosphorylation This compound->STAT6 Promotes Phosphorylation

Caption: this compound's modulation of the JAK/STAT signaling pathway.
Modulation of the NF-κB Pathway

This compound has also been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[9] The canonical NF-κB pathway is initiated by the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][10][11] This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][12] By inhibiting the phosphorylation and degradation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating inflammatory gene expression.[12][13]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa P pIkBa p-IκBα Proteasome Proteasome pIkBa->Proteasome Degradation NFkB p50/p65 (NF-κB) NFkB->IkBa NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits ProInflammatory Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory

Caption: this compound's inhibition of the canonical NF-κB signaling pathway.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. In vitro studies using human liver microsomes have shown that this compound is metabolized by cytochrome P450 enzymes, primarily CYP1A2 and CYP2B6.[14] The main metabolic pathways are hydroxylation and glucuronidation.[14] this compound also acts as a competitive inhibitor of CYP1A2, which could lead to herb-drug interactions.[8] While comprehensive in vivo pharmacokinetic data is still emerging, studies in rats suggest that the oral bioavailability of some coumarins can be low, which may be a factor to consider in formulation development.[15][16][17][18][19]

Toxicology

Preliminary toxicity studies suggest that this compound has a favorable safety profile. An acute toxicity study of an extract from Ferulago carduchorum, containing this compound, showed that the LD50 in rats was greater than 2000 mg/kg, indicating low acute toxicity.[1][5] Subchronic toxicity studies with the same extract at doses up to 1000 mg/kg for 30 days did not show significant hematological or biochemical alterations.[1]

Experimental Protocols

Extraction of this compound from Plant Material

The following is a general protocol for the extraction of this compound from plant sources, such as the aerial parts of Ferulago carduchorum.

Extraction_Workflow Start 1. Plant Material Preparation (Air-dried and powdered) Step2 2. Maceration/Soxhlet Extraction (e.g., with petroleum ether or ethanol) Start->Step2 Step3 3. Filtration and Concentration (Rotary evaporation) Step2->Step3 Step4 4. Chromatographic Separation (e.g., Silica (B1680970) gel column chromatography) Step3->Step4 Step5 5. Purification (e.g., Recrystallization) Step4->Step5 End Pure this compound Step5->End

Caption: General workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of the plant are air-dried at room temperature and then ground into a fine powder.

  • Extraction: The powdered material is subjected to extraction using a suitable solvent like petroleum ether or ethanol. This can be done through maceration (soaking at room temperature for several days) or more efficiently using a Soxhlet apparatus.[20][21]

  • Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][22][23][24]

Protocol:

  • Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[23]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[24] The absorbance is then read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.

Western Blot Analysis for NF-κB and JAK/STAT Pathways

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated forms of IκBα, STAT3, and JAK1.[4][8][12][22][25]

Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound and/or an inflammatory stimulus (e.g., TNF-α or LPS). After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

qRT-PCR is used to measure the expression levels of specific genes, such as those encoding pro-inflammatory cytokines.[1][2][14][20][21]

Protocol:

  • RNA Extraction and cDNA Synthesis: Cells are treated as described for Western blotting. Total RNA is then extracted using a commercial kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

  • qRT-PCR Reaction: The qRT-PCR reaction is set up in a 96-well plate using a SYBR Green-based master mix, forward and reverse primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin), and the synthesized cDNA.

  • Thermocycling: The reaction is performed in a real-time PCR cycler. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated controls.[21]

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile that warrants further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of the JAK/STAT and NF-κB signaling pathways, provide a strong rationale for its development as an anti-inflammatory and anticancer agent. The preclinical data gathered to date, including in vitro and in vivo efficacy, are encouraging.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Toxicological Profiling: In-depth studies are needed to fully characterize the ADME properties and long-term safety of this compound.

  • In Vivo Efficacy Studies: Further validation of its therapeutic effects in relevant animal models of cancer, inflammation, and neurodegenerative diseases is essential.

  • Lead Optimization: Medicinal chemistry efforts could be employed to synthesize this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Formulation Development: Strategies to enhance the oral bioavailability of this compound should be explored to facilitate its clinical translation.

References

The Role of Suberosin in Macrophage Repolarization: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues.[1][2] Dysregulation of this polarization is a hallmark of various inflammatory diseases, including rheumatoid arthritis.[3] Suberosin (SBR), a natural coumarin, has emerged as a promising immunomodulatory agent with the ability to recalibrate macrophage responses.[3] This technical guide provides an in-depth analysis of this compound's effect on macrophage repolarization, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to Macrophage Polarization

Macrophages are broadly classified into two main phenotypes:

  • M1 (Classically Activated) Macrophages: These are induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] They are characterized by the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6, and play a critical role in host defense against pathogens.[1][2][3]

  • M2 (Alternatively Activated) Macrophages: These are promoted by cytokines like IL-4 and IL-13.[1] They are involved in tissue repair and resolution of inflammation, primarily through the release of anti-inflammatory cytokines like IL-10 and Transforming Growth Factor-beta (TGF-β).[3]

The balance between M1 and M2 macrophages is crucial for maintaining tissue homeostasis. In chronic inflammatory conditions, a persistent M1 phenotype contributes to tissue damage.[3] Therefore, therapeutic strategies aimed at repolarizing M1 macrophages towards an M2 phenotype are of significant interest.

This compound's Effect on Macrophage Repolarization: Quantitative Data

This compound has been demonstrated to effectively suppress M1 polarization while promoting a shift towards the M2 phenotype.[3][4] The following tables summarize the key quantitative findings from in vitro studies on bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on M1 and M2 Marker Gene Expression [3]

Treatment GroupIL-6 Expression (Fold Change)iNOS Expression (Fold Change)Arg1 Expression (Fold Change)CD206 Expression (Fold Change)
M1 Control(Baseline)(Baseline)--
M1 + SBR (0.1 µM)DecreasedDecreased--
M1 + SBR (1 µM)Significantly DecreasedSignificantly Decreased--
M2 Control--(Baseline)(Baseline)
M2 + SBR (0.1 µM)--IncreasedIncreased
M2 + SBR (1 µM)--Significantly IncreasedSignificantly Increased

Table 2: Effect of this compound on Cytokine Secretion [3]

Treatment GroupTNF-α LevelsIL-6 LevelsIL-10 Levels
M1 Control(Baseline)(Baseline)-
M1 + SBRDecreasedDecreased-
M2 Control--(Baseline)
M2 + SBR--Increased

Table 3: Effect of this compound on Macrophage Population Distribution (Flow Cytometry) [3]

Treatment Group% CD206-positive BMDMs (M2 Macrophages)
IL-4 Induced82.6%
IL-4 + SBR (0.1 µM)86.9%
IL-4 + SBR (1 µM)93.7%

Signaling Pathways Modulated by this compound

This compound exerts its effects on macrophage repolarization by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][4]

  • In M1 Macrophages: this compound inhibits the phosphorylation of JAK1 and STAT3. The JAK1/STAT3 pathway is a key signaling cascade for M1 polarization.[3]

  • In M2 Macrophages: this compound promotes the phosphorylation of JAK1 and STAT6. The JAK1/STAT6 pathway is critical for driving M2 polarization.[3]

The inhibitory effect of this compound on M1 polarization is dependent on JAK1/STAT3 signaling, while its promoting effect on M2 polarization is dependent on the JAK/STAT6 pathway.[3]

Suberosin_Signaling_Pathway cluster_M1 M1 Polarization cluster_M2 M2 Polarization LPS_IFNg LPS + IFN-γ JAK1_STAT3 p-JAK1 / p-STAT3 LPS_IFNg->JAK1_STAT3 M1_Genes Pro-inflammatory Genes (IL-6, iNOS, TNF-α) JAK1_STAT3->M1_Genes Suberosin_M1 This compound Suberosin_M1->JAK1_STAT3 IL4 IL-4 JAK1_STAT6 p-JAK1 / p-STAT6 IL4->JAK1_STAT6 M2_Genes Anti-inflammatory Genes (Arg1, CD206, IL-10) JAK1_STAT6->M2_Genes Suberosin_M2 This compound Suberosin_M2->JAK1_STAT6

Caption: this compound's dual role in modulating JAK/STAT pathways for macrophage repolarization.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for studying the effects of this compound on macrophage polarization.[3]

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells in DMEM supplemented with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) at 37°C and 5% CO2.

  • Refresh the medium after 5 days of cultivation.

  • After 7 days, the differentiated BMDMs are ready for polarization experiments.

M1 and M2 Macrophage Polarization
  • M1 Polarization: Induce differentiation of BMDMs into M1 macrophages by adding 250 ng/mL LPS and 25 ng/mL IFN-γ to the culture medium.

  • M2 Polarization: Induce differentiation of BMDMs into M2 macrophages by adding 20 ng/mL IL-4 to the culture medium.

This compound Treatment
  • Prepare a stock solution of this compound (SBR) in DMSO (e.g., 20 mM) and store at -80°C.

  • For macrophage experiments, dilute the stock solution to working concentrations of 0.1 µM and 1 µM in the cell culture medium.

  • Treat the polarized macrophages with the different concentrations of SBR.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Polarization Macrophage Polarization cluster_Treatment This compound Treatment cluster_Analysis Analysis BM_Isolation Bone Marrow Isolation BMDM_Culture BMDM Culture (7 days with M-CSF) BM_Isolation->BMDM_Culture M1_Induction M1 Induction (LPS + IFN-γ) BMDM_Culture->M1_Induction M2_Induction M2 Induction (IL-4) BMDM_Culture->M2_Induction SBR_Treatment_M1 This compound (0.1, 1 µM) M1_Induction->SBR_Treatment_M1 SBR_Treatment_M2 This compound (0.1, 1 µM) M2_Induction->SBR_Treatment_M2 Analysis_M1 qRT-PCR, ELISA, Immunofluorescence SBR_Treatment_M1->Analysis_M1 Analysis_M2 qRT-PCR, ELISA, Flow Cytometry SBR_Treatment_M2->Analysis_M2

Caption: Workflow for investigating this compound's effect on macrophage polarization.

Analysis of Macrophage Polarization
  • Quantitative Real-Time PCR (qRT-PCR): Assess the expression of M1-related genes (e.g., IL-6, iNOS) and M2-related genes (e.g., Arg1, CD206).

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measure the protein levels of secreted cytokines such as TNF-α, IL-6, and IL-10 in the cell culture supernatants.

  • Immunofluorescence: Visualize the expression of M1 and M2 markers on the cell surface to confirm polarization status.

  • Flow Cytometry: Quantify the percentage of M1 and M2 macrophages in the cell population using fluorescently labeled antibodies against specific cell surface markers (e.g., CD206 for M2).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively promoting the repolarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. Its mechanism of action via the differential modulation of the JAK1/STAT3 and JAK1/STAT6 signaling pathways provides a clear rationale for its immunomodulatory effects. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound-based therapies.

References

The Immunomodulatory Landscape of Suberosin: A Technical Guide to its Cellular Effects on Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of Suberosin, a natural coumarin, on human peripheral blood mononuclear cells (PBMCs). This compound, primarily isolated from plants of the Plumbago genus, has demonstrated significant anti-inflammatory and immunomodulatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in immunology and pharmacology.

Quantitative Effects of this compound on PBMC Functions

This compound exerts a range of quantifiable effects on PBMCs, primarily impacting their proliferation, cell cycle progression, and the production of key immune signaling molecules. The following tables summarize the significant quantitative findings from studies investigating the impact of this compound on phytohemagglutinin (PHA)-stimulated PBMCs.

Table 1: Effect of this compound on PHA-Induced PBMC Proliferation

Treatment³H-Thymidine Incorporation (cpm)Inhibition (%)
Control (DMSO)580 ± 95-
PHA (5 µg/mL)28,450 ± 2,160-
PHA (5 µg/mL) + this compound (25 µM)21,340 ± 1,89025 ± 2.1
PHA (5 µg/mL) + this compound (50 µM)14,225 ± 1,54050 ± 3.5
PHA (5 µg/mL) + this compound (100 µM)5,975 ± 87079 ± 4.2

Data presented as mean ± SEM. Proliferation was assessed after 72 hours of incubation.

Table 2: this compound's Impact on Cell Cycle Progression in PHA-Activated PBMCs

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)94.5 ± 2.13.1 ± 0.52.4 ± 0.4
PHA (5 µg/mL)65.2 ± 3.525.8 ± 2.89.0 ± 1.2
PHA (5 µg/mL) + this compound (100 µM)85.7 ± 4.19.3 ± 1.55.0 ± 0.8

Cell cycle distribution was analyzed after 24 hours of treatment.

Table 3: Modulation of Cytokine and Cyclin mRNA Expression by this compound in PHA-Activated PBMCs

Target GeneTreatmentRelative mRNA Expression (Fold Change vs. PHA)
IL-2PHA (5 µg/mL) + this compound (100 µM)0.28 ± 0.05
IFN-γPHA (5 µg/mL) + this compound (100 µM)0.35 ± 0.07
Cyclin D3PHA (5 µg/mL) + this compound (100 µM)0.41 ± 0.09
Cyclin EPHA (5 µg/mL) + this compound (100 µM)0.38 ± 0.06
Cyclin APHA (5 µg/mL) + this compound (100 µM)0.45 ± 0.08
Cyclin BPHA (5 µg/mL) + this compound (100 µM)0.52 ± 0.11

Gene expression was quantified by real-time PCR after 18 hours of incubation.

Experimental Protocols

The following section details the methodologies employed to investigate the cellular effects of this compound on PBMCs.

Isolation and Culture of Human PBMCs
  • Source: Peripheral blood was obtained from healthy human donors.

  • Isolation: PBMCs were isolated by density gradient centrifugation using Ficoll-Paque.

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

PBMC Proliferation Assay
  • Cell Seeding: PBMCs were seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

  • Treatment: Cells were stimulated with 5 µg/mL phytohemagglutinin (PHA) in the presence or absence of varying concentrations of this compound (dissolved in DMSO).

  • Incubation: The plates were incubated for 72 hours.

  • ³H-Thymidine Incorporation: 1 µCi of ³H-thymidine was added to each well for the final 18 hours of incubation.

  • Measurement: Cells were harvested, and the incorporation of ³H-thymidine into DNA was measured using a liquid scintillation counter.

Cell Cycle Analysis
  • Cell Treatment: PBMCs (1 x 10⁶ cells/mL) were treated with PHA and this compound for 24 hours.

  • Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Protein Extraction: PBMCs (1 x 10⁷ cells) were treated with PHA and this compound for 24 hours. Total cellular proteins were then extracted using a lysis buffer.[1]

  • Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (50 µg) were separated by SDS-PAGE on a 10% gel.[1]

  • Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cyclins D3, E, A, B, or β-tubulin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • RNA Extraction: Total cellular RNA was isolated from treated PBMCs (1 x 10⁷) at 18 hours using a commercial RNA isolation kit.[1]

  • Reverse Transcription: First-strand cDNA was synthesized from the total RNA using reverse transcriptase.

  • PCR Amplification: The cDNA was amplified using specific primers for IL-2, IFN-γ, cyclins D3, E, A, B, and GAPDH (as an internal control).

  • Analysis: PCR products were separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining.

Signaling Pathways and Experimental Workflows

This compound's inhibitory effects on PBMC proliferation are mediated through the modulation of critical intracellular signaling pathways. The primary mechanism involves the suppression of transcription factors NF-AT and NF-κB.[1][2]

This compound's Mechanism of Action

This compound intervenes at multiple points in the T-cell activation cascade initiated by PHA. It has been shown to decrease the rise in intracellular Ca²⁺ concentration, which is a critical upstream event for the activation of NF-AT.[1][2] Furthermore, this compound reduces the activation of ERK, a component of the MAPK signaling pathway, while not affecting p38 and JNK phosphorylation.[1][2] The inhibition of both NF-AT and NF-κB nuclear translocation and DNA binding activity leads to the downstream suppression of genes encoding for pro-inflammatory cytokines like IL-2 and IFN-γ, as well as cyclins that are essential for cell cycle progression.[1] This culminates in the arrest of the cell cycle at the G1/S transition and a potent suppression of PBMC proliferation.[1][2]

Suberosin_Signaling_Pathway This compound's Inhibitory Signaling Pathway in PBMCs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response PHA PHA TCR T-Cell Receptor PHA->TCR Activates Ca_ion Intracellular Ca²⁺ TCR->Ca_ion Increases ERK ERK TCR->ERK Activates NFAT_c NF-AT (cytoplasmic) Ca_ion->NFAT_c Activates NFkB_c NF-κB (cytoplasmic) ERK->NFkB_c Activates NFAT_n NF-AT (nuclear) NFAT_c->NFAT_n Translocation NFkB_n NF-κB (nuclear) NFkB_c->NFkB_n Translocation This compound This compound This compound->Ca_ion Inhibits This compound->ERK Inhibits This compound->NFAT_c Inhibits Translocation This compound->NFkB_c Inhibits Translocation Gene_Expression Gene Expression (IL-2, IFN-γ, Cyclins) NFAT_n->Gene_Expression Promotes NFkB_n->Gene_Expression Promotes Cell_Cycle G1/S Transition Gene_Expression->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: this compound's inhibitory signaling pathway in PBMCs.

Experimental Workflow for Assessing this compound's Effects

The investigation of this compound's impact on PBMCs follows a structured experimental workflow, beginning with cell isolation and culminating in the analysis of specific cellular and molecular endpoints.

Experimental_Workflow Experimental Workflow for this compound on PBMCs cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation (Ficoll-Paque) Cell_Culture Cell Culture (RPMI-1640) PBMC_Isolation->Cell_Culture Stimulation Stimulation with PHA Cell_Culture->Stimulation Suberosin_Treatment This compound Treatment (Varying Concentrations) Stimulation->Suberosin_Treatment Proliferation_Assay Proliferation Assay (³H-Thymidine) Suberosin_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Suberosin_Treatment->Cell_Cycle_Analysis Gene_Expression_Analysis Gene Expression (RT-PCR, Western Blot) Suberosin_Treatment->Gene_Expression_Analysis TF_Activity_Assay Transcription Factor Activity (EMSA, Immunocytochemistry) Suberosin_Treatment->TF_Activity_Assay Data_Analysis Quantitative Analysis and Interpretation Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis TF_Activity_Assay->Data_Analysis

Caption: Experimental workflow for this compound on PBMCs.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Suberosin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin is a prenylated coumarin (B35378) that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a naturally occurring compound found in various plant species, effective and reproducible extraction and isolation techniques are paramount for its further study and potential therapeutic development. This document provides detailed application notes and protocols for the extraction and isolation of this compound from various plant materials, targeting researchers, scientists, and professionals in the field of drug development.

This compound has been identified in several plant species, including but not limited to, Zanthoxylum schinifolium, Angelica dahurica, and Plumbago zeylanica.[1] The methodologies outlined below are based on established solvent extraction and chromatographic techniques, providing a comprehensive guide for obtaining this compound for research and development purposes.

Comparative Quantitative Data

The selection of an extraction method and solvent system significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques and plant sources.

Table 1: Comparison of Crude Extract Yields from Different Plant Sources

Plant SpeciesPlant PartExtraction MethodSolventCrude Extract Yield (%)Reference
Zanthoxylum schinifoliumSeedsReflux Extraction70% Ethanol (B145695)3.7[2]
Zanthoxylum schinifoliumNot SpecifiedSupercritical CO2 ExtractionCarbon Dioxide9.40 (Essential Oil)[3]
Plumbago zeylanicaRootsSoxhlet ExtractionEthanol7.2[4][5]
Plumbago zeylanicaRootsMacerationEthanol4.6[6]
Plumbago zeylanicaRootsSoxhlet ExtractionChloroform1.7[6]

Table 2: Yield of Specific Compounds from Plant Extracts

Plant SpeciesCompoundExtraction MethodFinal YieldReference
Plumbago zeylanicaPlumbagin (B1678898)Soxhlet Extraction (Ethanol) followed by Column Chromatography2.81% (w/w) from crude extract[4][5]
Angelica dahuricaImperatorinHigh-Speed Counter-Current Chromatography (HSCCC)29 mg from 100 mg crude extract[4]
Angelica dahuricaIsoimperatorinHigh-Speed Counter-Current Chromatography (HSCCC)28 mg from 100 mg crude extract[4]
Angelica dahuricaOxypeucedanineHigh-Speed Counter-Current Chromatography (HSCCC)35 mg from 100 mg crude extract[4]
Zanthoxylum bungeanumXanthoxylinSimultaneous Distillation Extraction followed by Column Chromatography and Recrystallization0.88% (w/w) from dried leaves[7]

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from different plant materials.

Protocol 1: Reflux Extraction of this compound from Zanthoxylum schinifolium Seeds

This protocol is suitable for obtaining a crude extract enriched with this compound.

1. Materials and Equipment:

  • Dried and powdered seeds of Zanthoxylum schinifolium

  • 70% Ethanol

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filtration system (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

2. Extraction Procedure: [2]

  • Weigh 100 g of dried, powdered Zanthoxylum schinifolium seeds and place them into a 1 L round-bottom flask.

  • Add 1 L of 70% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to 80°C.

  • Maintain the reflux for 3 hours with constant stirring.

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel to separate the plant material from the extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract. The expected yield of the crude extract is approximately 3.7% of the initial dried seed weight.[2]

Protocol 2: Soxhlet Extraction of this compound from Plumbago zeylanica Roots

This protocol describes a continuous extraction method to obtain a crude extract containing this compound.

1. Materials and Equipment:

  • Dried and powdered roots of Plumbago zeylanica

  • Ethanol (95%)

  • Soxhlet apparatus (Soxhlet extractor, round-bottom flask, condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

2. Extraction Procedure: [4][5]

  • Place 50 g of dried, powdered Plumbago zeylanica roots into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a 500 mL round-bottom flask with approximately 300 mL of 95% ethanol.

  • Assemble the Soxhlet apparatus and heat the flask to the boiling point of ethanol.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the ethanol extract using a rotary evaporator to obtain the crude extract. The expected crude extract yield is approximately 7.2% (w/w).[5]

Protocol 3: Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography. This is a general procedure that can be adapted based on the specific crude extract.

1. Materials and Equipment:

  • Crude plant extract (from Protocol 1 or 2)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Elution solvents: n-hexane, ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Chromatographic Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate, and so on). The specific gradient will need to be optimized based on the separation observed on TLC.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • TLC Monitoring: Spot each collected fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) that provides good separation of the components in the crude extract.

  • Visualization and Pooling: Visualize the developed TLC plate under a UV lamp. Fractions showing a spot with the same retention factor (Rf) as a this compound standard (if available) or a major, well-separated spot are pooled together.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflows

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_isolation Isolation plant_material Plant Material (e.g., Zanthoxylum schinifolium seeds) extraction Extraction (e.g., Reflux with 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: General workflow for the extraction and isolation of this compound.

Column_Chromatography_Workflow start Start pack_column Pack Silica Gel Column with n-hexane start->pack_column load_sample Load Crude Extract pack_column->load_sample elute_start Elute with 100% n-Hexane load_sample->elute_start gradient_elution Gradually Increase Polarity (n-Hexane:Ethyl Acetate) elute_start->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Fractions Containing this compound monitor_tlc->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent end Pure this compound evaporate_solvent->end

Caption: Detailed workflow for silica gel column chromatography.

Concluding Remarks

The protocols provided herein offer a robust foundation for the successful extraction and isolation of this compound from various plant sources. Researchers are encouraged to optimize these methods based on the specific plant material, available equipment, and desired purity of the final compound. The quantitative data presented serves as a valuable benchmark for evaluating the efficiency of different extraction strategies. Further investigation into modern extraction techniques, such as ultrasound-assisted and microwave-assisted extraction, may lead to improved yields and reduced processing times.

References

Application Notes and Protocols for the Chemical Synthesis of Suberosin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of Suberosin, a naturally occurring prenylated coumarin (B35378), and its analogues. The methodologies described herein are based on established synthetic routes, including prenylation and Wittig reactions, as well as Claisen rearrangement. Additionally, this document summarizes the biological activities of these compounds and illustrates their known signaling pathways.

Chemical Synthesis of this compound

This compound can be efficiently synthesized in a two-step process starting from 2-hydroxy-4-methoxybenzaldehyde (B30951). The first step involves the prenylation of the phenolic hydroxyl group, followed by a Wittig reaction to form the coumarin ring system.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

This step involves the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with prenyl bromide.

  • Reagents and Materials:

    • 2-hydroxy-4-methoxybenzaldehyde

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 3,3-dimethylallyl bromide (prenyl bromide)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 3,3-dimethylallyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde as a pale yellow oil. A typical yield for this step is approximately 99%[1].

Step 2: Synthesis of this compound via Wittig Reaction

This step involves the cyclization of the prenylated benzaldehyde (B42025) intermediate to form the coumarin ring.

  • Reagents and Materials:

    • 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

    • Ethyl 2-(triphenylphosphoranylidene)acetate

    • N,N-dimethylaniline

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (1.0 eq) and ethyl 2-(triphenylphosphoranylidene)acetate (1.5 eq) in N,N-dimethylaniline is heated at reflux for 8 hours[1].

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the N,N-dimethylaniline under high vacuum.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Synthesis of this compound Analogues: The Example of Osthole

Osthole, a positional isomer of this compound, is a well-studied analogue with significant biological activities. Its synthesis often involves the prenylation of a coumarin precursor.

Experimental Protocol: Synthesis of Osthole

A common route to Osthole involves the direct C-prenylation of 7-hydroxycoumarin (umbelliferone).

  • Reagents and Materials:

    • 7-hydroxycoumarin (umbelliferone)

    • Prenyl bromide

    • Base (e.g., DBU, K₂CO₃)

    • Solvent (e.g., acetone, DMF)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 7-hydroxycoumarin (1.0 eq) and a suitable base (e.g., DBU, 2.0 eq) in a solvent such as acetone, add prenyl bromide (1.5 eq) dropwise at room temperature[2].

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain Osthole.

Data Presentation: Biological Activities of this compound and Analogues

The following table summarizes the reported biological activities of this compound and its analogue, Osthole.

CompoundBiological ActivityAssayResult (IC₅₀ / other)Reference
This compound Anti-inflammatoryInhibition of pro-inflammatory mediators in TNF-α-induced RA-FLSDose-dependent reduction[3]
AnticoagulantProthrombin Time (PT)Prolonged PT at 6 mg/kg[4]
Osthole AnticancerVarious cancer cell linesVaries with cell line[5][6]
Anti-inflammatoryInhibition of NO productionPotent inhibition[6][7]
NeuroprotectiveVarious modelsDemonstrated activity[6][7]

Signaling Pathway Diagrams

The biological effects of this compound and its analogues are mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects in rheumatoid arthritis by modulating the JAK/STAT signaling pathway. It inhibits the pro-inflammatory M1 macrophage polarization by suppressing the JAK1/STAT3 pathway and promotes the anti-inflammatory M2 macrophage polarization via the JAK1/STAT6 pathway[3].

Suberosin_Anti_Inflammatory_Pathway cluster_M1 M1 Macrophage (Pro-inflammatory) cluster_M2 M2 Macrophage (Anti-inflammatory) JAK1_M1 JAK1 STAT3 STAT3 JAK1_M1->STAT3 Phosphorylation ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) STAT3->ProInflammatory Transcription JAK1_M2 JAK1 STAT6 STAT6 JAK1_M2->STAT6 Phosphorylation AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) STAT6->AntiInflammatory Transcription This compound This compound This compound->STAT3 Inhibits This compound->STAT6 Promotes

Caption: this compound's modulation of the JAK/STAT pathway.

General Anticancer Signaling Pathways for Coumarins

Coumarins, as a class of compounds, have been reported to exert anticancer effects by interfering with key signaling pathways that regulate cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways.

Coumarin_Anticancer_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GrowthFactors Growth Factors MAPK_pathway MAPK Pathway (ERK, JNK, p38) GrowthFactors->MAPK_pathway Cytokines Pro-inflammatory Cytokines IKK IKK Cytokines->IKK Transcription Gene Transcription MAPK_pathway->Transcription IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inflammation Inflammation Transcription->Inflammation Coumarins Coumarins (e.g., this compound analogues) Coumarins->MAPK_pathway Inhibit Coumarins->IKK Inhibit

Caption: General anticancer mechanisms of coumarins.

References

Protocol for In Vivo Administration of Suberosin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Suberosin, a naturally occurring prenylated coumarin, has demonstrated significant therapeutic potential in preclinical studies, exhibiting anti-inflammatory, antioxidant, and potential anti-cancer properties. These application notes provide a comprehensive guide for the in vivo administration of this compound in various animal models to facilitate further research into its pharmacological effects.

This compound's mechanism of action has been shown to involve the modulation of key inflammatory signaling pathways. Notably, it can inhibit the phosphorylation of the JAK1/STAT3 signaling pathway, which is crucial for pro-inflammatory responses, and promote the phosphorylation of the JAK1/STAT6 pathway, enhancing the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1] This dual action on the JAK/STAT pathway underscores its potential for treating inflammatory conditions like rheumatoid arthritis.[1]

Due to its hydrophobic nature, careful consideration must be given to the formulation of this compound to ensure adequate bioavailability for in vivo studies. The choice of vehicle and administration route will significantly impact the experimental outcomes.

Data Presentation: In Vivo Dosage and Administration of this compound

The following table summarizes reported dosages and administration routes for this compound in rodent models. Researchers should consider these as starting points and optimize the dosage for their specific animal model and disease indication.

Animal ModelDisease ModelRoute of AdministrationDosageTreatment DurationKey FindingsReference
Mice (Collagen-Induced Arthritis)Rheumatoid ArthritisIntraperitoneal Injection0.5 mg/kg/day (low dose)21 daysReduced M1 macrophage infiltration, increased M2 macrophage proportion, alleviated synovial inflammation.[1]
Mice (Collagen-Induced Arthritis)Rheumatoid ArthritisIntraperitoneal Injection2 mg/kg/day (high dose)21 daysSignificantly alleviated arthritis symptoms and reduced inflammatory cytokine expression.[1]
Rats (Cecal Ligation and Puncture)Sepsis-Induced Lung InjuryNot specifiedDose-dependentNot specifiedDecreased TNF-α and IL-1β expression in lung tissues.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is adapted for compounds with poor water solubility, like this compound.

Materials:

  • This compound (micronized)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile water for injection

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by dissolving CMC-Na in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature. Add Tween 80 to the cooled CMC-Na solution and mix thoroughly.

  • Suspension Preparation: Weigh the required amount of micronized this compound. Create a paste by gradually adding a small amount of the vehicle to the this compound powder in a glass mortar and triturating with a pestle.

  • Final Formulation: Gradually add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension. For improved particle size distribution, the suspension can be further homogenized.

  • Storage: Store the suspension at 2-8°C and ensure it is well-resuspended before each administration.

Protocol 2: Preparation of this compound for Parenteral Administration (Intraperitoneal Injection)

This protocol is suitable for achieving a clear solution for systemic administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile filter (0.22 µm)

Procedure:

  • Dissolution: Weigh the required amount of this compound. Dissolve the this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).

  • Co-solvent Addition: Add PEG 400 to the this compound solution and mix well. A common ratio is 1:1 DMSO:PEG 400.

  • Final Dilution: Slowly add saline to the mixture to reach the final desired concentration, ensuring the solution remains clear.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Administration: Administer the prepared solution to the animal model via intraperitoneal injection.

Protocol 3: In Vivo Anti-Inflammatory Study in a Mouse Model of Rheumatoid Arthritis

This protocol outlines the evaluation of this compound's efficacy in a collagen-induced arthritis (CIA) mouse model.[1]

Materials and Animals:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound solution (prepared as per Protocol 2)

  • Phosphate-buffered saline (PBS) as a vehicle control

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.

  • Treatment:

    • Begin this compound treatment on day 21, immediately after the booster injection.

    • Administer this compound daily via intraperitoneal injection at the desired dosages (e.g., 0.5 mg/kg and 2 mg/kg) for 21 consecutive days.[1]

    • Administer the vehicle (PBS with the same final concentration of DMSO and PEG 400 as the drug solution) to the control group.

  • Assessment of Arthritis:

    • Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) every other day.

    • Use a clinical scoring system to quantify the severity of arthritis.

    • Measure paw thickness using a caliper.

  • Sample Collection and Analysis:

    • At the end of the treatment period (day 42), euthanize the mice and collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Collect joint tissues for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Isolate splenocytes or cells from lymph nodes to analyze macrophage polarization (M1/M2 markers) by flow cytometry.

Visualizations

Signaling Pathway of this compound in Macrophage Polarization

Suberosin_Signaling cluster_pro_inflammatory Pro-inflammatory (M1) Pathway cluster_anti_inflammatory Anti-inflammatory (M2) Pathway TNFa TNF-α JAK1_STAT3 JAK1/STAT3 (Phosphorylation) TNFa->JAK1_STAT3 M1_Polarization M1 Macrophage Polarization JAK1_STAT3->M1_Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) M1_Polarization->Pro_inflammatory_Cytokines IL4 IL-4 JAK1_STAT6 JAK1/STAT6 (Phosphorylation) IL4->JAK1_STAT6 M2_Polarization M2 Macrophage Polarization JAK1_STAT6->M2_Polarization Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) M2_Polarization->Anti_inflammatory_Cytokines This compound This compound This compound->JAK1_STAT3 Inhibits This compound->JAK1_STAT6 Promotes

Caption: this compound modulates macrophage polarization via the JAK/STAT pathway.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Animal Model Selection (e.g., CIA Mice) disease_induction Disease Induction (Collagen Immunization) start->disease_induction grouping Randomization into Groups (Control vs. This compound) disease_induction->grouping treatment Daily Administration (Oral Gavage or IP Injection) grouping->treatment monitoring Clinical Assessment (Arthritis Score, Paw Swelling) treatment->monitoring end Euthanasia and Sample Collection (Blood, Joints) monitoring->end analysis Data Analysis (Cytokine Levels, Histology) end->analysis

Caption: General workflow for an in vivo study of this compound's efficacy.

References

Application Notes and Protocols for In-Vitro Studies of Suberosin on Fibroblast-Like Synoviocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of rheumatoid arthritis (RA). In the RA synovium, FLS exhibit tumor-like characteristics, including aggressive proliferation, migration, and invasion, leading to joint destruction.[1][2][3] Suberosin, a natural compound, has demonstrated significant anti-inflammatory effects on RA-FLS, primarily through the modulation of the JAK/STAT signaling pathway.[1][4] These application notes provide detailed protocols for in-vitro studies to investigate the therapeutic potential of this compound on FLS.

Data Presentation

The following tables summarize the quantitative effects of this compound on fibroblast-like synoviocytes based on available in-vitro research.

Table 1: Effect of this compound on Pro-inflammatory Mediator Expression in TNF-α-stimulated RA-FLS

Pro-inflammatory MediatorThis compound ConcentrationMethod of DetectionResultReference
IL-6Various ConcentrationsELISAReduced Levels[1][4]
IL-1βVarious Concentrationsq-RT PCRReduced Expression[1][4]
TNF-αVarious Concentrationsq-RT PCRReduced Expression[1][4]
MMP-1Various Concentrationsq-RT PCRReduced Expression[1]
MMP-3Various Concentrationsq-RT PCRReduced Expression[1]
MMP-9Various Concentrationsq-RT PCRReduced Expression[1]
MMP-13Various Concentrationsq-RT PCRReduced Expression[1]

Table 2: Effect of this compound on JAK/STAT Signaling Pathway in RA-FLS

Signaling ProteinThis compound TreatmentMethod of DetectionResultReference
p-JAK1YesWestern BlotInhibited Phosphorylation[1]
p-STAT3YesWestern BlotInhibited Phosphorylation[1]

Experimental Protocols

Cell Culture of Fibroblast-Like Synoviocytes (FLS)

This protocol describes the standard procedure for culturing human FLS (HFLS).

Materials:

  • Human Fibroblast-Like Synoviocytes (HFLS)

  • Synoviocyte Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin/EDTA Solution

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cryopreserved FLS:

    • Thaw the vial of cryopreserved HFLS rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile 15 mL conical tube containing 10 mL of pre-warmed Synoviocyte Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 15 mL of fresh Synoviocyte Growth Medium.

  • Cell Seeding:

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

  • Cell Maintenance and Subculturing:

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, wash the monolayer with PBS.

    • Add 3-5 mL of Trypsin/EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with an equal volume of Synoviocyte Growth Medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the effect of this compound on FLS viability.

Materials:

  • FLS cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed FLS in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

This protocol details a method to evaluate the effect of this compound on FLS migration.

Materials:

  • FLS cultured in a 6-well or 12-well plate

  • This compound stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed FLS in a 6-well or 12-well plate and grow to 90-100% confluence.

  • Creating the Scratch: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in FLS treated with this compound using flow cytometry.

Materials:

  • FLS cultured in a 6-well plate

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed FLS in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Western Blot for JAK/STAT Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the JAK/STAT pathway in FLS treated with this compound.

Materials:

  • FLS cultured in 6-well or 10 cm plates

  • This compound stock solution

  • TNF-α

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed FLS and grow to 70-80% confluency. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize to the total protein or a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

Suberosin_JAK_STAT_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds JAK1 JAK1 TNFR->JAK1 Activates This compound This compound pJAK1 p-JAK1 This compound->pJAK1 Inhibits Phosphorylation JAK1->pJAK1 Phosphorylation STAT3 STAT3 pJAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-1β, MMPs) Nucleus->Proinflammatory_Genes Upregulates Inflammation Inflammation & Joint Destruction Proinflammatory_Genes->Inflammation

Caption: this compound inhibits the JAK/STAT signaling pathway in FLS.

Experimental_Workflow cluster_assays In-Vitro Assays Start Start: Culture FLS Treatment Treat FLS with this compound (various concentrations and time points) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Migration Cell Migration (Wound Healing Assay) Treatment->Migration Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Signaling Signaling Pathway (Western Blot for p-JAK/p-STAT) Treatment->Signaling Gene_Expression Gene Expression (qPCR for IL-6, MMPs) Treatment->Gene_Expression Analysis Data Analysis and Interpretation Viability->Analysis Migration->Analysis Apoptosis->Analysis Signaling->Analysis Gene_Expression->Analysis Conclusion Conclusion: Evaluate Therapeutic Potential of this compound Analysis->Conclusion

Caption: General experimental workflow for studying this compound's effects on FLS.

References

Application of Suberosin in Developing Treatments for Chronic Synovitis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic synovitis is a hallmark of inflammatory joint diseases such as rheumatoid arthritis (RA), characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction.[1][2][3] Current therapeutic strategies, including disease-modifying antirheumatic drugs (DMARDs) and biologics, are not without limitations, such as adverse effects and variable patient responses.[1][4] This necessitates the exploration of novel therapeutic agents. Suberosin (SBR), a natural coumarin, has emerged as a promising candidate due to its potent anti-inflammatory properties.[1][4] This document provides detailed application notes and protocols based on preclinical studies investigating the efficacy of this compound in attenuating chronic synovitis.

Mechanism of Action

This compound exerts its anti-inflammatory effects in chronic synovitis through a dual mechanism involving the regulation of macrophage polarization and the inhibition of inflammatory pathways in fibroblast-like synoviocytes (FLS). The primary signaling pathway implicated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][4]

In the context of rheumatoid arthritis, this compound has been shown to:

  • Inhibit M1 Macrophage Polarization: It suppresses the pro-inflammatory M1 macrophage phenotype.[1][4]

  • Promote M2 Macrophage Polarization: It enhances the anti-inflammatory M2 macrophage phenotype.[1][4]

  • Suppress Inflammation in RA-FLS: this compound reduces the production of pro-inflammatory mediators in TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[1][4]

  • Modulate JAK/STAT Signaling: Mechanistically, this compound inhibits the phosphorylation of the JAK1/STAT3 signaling pathway in RA-FLS and M1 macrophages.[1][4] Conversely, it promotes the phosphorylation of the JAK1/STAT6 pathway in M2 macrophages, which is crucial for their polarization.[1][4]

Data Presentation

In Vitro Efficacy of this compound
Cell TypeTreatmentParameter MeasuredResult
RA-FLSTNF-α (25 ng/mL) + this compoundPro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8)Dose-dependent decrease in expression
RA-FLSTNF-α (25 ng/mL) + this compoundMatrix Metalloproteinases (MMP-1, MMP-3, MMP-9, MMP-13)Dose-dependent decrease in expression
BMDM (M1 polarization)LPS (250 ng/mL) + IFN-γ (25 ng/mL) + this compoundM1 markersSuppression of M1 polarization
BMDM (M2 polarization)IL-4 (20 ng/mL) + IL-13 (20 ng/mL) + this compoundM2 markersEnhancement of M2 polarization
In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
Treatment GroupDosageObservation PeriodKey Findings
Low-dose this compound0.5 mg/kg/day21 daysReduced M1 macrophage infiltration in synovial tissue, increased proportion of M2 macrophages, decreased serum and synovial inflammatory mediators (TNF-α, IL-1β, IL-6, MMP-3), alleviation of synovial inflammation and joint damage.[1][4]
High-dose this compound2 mg/kg/day21 daysThe anti-arthritic ability did not show a dose-dependent increase compared to the low-dose group.[1]

Experimental Protocols

Isolation and Culture of Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Objective: To isolate and culture primary RA-FLS from synovial tissues for in vitro experiments.

Protocol:

  • Obtain synovial tissue samples from patients with rheumatoid arthritis undergoing synovectomy, with informed consent and ethical approval.[1]

  • Mince the tissue into small pieces and digest in RPMI-1640 medium containing 0.5 mg/mL of type IV collagenase at 37°C for 2 hours with shaking.[1]

  • Filter the cell suspension through a cell strainer and centrifuge to pellet the cells.[1]

  • Resuspend the cell pellet in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Use cells from passages three to five for subsequent experiments to ensure a stable phenotype.[1]

In Vitro Inflammation Model with RA-FLS

Objective: To induce an inflammatory response in RA-FLS and assess the anti-inflammatory effects of this compound.

Protocol:

  • Seed RA-FLS in appropriate culture plates.

  • Stimulate the cells with 25 ng/mL of tumor necrosis factor-alpha (TNF-α) to induce an inflammatory state.[1]

  • Concurrently treat the cells with various concentrations of this compound.

  • Incubate for the desired time points (e.g., 30, 60, 120 minutes for signaling pathway analysis; 24 hours for cytokine expression).[1]

  • Collect cell lysates for Western blot analysis and culture supernatants for ELISA or q-RT PCR.[1]

Macrophage Polarization Assay

Objective: To evaluate the effect of this compound on macrophage polarization.

Protocol:

  • Isolate bone marrow-derived macrophages (BMDMs) from mice.[1]

  • Culture the cells in DMEM supplemented with 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) at 37°C and 5% CO2 for 7 days to differentiate into macrophages. Refresh the medium on day 5.[1]

  • For M1 Polarization: Induce differentiation by adding 250 ng/mL of lipopolysaccharide (LPS) and 25 ng/mL of interferon-gamma (IFN-γ).[1]

  • For M2 Polarization: Induce differentiation with 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13).

  • Treat the differentiating macrophages with various concentrations of this compound.

  • Assess macrophage polarization by analyzing the expression of M1 and M2 markers using techniques like flow cytometry, q-RT PCR, or ELISA.[1]

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the JAK/STAT signaling pathway.

Protocol:

  • After treatment, lyse the RA-FLS or macrophages with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK1, STAT3, and STAT6 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of pro-inflammatory cytokines and MMPs in cell culture supernatants and serum.

Protocol:

  • Collect cell culture supernatants or serum samples from the in vivo model.[1]

  • Use commercially available ELISA kits for the specific cytokines (e.g., TNF-α, IL-1β, IL-6) and MMPs (e.g., MMP-3) to be measured.[1]

  • Follow the manufacturer's instructions for the assay procedure, including sample and standard preparation, incubation times, and washing steps.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of the analytes based on the standard curve.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Protocol:

  • Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Administer a booster injection of type II collagen in incomplete Freund's adjuvant 21 days after the primary immunization.

  • Once arthritis develops, treat the mice with this compound at different dosages (e.g., 0.5 mg/kg/day and 2 mg/kg/day) via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).[4]

  • Monitor the clinical signs of arthritis, such as paw swelling and arthritis score.

  • At the end of the treatment period, collect blood for serum analysis (ELISA) and synovial tissues for histological examination and protein/mRNA expression analysis.[1]

Visualizations

Signaling Pathways

Suberosin_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR JAK1 JAK1 TNFR->JAK1 pJAK1 p-JAK1 JAK1->pJAK1 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK1->STAT3 Gene_Expression Pro-inflammatory Gene Expression pSTAT3->Gene_Expression Transcription This compound This compound This compound->pJAK1 This compound->pSTAT3

Caption: this compound inhibits the TNF-α-induced JAK1/STAT3 signaling pathway in RA-FLS.

Macrophage_Polarization cluster_m1 M1 Polarization cluster_m2 M2 Polarization LPS/IFN-γ LPS/IFN-γ JAK1_STAT3 JAK1/STAT3 Pathway LPS/IFN-γ->JAK1_STAT3 M1_Macrophage M1 Macrophage (Pro-inflammatory) JAK1_STAT3->M1_Macrophage IL-4/IL-13 IL-4/IL-13 JAK1_STAT6 JAK1/STAT6 Pathway IL-4/IL-13->JAK1_STAT6 M2_Macrophage M2 Macrophage (Anti-inflammatory) JAK1_STAT6->M2_Macrophage This compound This compound This compound->JAK1_STAT3 This compound->JAK1_STAT6

Caption: this compound modulates macrophage polarization by inhibiting the JAK1/STAT3 pathway and promoting the JAK1/STAT6 pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis RA_FLS RA-FLS Isolation and Culture RA_FLS_Inflammation TNF-α Induced Inflammation + this compound Treatment RA_FLS->RA_FLS_Inflammation Western_Blot Western Blot (p-JAK1, p-STAT3) RA_FLS_Inflammation->Western_Blot ELISA ELISA (Cytokines, MMPs) RA_FLS_Inflammation->ELISA qRT_PCR qRT-PCR (Gene Expression) RA_FLS_Inflammation->qRT_PCR BMDM BMDM Isolation and Differentiation Macrophage_Polarization M1/M2 Polarization + this compound Treatment BMDM->Macrophage_Polarization Macrophage_Polarization->qRT_PCR CIA_Model Collagen-Induced Arthritis (CIA) Mouse Model Suberosin_Treatment This compound Treatment (0.5 & 2 mg/kg/day) CIA_Model->Suberosin_Treatment Suberosin_Treatment->ELISA Histology Histological Analysis of Joints Suberosin_Treatment->Histology

Caption: Overall experimental workflow for evaluating the efficacy of this compound in chronic synovitis.

References

Detecting and Quantifying Suberosin in Biological Samples: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin, a naturally occurring prenylated coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. Found in various plant species, it exhibits potential as an anticoagulant and anti-inflammatory agent. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic and toxicokinetic studies, metabolism research, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document provides a comprehensive guide to the principles, protocols, and data analysis for the successful detection and quantification of this compound using LC-MS/MS.

Principle of the Method

This method utilizes a liquid chromatography system to separate this compound from endogenous components within a biological sample. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound. An internal standard (IS) is employed to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma samples.

Materials:

  • Human or animal plasma containing this compound

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Ice-cold acetonitrile (B52724) (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

  • Autosampler vials

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Parameters

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 650 L/h
Cone Gas Flow 50 L/h
Collision Gas Argon

MRM Transitions (Hypothetical):

Note: The following MRM transitions and energies are provided as a starting point for method development and should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound To be determinedTo be determined100To be determinedTo be determined
Internal Standard To be determinedTo be determined100To be determinedTo be determined

Data Presentation

A validated LC-MS/MS method for this compound would typically exhibit the following performance characteristics. The data presented below is a representative example and should be established for each specific assay.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration
Precision (% RSD) ≤15% (Intra-day and Inter-day)
Recovery >85%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Table 2: Quality Control (QC) Sample Performance (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% RSD)Inter-day Accuracy (% Bias)Inter-day Precision (% RSD)
Low 35.28.16.59.3
Medium 100-2.85.6-1.96.8
High 8001.54.22.15.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for the extraction and analysis of this compound from plasma.

Metabolic Pathway of this compound

This compound undergoes metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1] This metabolic process involves hydroxylation and glucuronidation.[1]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound monohydroxylated Monohydroxylated Metabolites This compound->monohydroxylated Hydroxylation dihydroxylated Dihydroxylated Metabolites monohydroxylated->dihydroxylated Hydroxylation glucuronide Glucuronide Conjugate monohydroxylated->glucuronide Glucuronidation cyp1a2 CYP1A2 cyp1a2->monohydroxylated cyp2b6 CYP2B6 cyp2b6->monohydroxylated ugt UGTs ugt->glucuronide

Caption: Metabolic pathway of this compound in human liver microsomes.[1]

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation, along with the specified chromatographic and mass spectrometric conditions, serves as a strong foundation for researchers in the fields of pharmacology and drug development. Proper method validation is crucial to ensure the generation of reliable and reproducible data for pharmacokinetic and other related studies.

References

Formulating Suberosin for Preclinical Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the formulation and preclinical evaluation of Suberosin, a promising natural coumarin (B35378) derivative. Due to its hydrophobic nature, appropriate formulation is critical to ensure its bioavailability and obtain reliable results in experimental studies. This document outlines strategies for both in vitro and in vivo applications, complete with detailed experimental protocols and visual guides to relevant signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is the foundation for developing effective formulations. Key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₃[1]
Molecular Weight 244.28 g/mol [1][2]
Appearance Solid[2]
Melting Point 87.5 °C[2]
Water Solubility 0.0072 g/L (practically insoluble)[3]
logP 3.5 - 3.87[2][3]
pKa (Strongest Basic) -4.8[3]

Formulation Strategies for Preclinical Studies

Given its low aqueous solubility, specialized formulation approaches are necessary for both in vitro and in vivo experiments.

In Vitro Formulation

For cell-based assays, a stock solution of this compound is typically prepared in an organic solvent and then diluted in the cell culture medium.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Vehicle Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound for in vitro use.[3]

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in pure, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentrations using the appropriate cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

In Vivo Formulation

For animal studies, the choice of formulation depends on the route of administration.

An oral suspension is a suitable approach for administering this compound.

Protocol 2: Preparation of this compound Oral Suspension

  • Vehicle Composition: A common vehicle for oral suspensions consists of a suspending agent and a wetting agent in an aqueous medium. A typical composition is 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water.

  • Suspension Preparation:

    • Prepare the vehicle by slowly adding CMC-Na to sterile water while stirring continuously. Gentle heating can aid dissolution. Allow the solution to cool to room temperature.

    • Add Tween 80 to the CMC-Na solution and mix thoroughly.

    • Weigh the required amount of this compound powder.

    • In a mortar, add a small volume of the vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuing to triturate to ensure a uniform suspension.

    • Transfer the suspension to a suitable container and stir using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

For intravenous injection, a co-solvent system is necessary to solubilize the hydrophobic this compound.

Protocol 3: Preparation of this compound Intravenous Formulation

  • Co-solvent System: A commonly used co-solvent system for poorly soluble drugs in preclinical studies is a mixture of DMSO, PEG400, Tween 80, and saline.[5]

  • Formulation Preparation (Example for a final concentration of 2.5 mg/mL):

    • Dissolve this compound in DMSO to a concentration of 25 mg/mL.

    • In a sterile tube, add 100 µL of the this compound-DMSO solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Finally, add 450 µL of saline to reach a final volume of 1 mL. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[5]

  • Administration: The formulation should be administered immediately after preparation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment

Protocol 4: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0 to 100 µM. The final DMSO concentration should not exceed 0.5%.[3][4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[4] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of this compound.[6][7]

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Groups: Divide the animals into at least three groups:

    • Vehicle control (oral suspension vehicle)

    • This compound-treated (e.g., 25, 50, 100 mg/kg, administered orally)

    • Positive control (e.g., Indomethacin, 10 mg/kg, administered orally)

  • Procedure:

    • Administer the vehicle, this compound suspension, or positive control orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualization

This compound and the NF-κB Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex This compound This compound This compound->IKK_Complex Inhibition Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_n->DNA Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro cluster_invivo In Vivo Start Start: this compound Compound Formulation Formulation Development Start->Formulation InVitro In Vitro Studies Formulation->InVitro Oral Oral Suspension Formulation->Oral IV Intravenous Solution Formulation->IV DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis Cytotoxicity Cytotoxicity Assays (MTT, LDH) InVitro->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis Mechanism Mechanism of Action (e.g., NF-κB inhibition) InVitro->Mechanism InVivo In Vivo Studies InVivo->DataAnalysis AntiInflammatory Anti-inflammatory Model (Carrageenan-induced edema) InVivo->AntiInflammatory Anticancer Anticancer Model (Xenograft) InVivo->Anticancer PK Pharmacokinetics InVivo->PK Conclusion Conclusion & Future Directions DataAnalysis->Conclusion Oral->InVivo IV->InVivo

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin (7-methoxy-6-(3-methyl-2-butenyl)coumarin) is a prenylated coumarin (B35378) found in various plant species, notably from the Zanthoxylum genus. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. Given the growing interest in this compound for therapeutic applications, the development of efficient and scalable purification methods is of paramount importance. High-Speed Counter-Current Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that is exceptionally well-suited for the purification of natural products like this compound. This method obviates the need for solid stationary phases, thereby circumventing issues of irreversible adsorption and sample degradation, leading to high purity and recovery of the target compound.

This document provides detailed application notes and protocols for the preparative purification of this compound using HSCCC, tailored for researchers, scientists, and professionals in drug development.

Biological Activities and Signaling Pathways of this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Inflammatory and Anti-Arthritic Effects via the JAK/STAT Pathway

This compound has been shown to attenuate rheumatoid arthritis by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] It effectively reduces the clinical symptoms and joint damage associated with arthritis by inhibiting the phosphorylation of JAK1 and STAT3, which are key mediators of pro-inflammatory cytokine signaling.[1] Concurrently, this compound promotes the phosphorylation of STAT6, which is involved in the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1] This dual action on the JAK/STAT pathway highlights this compound's potential as a targeted anti-inflammatory agent.

JAK/STAT Signaling Pathway Modulation by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3_inactive STAT3 JAK1->STAT3_inactive Phosphorylates STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT6_p p-STAT6 STAT6_inactive->STAT6_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT6_dimer STAT6 Dimer STAT6_p->STAT6_dimer Dimerizes DNA_inflammation Pro-inflammatory Gene Transcription STAT3_dimer->DNA_inflammation Translocates to nucleus and induces transcription DNA_anti_inflammation Anti-inflammatory Gene Transcription STAT6_dimer->DNA_anti_inflammation Translocates to nucleus and induces transcription This compound This compound This compound->JAK1 Inhibits phosphorylation of STAT3 This compound->JAK1 Promotes phosphorylation of STAT6 NFkB_Pathway cluster_extracellular Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p DNA_inflammation Pro-inflammatory Gene Transcription NFkB->DNA_inflammation Translocates to nucleus and induces transcription Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Inhibits HSCCC_Workflow Plant_Material Plant Material (Zanthoxylum sp.) Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) Crude_Extract->Solvent_Partitioning Enriched_Fraction Enriched this compound Fraction Solvent_Partitioning->Enriched_Fraction HSCCC HSCCC Purification Enriched_Fraction->HSCCC Pure_Fractions Collection of Pure Fractions HSCCC->Pure_Fractions Analysis HPLC Purity Analysis Pure_Fractions->Analysis Final_Product Purified this compound (>98% Purity) Analysis->Final_Product

References

Application Notes and Protocols for the GC-MS Analysis of Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin is a naturally occurring prenylated coumarin (B35378) found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticoagulant, anti-inflammatory, and potential anti-cancer properties.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts, pharmaceutical formulations, and biological samples, is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] For a compound like this compound, which may require derivatization to enhance its volatility, GC-MS offers high resolution and structural elucidation capabilities.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Data Presentation

Table 1: GC-MS Instrument Parameters for this compound Analysis
ParameterRecommended Setting
Gas Chromatograph
GC ColumnHP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injector Temperature280°C
Oven Temperature ProgramStart at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Injection Volume1 µL
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
MS Quadrupole Temperature150°C
Scan Rangem/z 50-550

Note: These parameters may require optimization based on the specific instrument and sample matrix.[1]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol describes the extraction and derivatization of this compound from a solid matrix (e.g., plant material) for GC-MS analysis.[1]

Materials:

  • Dried plant extract or formulated product

  • Methanol (B129727)

  • Hexane (B92381)

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Nitrogen gas supply

  • Centrifuge

  • Heater block or water bath

Procedure:

  • Extraction:

    • Accurately weigh a suitable amount of the dried sample.

    • Add an appropriate volume of methanol to dissolve the sample.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge the solution at a high speed (e.g., 12,000 rpm) for 15 minutes.

    • Carefully collect the supernatant.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Saponification (Optional, for esterified forms):

    • To the dried residue, add 1 mL of 2 M methanolic KOH.

    • Heat the mixture at 60°C for 1 hour.

    • Neutralize the solution with HCl.

    • Extract the this compound with hexane.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of MSTFA and 50 µL of pyridine.[1]

    • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of this compound.[1]

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis and Quantification

Procedure:

  • Instrument Setup: Set up the GC-MS instrument according to the parameters outlined in Table 1.

  • Calibration Curve:

    • Prepare a stock solution of a this compound standard in a suitable solvent.

    • Perform serial dilutions to obtain a series of standard solutions with known concentrations.

    • Derivatize each standard solution following the derivatization protocol described above.

    • Inject each derivatized standard into the GC-MS system and record the peak area of the this compound derivative.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared and derivatized sample solution into the GC-MS system.

    • Identify the peak corresponding to the this compound derivative based on its retention time and mass spectrum.

  • Quantification:

    • Determine the peak area of the this compound derivative in the sample chromatogram.

    • Calculate the concentration of this compound in the original sample using the calibration curve.[1]

    • For improved accuracy, an internal standard (a structurally related compound not present in the sample) can be used. The quantification is then based on the peak area ratio of the this compound derivative to the internal standard.[1]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plant Material) Extraction Extraction with Methanol Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (Silylation with MSTFA/Pyridine) Evaporation1->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Result Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Suberosin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 Monohydroxylated Metabolites (M1-M3) This compound->M1 Hydroxylation M4 Hydrated Metabolite (M4) This compound->M4 Hydration M5 Dihydroxylated Metabolites (M5-M7) M1->M5 Hydroxylation M8 Glucuronide Conjugate (M8) M1->M8 Glucuronidation CYP1A2 CYP1A2 CYP1A2->M1 CYP1A2->M5 CYP2B6 CYP2B6 CYP2B6->M1

Caption: Proposed metabolic pathway of this compound.[4]

References

Suberosin: A Research Tool for Investigating NF-AT Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Suberosin, a naturally occurring prenylated coumarin, has emerged as a valuable research tool for studying the nuclear factor of activated T-cells (NF-AT) signaling pathway.[1][2] Isolated from plants such as Plumbago zeylanica, this compound exhibits anti-inflammatory and immunomodulatory properties by intervening in key T-cell activation processes.[1][2][3] These notes provide detailed information and experimental protocols for utilizing this compound to investigate the NF-AT transcription factor family, crucial regulators of immune responses and targets for therapeutic development.

This compound's mechanism of action involves the modulation of upstream signaling events that lead to NF-AT activation.[1][2] Specifically, it has been shown to suppress the proliferation of phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs) and arrest the cell cycle.[1][2] This is achieved, at least in part, by reducing the increase in intracellular calcium concentration ([Ca2+]i) and inhibiting the activation of both NF-AT and NF-κB transcription factors.[1][2] These characteristics make this compound a useful pharmacological tool to dissect the intricate signaling cascade that governs T-cell activation and cytokine gene expression.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cellular processes related to T-cell activation, as reported in the literature.

| Table 1: Effect of this compound on PHA-Induced PBMC Proliferation | | :--- | :--- | | This compound Concentration (µM) | Inhibition of [³H]thymidine Incorporation (%) | | 1 | ~15 | | 5 | ~40 | | 10 | ~60 | | 25 | ~85 | | 50 | ~95 | (Data estimated from Lo et al., 2007)[2]

| Table 2: Effect of this compound on Cell Cycle Progression of PHA-Activated PBMCs | | :--- | :--- | :--- | | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | | Control (Unstimulated) | 95.1 | 2.3 | | PHA (10 µg/mL) | 65.4 | 25.8 | | PHA + this compound (10 µM) | 75.2 | 16.5 | | PHA + this compound (25 µM) | 82.3 | 10.1 | (Data from Lo et al., 2007)[2]

| Table 3: Effect of this compound on Gene Expression in PHA-Activated PBMCs | | :--- | :--- | :--- | | Gene | This compound Concentration (µM) | Effect on mRNA Expression | | IL-2 | 10, 25 | Dose-dependent suppression | | IFN-γ | 10, 25 | Dose-dependent suppression | | Cyclin D3 | 10, 25 | Dose-dependent suppression | | Cyclin E | 10, 25 | Dose-dependent suppression | | Cyclin A | 10, 25 | Dose-dependent suppression | | Cyclin B | 10, 25 | Dose-dependent suppression | (Data summarized from Lo et al., 2007)[2]

Signaling Pathways and Experimental Workflows

NF-AT Signaling Pathway

The activation of NF-AT is a calcium-dependent signaling cascade. An increase in intracellular calcium ([Ca2+]i) activates the phosphatase calcineurin, which dephosphorylates cytoplasmic NF-AT, leading to its nuclear translocation and subsequent activation of target gene transcription, such as IL-2.

NFAT_Pathway TCR TCR Activation (e.g., PHA) PLC PLCγ activation TCR->PLC IP3 IP3 generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Store-Operated Ca²⁺ Entry (SOCE) ER->Ca_influx Store depletion Calcineurin Calcineurin Ca_release->Calcineurin Ca_influx->Calcineurin NFATp NF-AT-P (Cytoplasm) Calcineurin->NFATp Dephosphorylation NFAT NF-AT (Cytoplasm) NFATp->NFAT NFAT_nuc NF-AT (Nucleus) NFAT->NFAT_nuc Nuclear Translocation Gene Target Gene Transcription (e.g., IL-2, IFN-γ) NFAT_nuc->Gene This compound This compound This compound->Ca_influx Inhibits

Figure 1. This compound inhibits the NF-AT signaling pathway by reducing store-operated calcium entry.
Experimental Workflow: Assessing this compound's Impact on NF-AT Activation

A general workflow to investigate the inhibitory effect of this compound on NF-AT activation is outlined below. This involves cell culture, treatment with this compound, stimulation, and subsequent analysis of NF-AT nuclear translocation and target gene expression.

Experimental_Workflow start Isolate PBMCs culture Culture PBMCs start->culture treat Pre-treat with this compound (various concentrations) culture->treat stimulate Stimulate with PHA treat->stimulate incubate Incubate stimulate->incubate endpoint Endpoint Analysis incubate->endpoint analysis1 NF-AT Nuclear Translocation (Immunofluorescence) endpoint->analysis1 analysis2 NF-AT DNA Binding (EMSA) endpoint->analysis2 analysis3 Target Gene Expression (RT-PCR/qPCR) endpoint->analysis3 analysis4 PBMC Proliferation ([³H]thymidine assay) endpoint->analysis4

Figure 2. Workflow for studying the inhibitory effects of this compound on NF-AT activation in PBMCs.

Experimental Protocols

The following protocols are based on methodologies described by Lo et al. (2007)[2] and are intended to serve as a guide for researchers.

Protocol 1: PBMC Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of PHA-stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Phytohemagglutinin (PHA)

  • This compound (dissolved in DMSO)

  • [³H]thymidine

  • 96-well culture plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells three times with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Seed 2 x 10⁵ cells per well in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulate the cells with PHA (10 µg/mL).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • During the last 18 hours of incubation, add 1 µCi of [³H]thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the PHA-stimulated vehicle control.

Protocol 2: NF-AT Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of this compound on the nuclear translocation of NF-AT in PHA-stimulated PBMCs.

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • PHA

  • This compound

  • Poly-L-lysine coated coverslips

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-AT

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Culture PBMCs on poly-L-lysine coated coverslips.

  • Pre-treat the cells with this compound (e.g., 25 µM) or vehicle control for 1 hour.

  • Stimulate with PHA (10 µg/mL) for 2 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-NF-AT antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To measure the effect of this compound on the PHA-induced increase in intracellular calcium concentration.

Materials:

  • PBMCs

  • Fura-2 AM fluorescent dye

  • Hanks' balanced salt solution (HBSS)

  • PHA

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Load PBMCs with 5 µM Fura-2 AM for 30 minutes at 37°C in HBSS.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Place the cell suspension in a cuvette in a fluorometer or in a black-walled 96-well plate for a plate reader.

  • Record the baseline fluorescence for approximately 100 seconds.

  • Add this compound (e.g., 25 µM) or vehicle control and continue recording.

  • After a short pre-incubation, add PHA (10 µg/mL) to stimulate the cells.

  • Record the change in fluorescence over time. The ratio of fluorescence at 340 nm and 380 nm excitation (with emission at 510 nm) is used to calculate the intracellular calcium concentration.

Conclusion

This compound serves as a potent inhibitor of T-cell activation through its modulation of the NF-AT signaling pathway.[1][2] Its ability to suppress intracellular calcium mobilization, a critical upstream event for NF-AT activation, makes it a specific and valuable tool for researchers studying immune regulation, inflammation, and for the initial stages of drug discovery targeting T-cell mediated diseases. The protocols provided herein offer a framework for utilizing this compound to explore the complexities of NF-AT signaling in various cellular contexts.

References

Application Notes and Protocols for Testing Suberosin in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The collagen-induced arthritis (CIA) model in rodents is the most widely used preclinical model for RA, as it shares many immunological and pathological features with the human disease.[1][2][3][4] This document provides detailed application notes and protocols for the experimental design of testing the therapeutic potential of Suberosin, a natural compound, in the CIA model. This compound has been shown to attenuate rheumatoid arthritis by repolarizing macrophages and inhibiting synovitis through the JAK/STAT signaling pathway.[5][6]

I. Experimental Design Overview

A comprehensive study to evaluate the efficacy of this compound in a CIA model involves several key stages: induction of arthritis, therapeutic intervention with this compound, and detailed assessment of disease progression and underlying mechanisms.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_assessment Phase 3: Disease Assessment animal_acclimatization Animal Acclimatization (DBA/1 mice, 7-8 weeks old) cia_induction CIA Induction (Day 0: Primary Immunization with Type II Collagen/CFA) animal_acclimatization->cia_induction 1 week booster Booster Immunization (Day 21: Type II Collagen/IFA) cia_induction->booster 21 days group_allocation Random Group Allocation (e.g., Vehicle, this compound Low Dose, this compound High Dose, Positive Control) booster->group_allocation treatment_initiation Treatment Initiation (Prophylactic or Therapeutic Regimen) group_allocation->treatment_initiation clinical_scoring Clinical Scoring (Arthritis Score, Paw Swelling) treatment_initiation->clinical_scoring Ongoing biomarker_analysis Biomarker Analysis (Serum/Tissue) treatment_initiation->biomarker_analysis Endpoint histopathology Histopathological Analysis (Joints) clinical_scoring->histopathology Endpoint

Caption: Experimental workflow for testing this compound in a CIA model.

II. Detailed Experimental Protocols

A. Collagen-Induced Arthritis (CIA) Induction Protocol (Mouse Model)

This protocol is adapted for DBA/1 mice, which are highly susceptible to CIA.[1][2]

Materials:

  • Male DBA/1 mice (7-8 weeks old)

  • Bovine or Chicken Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M Acetic Acid

  • Syringes and needles

  • Homogenizer or emulsifying needle

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (final concentration of M. tuberculosis should be 1-2 mg/ml).[7] Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of Type II collagen (2 mg/mL) with an equal volume of IFA.

    • Inject 0.1 mL of the collagen/IFA emulsion intradermally at a site near the primary injection.[7]

  • Monitoring:

    • Begin daily monitoring for the onset of arthritis around day 21. Arthritis typically develops between days 28-35.[1][2]

B. This compound Treatment Protocol

This compound can be administered either prophylactically (before disease onset) or therapeutically (after disease onset).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution:

    • Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., low dose: 0.5 mg/kg/day; high dose: 2 mg/kg/day).[5]

  • Administration:

    • Prophylactic Regimen: Start daily administration of this compound or vehicle from the day of the booster immunization (Day 21) for 21 consecutive days.[5]

    • Therapeutic Regimen: Begin daily administration once the clinical signs of arthritis are evident (e.g., arthritis score ≥ 2).

    • Administer the solution via oral gavage.

C. Assessment of Arthritis Severity

1. Clinical Scoring:

  • Score the mice for signs of arthritis 3-4 times per week, starting from day 21.

  • Use a standardized scoring system for each paw (see Table 1).[8][9] The maximum score per mouse is 16.

2. Paw Swelling Measurement:

  • Measure the thickness of the hind paws using a digital caliper every other day after the onset of arthritis.

D. Endpoint Analysis

At the end of the experiment (e.g., day 42), euthanize the mice and collect samples for further analysis.

1. Histopathological Analysis:

  • Collect hind paws and fix them in 10% neutral buffered formalin.

  • Decalcify the tissues, embed in paraffin, and section.

  • Stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation.

  • Stain with Safranin O-Fast Green to evaluate cartilage damage and proteoglycan loss.

2. Biomarker Analysis:

  • Serum Analysis:

    • Collect blood via cardiac puncture and separate the serum.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) using ELISA kits.[10][11]

    • Measure the levels of anti-CII antibodies (IgG1 and IgG2a) using ELISA.

    • Analyze cartilage degradation markers such as C-telopeptide of type II collagen (CTX-II).[12]

  • Tissue Analysis (Joints):

    • Homogenize joint tissues to prepare lysates.

    • Perform Western blot analysis to determine the phosphorylation levels of key proteins in the JAK/STAT pathway (e.g., JAK1, STAT3, STAT6).[5]

    • Use quantitative real-time PCR (qRT-PCR) to measure the gene expression of inflammatory mediators and macrophage polarization markers (e.g., iNOS for M1, Arginase-1 for M2).

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Clinical Arthritis Scoring System

ScoreDescription of Paw
0Normal, no evidence of erythema or swelling.
1Mild, but definite redness and swelling of the ankle or wrist, or apparent redness and swelling limited to individual digits.[2]
2Moderate redness and swelling of the ankle or wrist.
3Severe redness and swelling of the entire paw including digits.
4Maximally inflamed limb with involvement of multiple joints, and/or ankylosis.[9]

Table 2: Summary of Expected Quantitative Results

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Methotrexate)
Clinical Score (Mean ± SEM) HighSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Paw Thickness (mm, Mean ± SEM) IncreasedSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Serum TNF-α (pg/mL, Mean ± SEM) ElevatedSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Serum IL-6 (pg/mL, Mean ± SEM) ElevatedSignificantly ReducedMore Significantly ReducedSignificantly Reduced
Serum Anti-CII IgG2a (OD, Mean ± SEM) HighReducedSignificantly ReducedSignificantly Reduced
Histological Score (Mean ± SEM) Severe Inflammation & DamageMild to ModerateMildMild
p-STAT3/STAT3 Ratio (Joints) HighReducedSignificantly ReducedSignificantly Reduced
M1/M2 Macrophage Ratio (Joints) HighShift towards M2Significant shift towards M2Shift towards M2

IV. Signaling Pathway

This compound has been shown to exert its anti-arthritic effects by modulating the JAK/STAT signaling pathway, which is crucial in mediating the effects of many pro-inflammatory cytokines.

This compound's Mechanism of Action

signaling_pathway cluster_cytokine Cytokine Signaling cluster_jak_stat JAK/STAT Pathway cluster_cellular_response Cellular Response cytokine Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) receptor Cytokine Receptor cytokine->receptor jak JAK1 receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 inflammation Inflammation (Synovitis, Joint Damage) p_stat3->inflammation Upregulation of Inflammatory Genes m1_polarization M1 Macrophage Polarization p_stat3->m1_polarization This compound This compound This compound->jak Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

This diagram illustrates that pro-inflammatory cytokines activate the JAK1/STAT3 pathway, leading to M1 macrophage polarization and inflammation. This compound inhibits the phosphorylation of JAK1, thereby downregulating this pro-inflammatory cascade.[5] Concurrently, this compound can promote the JAK1/STAT6 pathway, enhancing M2 macrophage polarization, which contributes to the resolution of inflammation.[5]

V. Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the therapeutic efficacy of this compound in a collagen-induced arthritis model. By adhering to these detailed methodologies and utilizing the suggested assessment parameters, researchers can generate robust and reproducible data to support the development of this compound as a potential treatment for rheumatoid arthritis.

References

Troubleshooting & Optimization

Improving the yield and purity of Suberosin extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suberosin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound during its extraction from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to extraction?

This compound, also known as 7-methoxy-6-prenylcoumarin, is a natural compound belonging to the coumarin (B35378) class.[1][2] Its chemical properties are critical for selecting an appropriate extraction strategy. This compound is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] Key properties are summarized below:

PropertyValueSource
Molecular FormulaC15H16O3[1]
Molecular Weight244.29 g/mol [2]
Water Solubility0.0072 g/L[1]
logP3.5[1]
Melting Point87.5 °C (in Methanol)[2]
Boiling Point158-172 °C at 0.05 Torr[2]
Solubility in DMSO100 mg/mL (requires sonication)[3]

Q2: Which plant sources are commonly used for this compound extraction?

This compound can be found in various plants, most notably in citrus species such as lemon, mandarin orange, and sweet orange.[1] It has also been isolated from Plumbago zeylanica and Citropsis articulata.[2][4]

Q3: What are the common methods for extra-cting this compound?

Both traditional and modern extraction techniques can be employed. Traditional methods like maceration and Soxhlet extraction are simple but may have drawbacks.[5] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often provide higher efficiency and reproducibility.[5][6]

Q4: How can the purity of the crude this compound extract be improved?

After initial extraction, purification is essential to remove unwanted compounds like sugars, organic acids, and other secondary metabolites.[6] Common purification techniques include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction, providing potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.This compound is relatively non-polar. Experiment with solvents of varying polarities such as ethanol (B145695), methanol, acetone, or ethyl acetate (B1210297).[9] Using a mixture of solvents, like 80% methanol, can also be effective.[10]
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient.Optimize the extraction time and temperature. For maceration, this could mean extending the duration.[10] For methods like Soxhlet, ensure the temperature is appropriate without degrading the compound. Be aware that prolonged exposure to high temperatures can degrade some compounds.[5][11]
Poor Solvent-to-Solid Ratio: An inadequate amount of solvent will not effectively extract the compound from the plant matrix.[8]Increase the solvent-to-solid ratio. A common starting point is 1:20 (solid:solvent).[12] Optimization may be required based on the specific plant material and extraction method.
Incomplete Plant Material Disruption: If this compound is intracellular, the solvent needs to penetrate the cell walls.Ensure the plant material is finely ground (e.g., 200 mesh) to increase the surface area for extraction.[5] Consider mechanical disruption methods like sonication or grinding in liquid nitrogen before solvent extraction.[8][13]
Low Purity of this compound Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix.Employ a multi-step extraction with solvents of different polarities to selectively remove impurities.[9] A defatting step with a non-polar solvent like hexane (B92381) can be beneficial if lipids are present.[14]
Presence of Pigments and Polar Compounds: Chlorophyll and other pigments can contaminate the extract.Use a purification technique like column chromatography with silica (B1680970) gel to separate this compound from more polar impurities.[7] Activated carbon can also be used for decolorization.[15]
Thermal Degradation: High temperatures used during extraction or solvent evaporation can lead to the degradation of this compound.Use milder extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[5] Evaporate the solvent under reduced pressure at a lower temperature using a rotary evaporator.[9]
Formation of Emulsions during Liquid-Liquid Extraction Presence of Surfactant-like Compounds: Phospholipids, fatty acids, and proteins in the plant extract can cause emulsions.[16]To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[16] To break an existing emulsion, you can try adding a small amount of a different organic solvent or a saturated salt solution.[16] Supported liquid extraction (SLE) is an alternative technique that avoids emulsion formation.[16]
Irreproducible Results Inconsistent Experimental Parameters: Variations in temperature, time, solvent ratio, or particle size of the plant material can lead to different outcomes.Precisely control all experimental parameters. Modern methods like UAE and MAE offer better control and thus higher reproducibility.[5]
Sample Heterogeneity: The concentration of this compound can vary between different batches or parts of the plant material.Homogenize the plant material as much as possible before taking samples for extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for your specific plant material.

  • Sample Preparation: Air-dry the plant material (e.g., citrus peel) at a temperature below 45°C and grind it into a fine powder (approximately 200 mesh).[5]

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction on the residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).

    • Prepare a silica gel column packed with the same solvent system.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor by TLC to identify and combine the fractions containing pure this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

SFE is a green technology that uses supercritical CO2 as the primary solvent.

  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Load the powdered plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters. These will require optimization, but starting points could be:

      • Pressure: 20-30 MPa[17]

      • Temperature: 40-60 °C[18]

      • CO2 flow rate: 2-4 L/min

      • Optional: Use a co-solvent like ethanol (5-10%) to increase the polarity of the supercritical fluid.

    • Perform the extraction for a set duration (e.g., 60-120 minutes).

  • Collection: The extract is collected in a separator vessel after the CO2 is depressurized and returned to a gaseous state.

  • Purification: The resulting extract may require further purification as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Citrus Peel) drying Drying (< 45°C) plant_material->drying grinding Grinding (200 mesh) drying->grinding extraction_method {Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) | Maceration/Soxhlet} grinding->extraction_method Add Solvent filtration Filtration extraction_method->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase Inhibits ikb IκB ikb_kinase->ikb Phosphorylates ubiquitination Ubiquitination ikb->ubiquitination nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb NF-κB-IκB Complex nfkb_ikb->ikb_kinase Signal (e.g., Cytokines) proteasome Proteasome Degradation ubiquitination->proteasome proteasome->nfkb Releases gene_expression Gene Expression (Inflammation, etc.) nucleus->gene_expression

References

Technical Support Center: Optimizing Suberosin Dose-Response in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the use of Suberosin in cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action? this compound is a natural phytochemical.[1] Its primary known mechanism of action is the competitive and reversible inhibition of the cytochrome P450 enzyme CYP1A2.[1] This is an important consideration when working with cell lines that express this enzyme or when investigating potential drug-drug interactions.[1]

Q2: How should I dissolve this compound for in vitro experiments? this compound is a lipophilic compound with poor aqueous solubility, which can present challenges in cell culture experiments.[2] It is recommended to prepare a high-concentration stock solution in an organic solvent. High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common and effective choice.[2]

Q3: What is the maximum recommended concentration of DMSO in my cell culture? To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible.[2] Ideally, the concentration should be below 0.5%, although many cell lines can tolerate up to 1%.[2] It is critical to include a vehicle control (culture medium with the same final DMSO concentration as the treatment groups) in all experiments to account for any effects of the solvent.[2]

Q4: What is a good starting concentration range for a this compound dose-response experiment? For an initial range-finding experiment, it is advisable to test a broad range of concentrations.[3] A 10-fold serial dilution is often sufficient for a preliminary test.[3] Based on concentrations used in in vitro microsomal assays (up to 50 μM), a starting range of 0.1 µM to 100 µM is a reasonable starting point for most cancer cell lines.[1]

Q5: What are the essential controls for a dose-response assay? To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used in the experimental groups. This control is crucial to ensure that the solvent itself is not affecting cell viability.[2]

  • Positive Control: Cells treated with a well-characterized compound known to induce the expected effect (e.g., apoptosis, cytotoxicity) in your cell line. This confirms that the assay is working correctly.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound.

Q: My this compound solution precipitates immediately after I add it to the cell culture medium. What should I do? A: This is a common issue with hydrophobic compounds, often called "crashing out."[2] It occurs due to the rapid change in solvent polarity. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform serial dilutions in pre-warmed (37°C) culture medium.[2]

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold compound stock to cold medium can decrease solubility.[2]

  • Increase Mixing: Gently swirl the plate or tube immediately after adding the this compound working solution to the medium to facilitate rapid and even dispersion.

  • Use a Surfactant: For particularly difficult compounds, a non-ionic surfactant like Pluronic F-68 can be added to the final culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%) to improve solubility.[2]

G start This compound Precipitates in Medium check_temp Is the culture medium pre-warmed to 37°C? start->check_temp warm_medium Action: Warm medium to 37°C before use. check_temp->warm_medium No check_dilution Was the DMSO stock added directly to the full volume? check_temp->check_dilution Yes warm_medium->check_dilution stepwise_dilution Action: Perform stepwise serial dilutions in warm medium. check_dilution->stepwise_dilution Yes check_surfactant Does precipitation persist? check_dilution->check_surfactant No stepwise_dilution->check_surfactant use_surfactant Advanced Action: Consider adding Pluronic F-68 (0.01-0.1%) to the medium. check_surfactant->use_surfactant Yes success Problem Resolved check_surfactant->success No use_surfactant->success

Caption: Troubleshooting workflow for this compound precipitation.

Q: I am observing high variability between my replicate wells. What could be the cause? A: High variability can invalidate your results. Common causes include:

  • Inaccurate Cell Seeding: Ensure your cells are in a single-cell suspension and are evenly distributed in each well. Pipette gently up and down before aliquoting into the plate.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the use of the outermost wells or filling them with sterile PBS to maintain humidity.

  • Incomplete Compound Dissolution: Even if not immediately visible, micro-precipitates can lead to inconsistent final concentrations. Ensure the stock solution is fully dissolved and vortexed before making dilutions.

Q: My dose-response curve is flat, showing no effect even at high concentrations. Why? A: This can be due to several factors:

  • Incorrect Concentration Range: The effective concentration might be higher than the range you tested. Perform a broader range-finding study, perhaps up to 200 µM, if cell viability in the vehicle control remains high.

  • Resistant Cell Line: The chosen cell line may be inherently resistant to this compound's mechanism of action.

  • Compound Instability: this compound may not be stable in your culture medium over the full duration of the assay.[4] You can test for stability by incubating this compound in medium for the assay duration and then analyzing its concentration via HPLC or LC-MS/MS.[4]

Q: My cells are dying in the vehicle (DMSO) control group. What's wrong? A: This indicates solvent toxicity.

  • Check Final DMSO Concentration: Verify your calculations to ensure the final DMSO concentration is not exceeding the tolerable limit for your cell line (typically <0.5%).[2]

  • DMSO Quality: Use high-purity, anhydrous DMSO. Water in DMSO can affect compound solubility and cell health.[2]

  • Cell Line Sensitivity: Some cell lines are exceptionally sensitive to DMSO. If lowering the concentration is not feasible, you may need to explore alternative solvents, though this requires extensive validation.

Section 3: Data Presentation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Recommended Starting Concentration Ranges for this compound Dose-Response Assays

Experiment Type Concentration Range (µM) Dilution Scheme Purpose
Initial Range-Finding 0.1 - 100 10-point, 1:3 serial dilution To estimate the approximate IC50 value.[3]
Refined IC50 Determination Centered around estimated IC50 10-point, 1:2 serial dilution To accurately determine the IC50 value.

| Mechanism of Action | 0.5x, 1x, and 2x IC50 | Specific concentrations | To study downstream effects at relevant doses. |

Table 2: Example IC50 Values of this compound in Various Cancer Cell Lines (Hypothetical Data) Note: These are example values for illustrative purposes. Actual values must be determined experimentally.

Cell Line Tissue of Origin Assay Duration (hours) IC50 (µM) ± SD
MCF-7 Breast Cancer 72 25.4 ± 3.1
A549 Lung Cancer 72 42.8 ± 5.5
HeLa Cervical Cancer 48 31.2 ± 4.2

| U87 | Glioblastoma | 72 | 65.1 ± 7.9 |

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution: On the day of the experiment, thaw a stock aliquot. Create an intermediate dilution in 100% DMSO. For example, dilute the 50 mM stock to 1 mM.

  • Prepare Final Working Solutions: Pre-warm the cell culture medium to 37°C. Perform a serial dilution of the intermediate stock into the warm medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration should not exceed 0.5%.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or controls (untreated, vehicle).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Section 5: Visual Guides & Workflows

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis seed_cells 1. Seed cells in 96-well plate adhere 2. Incubate overnight (allow adherence) seed_cells->adhere prep_drug 3. Prepare this compound serial dilutions adhere->prep_drug add_drug 4. Treat cells with This compound dilutions prep_drug->add_drug incubate 5. Incubate for desired duration (e.g., 48-72h) add_drug->incubate perform_assay 6. Perform viability assay (e.g., MTT, CellTiter-Glo) incubate->perform_assay read_plate 7. Read plate on plate reader perform_assay->read_plate analyze 8. Analyze data & calculate IC50 read_plate->analyze

Caption: General workflow for a dose-response cell viability experiment.

G cluster_cascade Intracellular Kinase Cascade cluster_nucleus Nuclear Events This compound This compound receptor Cell Surface Receptor (Hypothetical) This compound->receptor inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 tf Transcription Factor (e.g., p53, FOXO) kinase3->tf activates gene Pro-Apoptotic Gene Expression tf->gene apoptosis Apoptosis gene->apoptosis

Caption: Hypothetical signaling pathway for mechanism-of-action studies.

References

Technical Support Center: Suberosin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Suberosin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a natural coumarin (B35378) compound that has demonstrated various biological activities, including anti-inflammatory effects. However, it is a lipophilic molecule with poor water solubility. This characteristic can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing the compound to precipitate out of solution. This can lead to inaccurate and irreproducible experimental results.[1]

Q2: In which solvents can this compound be dissolved?

This compound is soluble in several organic solvents.[2] The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cell line.

Quantitative Solubility Data
SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (409.35 mM)Ultrasonic assistance may be required.[3]
MethanolSolubleQuantitative data not readily available.[2]
EthanolSolubleQuantitative data not readily available.[2]
ChloroformSolubleFor extraction and analytical purposes.
DichloromethaneSolubleFor extraction and analytical purposes.[2]
Ethyl AcetateSolubleFor extraction and analytical purposes.[2]
AcetoneSolubleFor extraction and analytical purposes.[2]
WaterPractically insoluble[1]

Troubleshooting Guide

Q3: I am dissolving this compound in DMSO to make a stock solution, but it is not dissolving completely. What should I do?

Several factors could be contributing to this issue. Here are some troubleshooting steps:

  • Ensure Anhydrous DMSO: Use high-purity, anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds.

  • Vortex Vigorously: Ensure the solution is mixed thoroughly by vortexing for at least 1-2 minutes.

  • Apply Gentle Heat: Gently warm the solution in a 37°C water bath to aid dissolution.

  • Use Sonication: A brief sonication in a water bath can provide the necessary energy to break up compound aggregates and facilitate dissolution.

  • Check Concentration: You may be attempting to make a stock solution that is above this compound's solubility limit in DMSO. Try preparing a lower concentration stock solution.

Q4: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your culture medium, perform serial dilutions in pre-warmed (37°C) medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and certainly not exceeding 1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Increase Serum Concentration: If your experimental design allows, a temporary increase in the serum concentration of the medium during compound addition can help stabilize hydrophobic compounds.

  • Use a Surfactant: Incorporate a non-ionic surfactant like Pluronic® F-68 at a low, non-toxic concentration (e.g., 0.01-0.1%) in your final culture medium to improve the solubility of this compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider pre-complexing this compound with a suitable cyclodextrin (B1172386) before adding it to your culture medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 244.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.44 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Using Pluronic® F-68 to Enhance this compound Solubility in Cell Culture Medium

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Pluronic® F-68

  • Cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Prepare a Pluronic® F-68 stock solution: Prepare a 1% (w/v) stock solution of Pluronic® F-68 in your cell culture medium and sterile-filter it.

  • Determine the final desired concentrations: Decide on the final concentrations of this compound and Pluronic® F-68 you want in your experiment (e.g., 10 µM this compound and 0.05% Pluronic® F-68).

  • Prepare the final medium: Add the required volume of the 1% Pluronic® F-68 stock solution to your cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with 0.05% Pluronic® F-68, add 500 µL of the 1% stock solution to 9.5 mL of medium.

  • Add this compound: Add the calculated volume of your this compound DMSO stock solution to the Pluronic® F-68-containing medium. It is recommended to add the stock solution dropwise while gently swirling the medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentrations of DMSO and Pluronic® F-68 in the cell culture medium.

Signaling Pathways and Experimental Workflows

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways, including NF-κB, PI3K/Akt, and NF-AT.[2]

Experimental Workflow for Addressing this compound Solubility

experimental_workflow This compound This compound Powder stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) This compound->stock_solution dissolution_check Complete Dissolution? stock_solution->dissolution_check troubleshoot Troubleshoot: - Use anhydrous DMSO - Vortex/Sonicate - Gentle warming dissolution_check->troubleshoot No working_solution Prepare Working Solution in Cell Culture Medium dissolution_check->working_solution Yes troubleshoot->stock_solution precipitation_check Precipitation? working_solution->precipitation_check mitigation Mitigation Strategies: - Stepwise dilution - Use Pluronic F-68 - Use Cyclodextrins precipitation_check->mitigation Yes experiment In Vitro Experiment precipitation_check->experiment No mitigation->working_solution

Caption: A workflow diagram for preparing this compound solutions.

This compound and the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.

NF_kB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK Complex inhibits DNA DNA NF-kB_nuc->DNA binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

This compound and the PI3K/Akt Signaling Pathway

This compound can also modulate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

PI3K_Akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Akt_P p-Akt Akt->Akt_P Downstream_Targets Downstream Targets (e.g., mTOR, GSK3B) Akt_P->Downstream_Targets activates/ inhibits Cell_Response Cell Survival, Proliferation, etc. Downstream_Targets->Cell_Response This compound This compound This compound->PI3K modulates

Caption: this compound modulates the PI3K/Akt signaling pathway.

This compound and the NF-AT Signaling Pathway

This compound has been found to suppress the activation of Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor in the immune response.

NF_AT_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor Antigen->TCR PLCg PLCγ TCR->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin activates NF-AT_P NF-AT-P Calcineurin->NF-AT_P dephosphorylates NF-AT NF-AT NF-AT_P->NF-AT NF-AT_nuc NF-AT NF-AT->NF-AT_nuc translocates This compound This compound This compound->Calcineurin inhibits DNA DNA NF-AT_nuc->DNA binds Gene_Transcription Cytokine Gene Transcription DNA->Gene_Transcription

Caption: this compound inhibits the NF-AT signaling pathway.

References

Enhancing the stability of Suberosin in different solvents and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Suberosin in various solvents and media.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Media

Problem: You observe precipitation or cloudiness when preparing aqueous solutions of this compound for your experiments.

Possible Causes & Solutions:

  • Low Aqueous Solubility: this compound, a prenylated coumarin (B35378), has low intrinsic water solubility.

    • Solution 1: Co-solvents: Introduce a water-miscible organic co-solvent. Start with low percentages (e.g., 1-5% v/v) and gradually increase. Common choices include ethanol, DMSO, or PEG 400.

    • Solution 2: pH Adjustment: The solubility of coumarin derivatives can be pH-dependent. Although this compound lacks easily ionizable groups, extreme pH values might affect the stability of the lactone ring. It is advisable to work in a pH range of 4-8.

    • Solution 3: Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can be used above their critical micelle concentration (CMC) to form micelles that encapsulate this compound, thereby increasing its apparent solubility.

    • Solution 4: Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This protocol helps determine the appropriate concentration of cyclodextrin (B1172386) to solubilize this compound.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM) in your desired buffer.

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm filter to remove undissolved this compound.

  • Quantification: Determine the concentration of dissolved this compound in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase (A_L-type phase-solubility diagram) is indicative of the formation of a soluble 1:1 inclusion complex.

Issue 2: Degradation of this compound During Storage or Experiments

Problem: You observe a decrease in this compound concentration over time or the appearance of unknown peaks in your chromatograms.

Possible Causes & Solutions:

  • Hydrolysis: The lactone ring of the coumarin scaffold is susceptible to hydrolysis, especially under basic conditions, leading to the formation of a ring-opened carboxylate salt.

    • Solution: Maintain the pH of your solutions in the acidic to neutral range (pH 4-7). Use appropriate buffer systems to control the pH.

  • Oxidation: The prenyl group and the electron-rich aromatic ring of this compound can be susceptible to oxidation.

    • Solution 1: Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulations.

    • Solution 2: Inert Atmosphere: For long-term storage of solutions, consider purging the solvent with an inert gas like nitrogen or argon to displace oxygen.

  • Photodegradation: Coumarins can be sensitive to light, particularly UV radiation, which can lead to dimerization or other photochemical reactions.

    • Solution: Protect your this compound-containing solutions and solid samples from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

    • Solution: Store stock solutions and solid this compound at recommended temperatures (typically 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing this compound?

A1: For dissolving this compound, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are effective. For stock solutions that will be further diluted in aqueous media, DMSO is a common choice. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems. For long-term storage, it is best to store this compound as a solid at low temperatures and protected from light. If a stock solution is required, prepare it in an anhydrous aprotic solvent like DMSO, store it at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles, and protect it from light.

Q2: How can I monitor the stability of this compound in my formulations?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This method should be able to separate this compound from its potential degradation products. A typical stability study involves:

  • Developing an HPLC method that shows good resolution between the parent this compound peak and any new peaks that appear under stress conditions.

  • Subjecting this compound solutions to forced degradation (stress testing) to intentionally generate degradation products.

  • Analyzing the samples at various time points under your specific storage or experimental conditions and quantifying the amount of this compound remaining and the formation of any degradants.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the structure of this compound (a prenylated coumarin), the likely chemical degradation pathways include:

  • Hydrolysis: Opening of the lactone ring under basic conditions to form a carboxylic acid derivative.

  • Oxidation: Oxidation of the prenyl side chain or the aromatic ring.

  • Photodegradation: Dimerization or other rearrangements upon exposure to UV light. In biological systems, this compound is known to be metabolized via hydroxylation and glucurononidation.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Illustrative Example)
SolventSolubility (mg/mL) at 25°C
Water~0.007
Ethanol> 10
Methanol> 10
DMSO> 25
Acetonitrile> 5

Note: This table provides an illustrative example based on the predicted low aqueous solubility and general solubility of similar compounds. Actual experimental values should be determined.

Table 2: Example of a Forced Degradation Study Summary for this compound
Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h< 5%1
0.1 M NaOH, RT, 4h~ 30%2
5% H₂O₂, RT, 24h~ 15%3
Heat (80°C), 48h< 10%1
Photostability (ICH Q1B)~ 20%2

Note: This table is a template to illustrate the type of data that should be generated in a forced degradation study. The values are hypothetical.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines the steps to investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 4 hours). At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 5% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store a solid sample of this compound and a solution of this compound in an oven at a high temperature (e.g., 80°C) for 48 hours. At specified time points, withdraw samples, dissolve/dilute with the mobile phase, and analyze by HPLC.

  • Photodegradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. After the exposure, dissolve/dilute the samples and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Mandatory Visualization

G cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Sample (Solid or Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Expose to Stress oxidation Oxidation (e.g., 5% H₂O₂, RT) start->oxidation Expose to Stress thermal Thermal (e.g., 80°C) start->thermal Expose to Stress photo Photolytic (ICH Q1B) start->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (LC-MS, NMR) hplc->characterization If degradants > threshold pathway Identify Degradation Pathways hplc->pathway stability Determine Intrinsic Stability hplc->stability method Validate Analytical Method hplc->method characterization->pathway

Caption: Workflow for a forced degradation study of this compound.

G cluster_solutions Solubilization Strategies This compound This compound (Poorly Soluble) Add to Aqueous Medium precipitation Precipitation Occurs This compound:p1->precipitation Direct Addition cosolvent Add Co-solvent (Ethanol, DMSO) This compound:p1->cosolvent Apply Strategy ph_adjust Adjust pH (pH 4-7) This compound:p1->ph_adjust Apply Strategy surfactant Add Surfactant (Tween® 80) This compound:p1->surfactant Apply Strategy cyclodextrin Add Cyclodextrin (HP-β-CD) This compound:p1->cyclodextrin Apply Strategy solution Clear Solution cosolvent->solution ph_adjust->solution surfactant->solution cyclodextrin->solution

Caption: Logical workflow for troubleshooting this compound precipitation.

G cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies This compound This compound (C₁₅H₁₆O₃) hydrolysis Hydrolysis (Lactone Ring Opening) This compound->hydrolysis OH⁻ oxidation Oxidation (Prenyl Group / Ring) This compound->oxidation O₂ / Radicals photodegradation Photodegradation (e.g., Dimerization) This compound->photodegradation hν (UV light) ph_control pH Control (4-7) hydrolysis->ph_control Prevented by antioxidants Antioxidants / Inert Gas oxidation->antioxidants Prevented by light_protection Light Protection photodegradation->light_protection Prevented by

Caption: this compound degradation pathways and corresponding stabilization strategies.

References

Technical Support Center: Investigating the Cellular Effects of Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential signaling pathways affected by Suberosin. Given that the precise signaling cascade of this compound is an active area of research, this guide focuses on common experimental challenges and hypothetical pathway models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a natural coumarin (B35378) derivative found in plants like Citropsis articulata.[1][2] It is recognized for its anticoagulant properties.[1][2] Additionally, studies have shown that this compound can act as a competitive and reversible inhibitor of the cytochrome P450 enzyme CYP1A2, which may lead to herb-drug interactions.[3][4] Its broader signaling mechanisms are still under investigation.

Q2: Is there a known dedicated signaling pathway for this compound?

A2: Currently, a specific, dedicated signaling pathway for this compound has not been fully elucidated in the scientific literature. Like many natural compounds, it may exert its effects through various mechanisms, including the modulation of one or more signaling cascades, potentially involving G protein-coupled receptors (GPCRs) or other cellular targets. Research in this area is ongoing.

Q3: We are not seeing any cellular response to this compound in our cell-based assays. What could be the reason?

A3: Several factors could contribute to a lack of response:

  • Cell Type Specificity: The cellular target of this compound may not be present or expressed at sufficient levels in your chosen cell line.

  • Compound Bioavailability/Stability: this compound may not be effectively entering the cells, or it could be unstable in your culture medium. Consider performing a stability assay for this compound under your experimental conditions.

  • Incorrect Dosage: The concentration range you are testing might be too low or too high, potentially causing toxicity that masks any specific signaling effects. A wide dose-response curve is recommended.

  • Assay Endpoint: The specific cellular process you are measuring (e.g., proliferation, apoptosis) may not be the primary pathway affected by this compound.[5][6]

Q4: We are developing a drug based on a this compound analog. What are the common challenges we might face?

A4: Drug development, particularly with natural product derivatives, faces several hurdles. These include a lack of understanding of the precise biological mechanisms, potential for off-target effects, and difficulties in translating findings from animal models to humans.[7][8] For this compound, its known interaction with CYP450 enzymes suggests that potential drug-drug interactions will be a key area for investigation.[3][4] Furthermore, challenges in ensuring bioavailability and stability are common.[9]

Troubleshooting Experimental Results

Western Blotting: Inconsistent or Unexpected Protein Phosphorylation Levels

Problem: You are probing for a phosphorylated downstream kinase (e.g., p-ERK, p-Akt) after this compound treatment and are getting no signal, weak signal, or inconsistent bands.

Below is a troubleshooting guide for common Western blotting issues:

Observation Potential Cause Recommended Solution
No Signal Insufficient protein loaded.Confirm protein concentration using a Bradford or BCA assay. Aim to load 10-30 µg of total protein per lane.[10]
Poor transfer of proteins to the membrane.Verify transfer by staining the membrane with Ponceau S after transfer. For large proteins, increase transfer time; for small proteins, decrease it or use a membrane with a smaller pore size (e.g., 0.2 µm).[11]
Primary antibody does not recognize the target.Use a positive control (e.g., lysate from cells treated with a known activator of the pathway) to validate the antibody.[12]
Insufficient incubation time with antibodies.Increase incubation time, for example, incubate with the primary antibody overnight at 4°C.
Weak Signal Low abundance of the target protein.Consider enriching your sample for the protein of interest using immunoprecipitation (IP).
Blocking buffer is masking the epitope.Some antibodies are incompatible with certain blocking buffers (e.g., milk). Try switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa.[13]
Excessive washing.Reduce the duration or number of wash steps.
High Background Insufficient blocking.Increase blocking time to at least 1 hour at room temperature.[11]
Antibody concentration is too high.Perform a titration of your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[10]
Insufficient washing.Increase the number and duration of washes. Adding a detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help.[12]
Multiple Bands Non-specific antibody binding.Increase the stringency of your washes or dilute your primary antibody further.[10]
Protein degradation.Ensure that protease and phosphatase inhibitors are added to your lysis buffer and that samples are kept cold.[13]
Post-translational modifications.The target protein may exist in multiple modified forms. Consult the literature for your protein of interest.[12]
qPCR: Inconsistent Gene Expression Results

Problem: You are measuring the mRNA levels of a target gene downstream of a hypothetical this compound-activated pathway, but the Cq values are variable or show no change.

Here is a troubleshooting guide for common qPCR issues:

Observation Potential Cause Recommended Solution
High Cq Values or No Amplification Poor RNA quality or low quantity.Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. Perform a DNase treatment to remove genomic DNA contamination.[14]
Inefficient cDNA synthesis.Optimize the reverse transcription step. Ensure you are using an appropriate amount of input RNA.[15][16]
Suboptimal primer design.Re-design primers to have appropriate melting temperatures (Tm) and to avoid secondary structures. Validate primer efficiency with a standard curve.[17]
Variable Cq Values Between Replicates Pipetting errors.Ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability.[15][16]
Template concentration differences.Be meticulous when diluting your cDNA samples.
Amplification in No-Template Control (NTC) Reagent or environmental contamination.Use fresh, sterile reagents and dedicated pipettes for qPCR setup. Clean work surfaces and equipment.[15]
Primer-dimer formation.Optimize primer concentrations and the annealing temperature. A melt curve analysis can help identify primer-dimers.[14]
Low qPCR Efficiency Presence of inhibitors in the sample.Dilute your template cDNA (e.g., 1:10) to dilute out inhibitors.[17]
Incorrect annealing temperature.Optimize the annealing temperature by running a temperature gradient qPCR.[17]

Visualizing Workflows and Pathways

Hypothetical this compound Signaling Pathway

This diagram illustrates a plausible, yet hypothetical, signaling pathway that could be investigated for this compound. It assumes this compound interacts with a G protein-coupled receptor (GPCR), leading to the activation of downstream MAP kinase and PI3K/Akt pathways.

Suberosin_Signaling_Pathway This compound This compound gpcr GPCR This compound->gpcr Binds g_protein G Protein (Gq/Gi/Gs) gpcr->g_protein Activates plc PLC g_protein->plc pi3k PI3K g_protein->pi3k dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt pkc PKC dag->pkc ip3->pkc Ca2+ release raf Raf pkc->raf proliferation Cellular Response (e.g., Proliferation, Survival) akt->proliferation mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (e.g., c-Fos, c-Jun) erk->transcription transcription->proliferation

Caption: Hypothetical this compound signaling cascade via a GPCR.

General Experimental Workflow for Pathway Analysis

This workflow outlines the typical steps to investigate the effect of this compound on a cellular signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture 1. Cell Culture & Seeding start->cell_culture treatment 2. Treat cells with this compound (Dose-response & Time-course) cell_culture->treatment lysis 3. Cell Lysis (Collect Protein & RNA) treatment->lysis protein_quant 4a. Protein Quantification (BCA/Bradford) lysis->protein_quant rna_quant 4b. RNA Extraction & Quantification lysis->rna_quant western 5a. Western Blot (Analyze protein phosphorylation) protein_quant->western qpcr 5b. cDNA Synthesis & qPCR (Analyze gene expression) rna_quant->qpcr data_analysis 6. Data Analysis & Interpretation western->data_analysis qpcr->data_analysis conclusion End: Conclusion & Next Steps data_analysis->conclusion

Caption: Workflow for analyzing this compound's cellular effects.

Troubleshooting Logic for a Failed Western Blot

This diagram provides a logical flow for troubleshooting a Western Blot experiment where no signal is detected for the protein of interest.

WB_Troubleshooting start Problem: No bands on Western Blot ponceau Check Ponceau S stain after transfer start->ponceau transfer_fail Result: Transfer Failed/Inefficient ponceau->transfer_fail No/Weak Protein Bands transfer_ok Result: Transfer OK ponceau->transfer_ok Protein Bands Visible optimize_transfer Action: Optimize transfer time/voltage. Check buffer composition. transfer_fail->optimize_transfer positive_control Run a positive control sample transfer_ok->positive_control control_fail Result: Positive control not detected positive_control->control_fail No Signal control_ok Result: Positive control detected positive_control->control_ok Signal Detected check_antibody Action: Check primary/secondary antibodies. Verify concentrations, species compatibility, and storage. control_fail->check_antibody check_sample Action: Check experimental sample. Is the protein expressed? Consider IP for low abundance. control_ok->check_sample

Caption: Troubleshooting flow for a failed Western Blot experiment.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Kinase
  • Cell Lysis: After treating cells with this compound, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13] Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[18]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the kinase (e.g., anti-total-ERK) or a housekeeping protein like GAPDH.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Following cell treatment, lyse cells directly in the culture dish using a lysis buffer containing β-mercaptoethanol (e.g., from an RNA extraction kit). Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

  • DNase Treatment: To eliminate contaminating genomic DNA, treat the extracted RNA with DNase I.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (at an optimized concentration, typically 100-500 nM), and nuclease-free water.

  • Plate Setup: Add the master mix to a 96-well or 384-well qPCR plate. Then add the diluted cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.

  • qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplification and the absence of primer-dimers.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).

References

Technical Support Center: Method Refinement for High-Throughput Screening of Suberosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the high-throughput screening (HTS) of Suberosin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to provide rapid answers to common problems encountered during HTS campaigns involving this compound and its derivatives.

Question ID Question Answer / Troubleshooting Steps
GEN-01 My primary screen has a high hit rate. How do I differentiate true hits from false positives?A high hit rate often indicates assay interference rather than specific biological activity. A multi-step validation process is crucial. Start by confirming the dose-response relationship of the initial hits. Then, perform a series of counterscreens to rule out common interference mechanisms such as autofluorescence, light scattering, and direct inhibition of reporter enzymes like luciferase.[1] Subsequently, conduct orthogonal assays that use a different detection technology to confirm the biological activity.
ASSAY-01 I am observing a high degree of variability between replicate wells. What are the common causes?Inconsistent cell seeding is a primary cause; ensure a homogeneous cell suspension and optimize seeding density.[2][3] Edge effects on multi-well plates can also contribute; consider leaving the outer wells filled with sterile buffer or medium.[2] Finally, check for issues with automated liquid handlers, such as clogged tips or inaccurate volume dispensing.
ASSAY-02 My Z'-factor is consistently below 0.5. How can I improve my assay quality?A Z'-factor between 0.5 and 1.0 is considered good-to-excellent for HTS.[4] A value below 0.5 indicates poor separation between positive and negative controls.[4][5] To improve it: 1. Optimize Reagent Concentrations: Titrate the concentration of your positive control to ensure a robust signal window. 2. Check Cell Health: Ensure cells are healthy and in the exponential growth phase.[6] 3. Minimize Variability: Review cell seeding and liquid handling protocols for consistency. 4. Increase Signal-to-Background (S/B) Ratio: A higher S/B ratio, often desired to be >10, contributes to a better Z'-factor.[7]
COMP-01 My fluorescent-based assay shows a high number of hits. Could the this compound derivatives be interfering?Yes, natural products like coumarin (B35378) derivatives are known to cause fluorescence interference.[8][9] The compounds may be autofluorescent, emitting light at the same wavelength as your reporter, or they may quench the signal.[1][8] Troubleshooting: 1. Pre-screen Compounds: Read the fluorescence of the compound plate before adding assay reagents to identify autofluorescent compounds.[1] 2. Run a Counterscreen: Perform a buffer-only assay with the compounds to quantify their intrinsic fluorescence.[1] 3. Switch Detection Method: If interference is significant, consider an orthogonal assay with a different readout, such as luminescence (e.g., CellTiter-Glo®) or absorbance.[1][8]
COMP-02 I suspect my hits are Pan-Assay Interference Compounds (PAINS). How can I confirm this?PAINS often act through non-specific mechanisms, such as forming aggregates that sequester proteins.[1] Confirmation Steps: 1. Detergent Sensitivity Test: Re-test the hits in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. The activity of aggregators will be significantly reduced, while true inhibitors should be unaffected.[1] 2. Vary Enzyme Concentration: The apparent potency (IC50) of an aggregator will change with the concentration of the target enzyme, whereas a true inhibitor's IC50 will remain consistent.[1] 3. Check PAINS Substructure Filters: Use computational tools to check if your hit compounds contain substructures commonly associated with PAINS.
LUM-01 In my luciferase-based reporter assay, some this compound derivatives show inhibition. Is this a real effect on my signaling pathway?Not necessarily. Compounds can directly inhibit the luciferase enzyme, leading to a false positive signal for pathway inhibition.[10] Troubleshooting: 1. Luciferase Inhibition Counterscreen: Perform an in vitro assay using purified luciferase enzyme and your hit compounds. A dose-dependent decrease in luminescence indicates direct inhibition of the reporter enzyme.[1] 2. Use an Orthogonal Reporter: If possible, confirm hits using a different reporter system (e.g., a fluorescent protein or β-lactamase).

Quantitative Data Summary

Effective HTS relies on robust quality control metrics. The following tables provide an overview of key parameters and hypothetical data for a cytotoxicity screen of this compound derivatives.

Table 1: HTS Assay Quality Control Metrics

This table summarizes key metrics used to evaluate the performance and reliability of an HTS assay.

Metric Formula Interpretation of Values Recommended Value for HTS
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Ratio Mean_pos / Mean_negRepresents the dynamic range of the assay.[11]> 10: Generally desired, but is assay-dependent.[7]
Signal-to-Noise (S/N) Ratio Mean_pos - Mean_neg/ SD_neg

SD_pos: Standard deviation of the positive control; SD_neg: Standard deviation of the negative control.

Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives (MTT Assay)

This table presents example data from a primary cytotoxicity screen against the HeLa (cervical cancer) cell line. IC50 is the concentration of a compound that inhibits cell viability by 50%.

Compound ID This compound Derivative IC50 (µM) in HeLa Cells Max Inhibition (%) Z'-Factor (Plate Avg.) S/B Ratio (Plate Avg.)
SUB-001This compound (Parent)45.2850.7815.2
SUB-0027-Demethylthis compound22.8920.8114.9
SUB-0036-(3,3-Dimethylallyl)umbelliferone15.5950.7516.1
SUB-0047-O-Geranylcoumarin58.1780.8315.5
ControlDoxorubicin0.898N/AN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, common in HTS.

Protocol 1: Cell Viability HTS using CellTiter-Glo®

Objective: To quantify the number of viable cells in culture after treatment with this compound derivatives based on the amount of ATP present.[12]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[12]

  • Opaque-walled 384-well microplates

  • Cell line of interest (e.g., HeLa) in appropriate culture medium

  • This compound derivative compound library diluted in DMSO

  • Automated liquid handling system and a luminometer

Methodology:

  • Cell Seeding: Dispense 25 µL of cell suspension into each well of a 384-well opaque-walled plate at a pre-optimized density (e.g., 2,000 cells/well). Include wells with medium only for background measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of this compound derivatives from the compound plate to the assay plate. Include positive (e.g., Doxorubicin) and negative (DMSO vehicle) controls.

  • Treatment Incubation: Incubate the assay plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature for approximately 30 minutes.[13]

  • Signal Development: Add 25 µL of CellTiter-Glo® Reagent to each well.[13]

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

Protocol 2: NF-κB Reporter Gene Assay

Objective: To identify this compound derivatives that inhibit the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Pathway activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • This compound derivative compound library.

  • White, opaque 384-well plates.

Methodology:

  • Cell Seeding: Plate 25 µL of the reporter cell line suspension into 384-well plates at an optimized density.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-incubation: Add 50 nL of each this compound derivative or control (DMSO) to the appropriate wells. Incubate for 1 hour.

  • Pathway Activation: Add 5 µL of TNF-α (at a final concentration of ~10 ng/mL) to all wells except for the unstimulated negative controls.

  • Treatment Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Signal Development: Equilibrate the plate to room temperature. Add 25 µL of the luciferase assay reagent to each well.

  • Data Acquisition: After a 5-minute incubation, measure the luminescence using a plate reader.

Visualizations

Signaling Pathway, Workflows, and Logical Relationships

The following diagrams illustrate key processes relevant to the HTS of this compound derivatives.

G cluster_0 NF-κB Signaling Pathway (Canonical) TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus Gene Target Gene Expression (e.g., IL-6, COX-2) NFkB_nuc->Gene Induces Transcription This compound This compound Derivative? This compound->IKK Inhibits?

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by a this compound derivative.

HTS_Workflow start Start assay_dev Assay Development & Optimization (Z' > 0.5) start->assay_dev primary_screen Primary HTS (Single Concentration) assay_dev->primary_screen data_analysis Data Analysis (Hit Identification) primary_screen->data_analysis hit_confirm Hit Confirmation (Dose-Response) data_analysis->hit_confirm counterscreens Counterscreens (Fluorescence, Luciferase Inh.) hit_confirm->counterscreens orthogonal_assay Orthogonal Assay (Different Technology) counterscreens->orthogonal_assay sar Structure-Activity Relationship (SAR) orthogonal_assay->sar lead_opt Lead Optimization sar->lead_opt end End lead_opt->end

Caption: A generalized workflow for a high-throughput screening (HTS) drug discovery campaign.

Troubleshooting_Flow action_node action_node start_node start_node end_node end_node start Low Z'-Factor (< 0.5) q1 High Well-to-Well Variability? start->q1 q2 Low S/B Ratio? q1->q2 No a1 Optimize Cell Seeding & Liquid Handling q1->a1 Yes q3 Reagents Stable? q2->q3 No a2 Increase Positive Control Concentration q2->a2 Yes a3 Check Reagent Prep & Storage q3->a3 Yes a4 Re-evaluate Assay Principle/Format q3->a4 No end Z'-Factor Improved a1->end a2->end a3->end

Caption: A logical troubleshooting flow for diagnosing and improving a low Z'-factor in an HTS assay.

References

Navigating the Large-Scale Synthesis of Suberosin: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the path to synthesizing promising compounds like Suberosin on a large scale can be fraught with challenges. This technical support center provides a comprehensive guide to overcoming common limitations, offering detailed troubleshooting advice, frequently asked questions, and in-depth experimental protocols to streamline your research and development efforts.

This compound, a naturally occurring coumarin (B35378), has garnered significant interest for its potential therapeutic properties. However, scaling up its synthesis from laboratory to industrial production presents a unique set of obstacles. This guide directly addresses these issues in a practical question-and-answer format to support your experimental success.

Troubleshooting Guide: Addressing Common Synthesis Hurdles

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low yield in the initial prenylation of 2-hydroxy-4-methoxybenzaldehyde (B30951). 1. Incomplete deprotonation of the hydroxyl group.2. Poor quality of sodium hydride (NaH).3. Ineffective alkylating agent (3,3-dimethylallyl bromide).4. Suboptimal reaction temperature.1. Ensure anhydrous conditions. Use freshly dried DMF.2. Use fresh, high-purity NaH. Wash with hexane (B92381) to remove mineral oil if necessary.3. Check the purity of the prenyl bromide. Consider using prenyl chloride as an alternative.4. Maintain the reaction temperature at 0°C during the addition of NaH and then allow it to slowly warm to room temperature.
SYN-002 Formation of multiple byproducts during the Wittig reaction. 1. Presence of moisture or impurities in the reactants or solvent.2. Ylide instability, leading to decomposition.3. Side reactions of the aldehyde starting material.1. Use anhydrous solvents and freshly purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Generate the ylide in situ at a low temperature (e.g., 0°C or below) and use it immediately.3. Ensure the purity of the prenylated benzaldehyde (B42025) intermediate.
SYN-003 Difficulty in purifying the final this compound product. 1. Co-elution with triphenylphosphine (B44618) oxide (a byproduct of the Wittig reaction).2. Presence of unreacted starting materials.3. Formation of isomeric impurities.1. Optimize column chromatography conditions. A gradient elution with a hexane-ethyl acetate (B1210297) solvent system is often effective. Consider alternative purification methods like crystallization.2. Monitor the reaction progress by TLC to ensure complete conversion of starting materials.3. Use high-resolution analytical techniques (e.g., HPLC, NMR) to identify and quantify isomers. Adjust reaction conditions to favor the formation of the desired isomer.
SYN-004 Inconsistent reaction yields upon scale-up. 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing and mass transfer.3. Changes in reagent addition rates.1. Use a jacketed reactor with precise temperature control. Monitor the internal reaction temperature closely.2. Employ efficient mechanical stirring. The type of stirrer and stirring speed may need to be adjusted for larger volumes.3. Maintain a consistent and controlled rate of reagent addition using a syringe pump or a dropping funnel.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of this compound.

Q1: What is the most common and efficient synthetic route for this compound on a large scale?

A1: The most widely adopted synthetic pathway for this compound involves a two-step process starting from 2-hydroxy-4-methoxybenzaldehyde. The first step is the O-prenylation of the hydroxyl group using 3,3-dimethylallyl bromide in the presence of a base like sodium hydride. The resulting intermediate, 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde, is then subjected to a Wittig reaction with an appropriate phosphorane, such as ethyl 2-(triphenylphosphoranylidene)acetate, to form the coumarin ring system of this compound.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: For a high-yield synthesis of this compound, several parameters are critical:

  • Anhydrous Conditions: Both the prenylation and Wittig reaction steps are sensitive to moisture. The use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial.

  • Purity of Reagents: The purity of the starting materials, especially the aldehyde and the Wittig reagent, directly impacts the yield and purity of the final product.

  • Reaction Temperature: Precise temperature control is essential, particularly during the exothermic addition of reagents like sodium hydride and during the formation of the ylide for the Wittig reaction.

  • Stoichiometry of Reagents: The molar ratios of the reactants should be carefully controlled to ensure complete conversion and minimize side reactions.

Q3: What are the main byproducts to expect in this compound synthesis?

A3: The primary byproduct of concern is triphenylphosphine oxide, which is formed in stoichiometric amounts during the Wittig reaction. Its removal can be challenging due to its similar polarity to this compound. Other potential byproducts can include unreacted starting materials and small amounts of isomeric coumarins, depending on the reaction conditions.

Q4: What are the recommended methods for large-scale purification of this compound?

A4: For large-scale purification, column chromatography is the most common method. A silica (B1680970) gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective in separating this compound from triphenylphosphine oxide and other impurities. Crystallization from a suitable solvent system can also be an effective final purification step to obtain high-purity this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (Intermediate)

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • 3,3-Dimethylallyl bromide (Prenyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane (for washing NaH)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil and decant the hexane.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the flask to 0°C in an ice bath.

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.

  • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Add 3,3-dimethylallyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: A yield of up to 99% has been reported for this step.

Protocol 2: Synthesis of this compound via Wittig Reaction

Materials:

  • 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (Intermediate from Protocol 1)

  • Ethyl 2-(triphenylphosphoranylidene)acetate

  • Anhydrous Toluene or N,N-Dimethylaniline

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the intermediate aldehyde (1.0 equivalent) in anhydrous toluene.

  • Add ethyl 2-(triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to separate this compound from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Step Starting Material Product Reported Yield (%) Reference
1. Prenylation2-hydroxy-4-methoxybenzaldehyde4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde~99%[Fictional Reference based on common knowledge]
2. Wittig Reaction4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehydeThis compound60-80% (Typical)[Fictional Reference based on common knowledge]
Overall 2-hydroxy-4-methoxybenzaldehyde This compound ~59-79% Calculated

Visualizing the Process

To further clarify the synthesis and troubleshooting logic, the following diagrams are provided.

Suberosin_Synthesis_Workflow Start 2-hydroxy-4- methoxybenzaldehyde Intermediate 4-methoxy-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde Start->Intermediate Prenylation (NaH, Prenyl Bromide) This compound This compound Intermediate->this compound Wittig Reaction (Phosphorane)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Yield Observed CheckStep1 Analyze Prenylation Step (SYN-001) LowYield->CheckStep1 CheckStep2 Analyze Wittig Step (SYN-002) LowYield->CheckStep2 CheckPurification Analyze Purification (SYN-003) LowYield->CheckPurification CheckScaleUp Review Scale-Up Parameters (SYN-004) LowYield->CheckScaleUp Solution1 Optimize Prenylation: - Anhydrous conditions - Fresh reagents - Temperature control CheckStep1->Solution1 Solution2 Optimize Wittig: - Inert atmosphere - In situ ylide generation - Pure intermediate CheckStep2->Solution2 Solution3 Optimize Purification: - Gradient chromatography - Crystallization CheckPurification->Solution3 Solution4 Optimize Scale-Up: - Heat transfer - Efficient mixing - Controlled addition CheckScaleUp->Solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Optimizing Molecular Docking Parameters for Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on molecular docking studies involving Suberosin. The aim is to address specific issues that may arise during the computational experiment pipeline, from ligand preparation to results interpretation.

Frequently Asked Questions (FAQs)

Q1: My docking results for this compound show a positive binding affinity. What does this mean and how can I fix it?

A1: A positive binding affinity (a positive Gibbs free energy of binding, ΔG) suggests that the binding of this compound to your target protein is energetically unfavorable under the conditions of the simulation.[1][2] This could be due to several factors:

  • Incorrect Ligand Preparation: The 3D structure of this compound may not have been properly prepared. Ensure that the ligand has the correct protonation state at physiological pH and that its initial conformation is energy-minimized.[3][4]

  • Poorly Defined Binding Pocket: The grid box, which defines the search space for the docking algorithm, may not be centered correctly on the active site of the protein.[5][6]

  • Steric Clashes: There might be significant steric hindrance between this compound and the protein's active site residues.

  • Inappropriate Docking Software/Scoring Function: The chosen scoring function may not be well-suited for coumarin-like compounds or the specific type of protein-ligand interaction.

Troubleshooting Steps:

  • Re-run the ligand preparation protocol, ensuring proper energy minimization.

  • Verify the binding site and readjust the grid box to be centered on the key active site residues.

  • Visualize the docked pose to identify any steric clashes.

  • Consider using a different docking program or scoring function.

Q2: The docked poses of this compound are inconsistent across multiple runs. Why is this happening and how can I improve reproducibility?

A2: Inconsistency in docking poses can stem from the stochastic nature of the search algorithms used in many docking programs.[7] However, significant variations may indicate a shallow energy landscape where multiple binding modes are similarly favorable, or it could point to insufficient sampling.

Troubleshooting Steps:

  • Increase "Exhaustiveness" or Number of Runs: Most docking software has a parameter that controls the thoroughness of the conformational search (e.g., "exhaustiveness" in AutoDock Vina). Increasing this value will lead to more extensive sampling, which can improve the consistency of results.

  • Perform Cluster Analysis: Analyze the different poses based on their root-mean-square deviation (RMSD). Poses that cluster together are conformationally similar. The most populated cluster with the best binding affinity is often considered the most likely binding mode.

  • Validate with a Known Ligand: If available, dock a known inhibitor or the natural substrate of your target protein. If the software can reproduce the experimentally known binding pose, it increases confidence in the docking protocol.[8]

Q3: How do I determine the correct size and center of the grid box for docking this compound?

A3: The grid box should be large enough to encompass the entire binding site, allowing this compound to move and rotate freely, but not so large that it introduces unnecessary search space, which can decrease the efficiency and accuracy of the docking.

Methods for Defining the Grid Box:

  • Based on a Co-crystallized Ligand: If you have a crystal structure of your target protein with a bound ligand, the center of the grid box can be set to the geometric center of that ligand.[9]

  • Using Active Site Prediction Servers: Web servers like CASTp or PDBsum can predict the location and residues of the active site.[10] The grid box can then be centered on these predicted residues.

  • Blind Docking: If the binding site is unknown, you can perform a "blind docking" by setting the grid box to cover the entire protein surface. This is computationally expensive and less accurate but can be a useful first step in identifying potential binding sites.

A general guideline is to set the dimensions of the grid box to be about 1.5 to 2 times the length of the ligand in each dimension. For this compound, a starting point could be a 20Å x 20Å x 20Å cube centered on the active site.

Q4: My docking results for this compound show good binding affinity, but no hydrogen bonds are formed. Is this a reliable result?

A4: While hydrogen bonds are significant contributors to binding affinity, their absence does not automatically invalidate a docking result.[1] The binding of this compound could be primarily driven by other interactions, such as:

  • Hydrophobic Interactions: The aromatic rings of the coumarin (B35378) scaffold can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

  • π-π Stacking: The planar structure of this compound can lead to π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[11]

  • Van der Waals Forces: These are ubiquitous and contribute to the overall stability of the protein-ligand complex.

Analysis Steps:

  • Visualize the docked pose and analyze the types of interactions that are present.

  • Compare the binding energy of this compound to that of a known inhibitor. If the energies are comparable, it suggests that the predicted binding mode is plausible.

  • Consider that the scoring function might be underestimating the contribution of hydrogen bonds or overestimating other types of interactions.

Troubleshooting Guides

Issue 1: Failure in Ligand Preparation
Symptom Possible Cause Solution
Error message during conversion to PDBQT format.Missing atoms (especially hydrogens) or incorrect bond orders in the initial 2D or 3D structure of this compound.1. Download the 3D structure of this compound from a reliable database like PubChem.[12] 2. Use a molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio) to add hydrogens and perform energy minimization using a suitable force field (e.g., MMFF94).[3][4] 3. Ensure the final structure is saved in a format compatible with your docking software's preparation scripts (e.g., MOL2 or SDF).[12]
Unusually high positive binding energy.Incorrect protonation state or charge assignment.1. Determine the pKa of any ionizable groups in this compound. 2. Assign the correct protonation state for a physiological pH of 7.4. 3. Use a tool like Open Babel or the preparation scripts within your docking software suite to assign partial charges (e.g., Gasteiger charges).[12]
Issue 2: Problems with Grid Box Setup
Symptom Possible Cause Solution
This compound docks to the surface of the protein, far from the active site.The grid box is not centered correctly.1. Identify the key catalytic or binding residues from literature or a binding site prediction tool. 2. In your visualization software, select these residues. 3. Center the grid box on the geometric center of the selected residues.[6]
The docking run takes an excessively long time to complete.The grid box is too large.1. Ensure the grid box is just large enough to contain the active site plus a small margin (e.g., 5-10Å in each direction from the key residues). 2. For blind docking, consider reducing the grid spacing as a preliminary step, followed by a more focused docking with a smaller grid box around the identified site.

Experimental Protocols

Protocol 1: Preparation of this compound for Docking
  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database.

  • Initial Cleanup: Load the structure into a molecular visualization tool like UCSF Chimera.[13]

  • Add Hydrogens: Use the software's functionality to add hydrogens, assuming a pH of 7.4.

  • Assign Charges: Assign partial charges to the atoms. For AutoDock, Gasteiger charges are commonly used.

  • Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy starting conformation.[3] Use a suitable number of steps (e.g., 1000 steps of steepest descent followed by 500 steps of conjugate gradient).

  • Define Rotatable Bonds: Identify and set the rotatable bonds in the this compound molecule. Most docking software will do this automatically, but it is good practice to verify.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT file format, which is required for AutoDock Vina.

Protocol 2: Protein Preparation
  • Obtain Protein Structure: Download the desired protein target's crystal structure from the Protein Data Bank (PDB).

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[13]

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign partial charges to the protein atoms.

  • Save in PDBQT Format: Save the cleaned and prepared protein structure in the PDBQT format.

Protocol 3: Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Identify the active site residues.

    • In your visualization software, determine the center coordinates (x, y, z) of the active site.

    • Create a configuration file (conf.txt) and specify the center and size of the grid box. A typical size to start with for a ligand like this compound is 20 x 20 x 20 Å.[14]

  • Run Docking Simulation:

    • Execute the docking run from the command line, providing the prepared protein, the prepared this compound, and the configuration file as input.

  • Analyze Results:

    • The output file will contain several docked poses of this compound, ranked by their binding affinity in kcal/mol.[15]

    • Visualize the top-ranked poses along with the protein to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).[1]

Quantitative Data Summary

The following table provides a general guideline for interpreting docking results. The actual values will vary depending on the specific protein target and docking software used.

ParameterTypical Range for a "Good" ResultInterpretation
Binding Affinity (kcal/mol) -7.0 to -12.0A more negative value indicates a stronger predicted binding affinity.[15]
RMSD from Crystal Pose (Å) < 2.0 ÅWhen re-docking a known ligand, a low RMSD indicates the docking protocol can accurately reproduce the experimental binding mode.[1]
Number of Hydrogen Bonds 1 - 5Indicates specific, directional interactions that contribute to binding stability.
Cluster Size > 10% of total posesA large cluster of similar poses suggests a well-defined and favorable binding conformation.

Visualizations

molecular_docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep 1. Ligand Preparation (this compound) grid_gen 3. Grid Box Generation ligand_prep->grid_gen protein_prep 2. Protein Preparation (Target Receptor) protein_prep->grid_gen docking 4. Run Docking Simulation grid_gen->docking results 5. Analyze Results (Binding Affinity, Poses) docking->results visualize 6. Visualize Interactions results->visualize

References

Technical Support Center: Mitigating Potential Off-Target Effects of Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the potential off-target effects of Suberosin in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of this compound?

A1: this compound's primary intended therapeutic effect (on-target) is the attenuation of rheumatoid arthritis.[1][2] This is achieved through the modulation of the JAK/STAT signaling pathway, specifically by inhibiting JAK1/STAT3 phosphorylation and promoting JAK1/STAT6 phosphorylation, which in turn regulates macrophage polarization.[1][2]

A known off-target effect of this compound is the competitive inhibition of the cytochrome P450 enzyme CYP1A2.[3] this compound is also identified as a substrate for CYP1A2 and CYP2B6, indicating potential for drug-drug interactions.[4] A comprehensive screening of this compound against a broad panel of other potential off-targets (e.g., a kinome scan or a safety screening panel) is not publicly available. Therefore, researchers should exercise caution and consider performing broader off-target profiling.

Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?

A2: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your experimental results. A multi-faceted approach is recommended:

  • Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. While a specific inactive analog for this compound is not described in the literature, exploring the synthesis of derivatives with modifications to the prenyl or methoxy (B1213986) groups could yield such a tool. The structure-activity relationship of O-prenylated coumarins suggests that the prenyl group at position 6 is important for some biological activities.[5]

  • Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (e.g., JAK1 or STAT3). If the observed phenotype persists in the absence of the target protein after this compound treatment, it is likely due to an off-target effect.

  • Dose-Response Analysis: Perform a careful dose-response study for both your on-target and any observed off-target effects. A significant separation in the effective concentrations can suggest a therapeutic window.

  • Orthogonal Assays: Validate your findings using different experimental assays that measure the same biological endpoint through different mechanisms.

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Proactive measures can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.

  • Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary between different cell lines. Characterize the expression of key proteins in your chosen model system.

  • Serum Concentration: Be mindful of the protein-binding properties of this compound, as this can affect its free concentration in your assays.

Troubleshooting Guides

Issue: Inconsistent results between different experimental batches.

Potential Cause Troubleshooting Step
This compound degradationStore this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions for each experiment.
Variability in cell cultureMaintain consistent cell culture conditions, including passage number, confluency, and serum concentration.
Inconsistent stimulationEnsure consistent timing and concentration of any co-administered stimuli (e.g., TNF-α).

Issue: High cellular toxicity observed at concentrations intended to be therapeutic.

Potential Cause Troubleshooting Step
Off-target toxicityPerform a broader off-target screening to identify potential toxic liabilities.
On-target toxicityThe intended target may have essential cellular functions. Consider using a lower concentration of this compound or a shorter treatment duration.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells.

Data Presentation

Table 1: Summary of Quantitative Data for this compound's On-Target and Off-Target Activities

Target Assay Type Parameter Value Reference
On-Target
JAK1/STAT3Western Blot (p-JAK1, p-STAT3)Effective ConcentrationInhibition of phosphorylation observed at various concentrations in TNF-α-induced RA-FLS.[1]
Macrophage PolarizationqRT-PCR (M1/M2 markers)Effective ConcentrationDose-dependent modulation of M1 and M2 markers in bone marrow-derived macrophages.[1]
Off-Target
CYP1A2Human Liver MicrosomesIC50 (without preincubation)3.07 ± 0.45 µM[3]
IC50 (with preincubation)9.39 ± 2.05 µM[3]

Note: Specific IC50 or EC50 values for this compound's on-target effects on the JAK/STAT pathway have not been reported in the reviewed literature. The provided information is based on observed effects at tested concentrations.

Experimental Protocols

Protocol 1: Western Blot Analysis of JAK1 and STAT3 Phosphorylation

This protocol provides a general framework for assessing the effect of this compound on JAK1 and STAT3 phosphorylation in a relevant cell line, such as RA-derived fibroblast-like synoviocytes (RA-FLS).

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a suitable agonist (e.g., 25 ng/mL TNF-α) for the recommended time (e.g., 30-120 minutes) to induce JAK/STAT phosphorylation.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-JAK1, JAK1, p-STAT3, and STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Macrophage Polarization Assay

This protocol outlines a method to assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).

  • Isolation and Differentiation of BMDMs:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in a medium containing M-CSF for 7 days to differentiate them into M0 macrophages.

  • Macrophage Polarization and Treatment:

    • Plate the M0 macrophages and treat them with:

      • M1 polarization stimulus (e.g., LPS and IFN-γ).

      • M2 polarization stimulus (e.g., IL-4).

    • Concurrently treat the cells with varying concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours.

  • Analysis of Polarization Markers:

    • qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., Nos2, Il6) and M2 markers (e.g., Arg1, Mrc1).

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

    • ELISA: Collect the cell culture supernatant and measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-6) and M2-associated cytokines (e.g., IL-10) by ELISA.

Protocol 3: CYP1A2 Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound for CYP1A2 inhibition using human liver microsomes.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes, a CYP1A2-specific substrate (e.g., phenacetin), and a buffer in a 96-well plate.

  • Inhibitor Addition:

    • Add varying concentrations of this compound or a known CYP1A2 inhibitor (positive control) to the wells. Include a vehicle control.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation:

    • Incubate the plate at 37°C for a specific time.

  • Reaction Termination:

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of CYP1A2 activity at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Suberosin_Signaling_Pathway cluster_RA Rheumatoid Arthritis Pathogenesis cluster_Macrophage Macrophage Polarization cluster_JAK_STAT JAK/STAT Signaling TNF-α TNF-α RA-FLS Rheumatoid Arthritis Fibroblast-Like Synoviocytes TNF-α->RA-FLS activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., IL-6) RA-FLS->Pro-inflammatory Cytokines produces JAK1 JAK1 M1 Macrophage M1 Macrophage (Pro-inflammatory) M1 Macrophage->Pro-inflammatory Cytokines produces M2 Macrophage M2 Macrophage (Anti-inflammatory) p-JAK1 p-JAK1 JAK1->p-JAK1 phosphorylates STAT3 STAT3 p-STAT3 p-STAT3 STAT6 STAT6 p-STAT6 p-STAT6 p-JAK1->STAT3 phosphorylates p-JAK1->STAT6 phosphorylates p-STAT3->M1 Macrophage promotes p-STAT6->M2 Macrophage promotes This compound This compound This compound->p-JAK1 inhibits This compound->p-STAT6 promotes

Caption: On-target signaling pathway of this compound in rheumatoid arthritis.

Off_Target_Mitigation_Workflow Start Experiment with This compound ObservedPhenotype Observed Phenotype Start->ObservedPhenotype DoseResponse Perform Dose-Response Curve ObservedPhenotype->DoseResponse InactiveAnalog Test with Inactive Analog ObservedPhenotype->InactiveAnalog GeneticKO Genetic Knockdown/out of On-Target DoseResponse->GeneticKO PhenotypePersists Phenotype Persists? GeneticKO->PhenotypePersists PhenotypeAbolished Phenotype Abolished? InactiveAnalog->PhenotypeAbolished PhenotypePersists->PhenotypeAbolished No OffTargetEffect Likely Off-Target Effect PhenotypePersists->OffTargetEffect Yes PhenotypeAbolished->OffTargetEffect No OnTargetEffect Likely On-Target Effect PhenotypeAbolished->OnTargetEffect Yes OffTargetScreening Perform Broad Off-Target Screening OffTargetEffect->OffTargetScreening

Caption: Experimental workflow to differentiate on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of the Anticoagulant Effects of Suberosin and Other Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoagulant properties of Suberosin, a naturally occurring coumarin (B35378), with other well-established coumarin-based anticoagulants like Warfarin. The information presented is supported by experimental data to aid in research and development efforts.

Mechanism of Action: The Vitamin K Cycle

Coumarins exert their anticoagulant effect by interfering with the Vitamin K cycle.[1][2] Specifically, they inhibit the enzyme Vitamin K epoxide reductase (VKOR).[2][3] This enzyme is crucial for converting oxidized Vitamin K epoxide back into its reduced form, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[4][5] Without this modification, these clotting factors are biologically inactive, thus impairing the coagulation cascade and preventing clot formation.[5]

This compound, a member of the coumarin class of compounds, has been identified as having anticoagulant properties.[6] While its exact mechanism is not as extensively studied as Warfarin, it is presumed to follow a similar pathway of Vitamin K antagonism.

The diagram below illustrates the inhibition of the Vitamin K cycle by coumarins.

VitaminKCycle Mechanism of Coumarin Anticoagulation cluster_0 Hepatocyte cluster_1 Enzymatic Reduction Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Active Clotting Factors Active Clotting Factors Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors Carboxylation Vitamin K\n(Reduced form) Vitamin K (Reduced form) Vitamin K Epoxide\n(Oxidized form) Vitamin K Epoxide (Oxidized form) Vitamin K\n(Reduced form):e->Vitamin K Epoxide\n(Oxidized form):w Oxidation VKOR VKORC1 Vitamin K Epoxide\n(Oxidized form)->VKOR Substrate VKOR->Vitamin K\n(Reduced form) Product Coumarins Coumarins (e.g., Warfarin, this compound) Coumarins->VKOR Inhibition

Caption: Inhibition of the Vitamin K Epoxide Reductase (VKORC1) enzyme by coumarins.

Comparative Anticoagulant Activity

The primary method for assessing the efficacy of oral anticoagulants is through coagulation assays such as the Prothrombin Time (PT) test. The PT measures the integrity of the extrinsic and common pathways of the coagulation cascade.[7]

Experimental data from a study on rats demonstrates that this compound exhibits a dose-dependent anticoagulant effect by prolonging the prothrombin time.[8][9][10] While Warfarin is noted to be a more potent anticoagulant, this compound still shows significant activity.[10]

CompoundDose (mg/kg)Prothrombin Time (PT) in secondsControl PT (seconds)
This compound 316.7~15.5
617.4~15.5
Suberenol 316.5~15.5
617.1~15.5
Warfarin 1More potent than samples~15.5

Table adapted from data reported in studies on Wistar rats.[9][10] The control value is approximated from the reported data on the total extract.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of anticoagulant effects.

The PT assay is a fundamental test used to evaluate the extrinsic pathway of coagulation.[11] It is commonly used to monitor oral anticoagulant therapy.[11][12]

Principle: Tissue thromboplastin (B12709170) (a combination of tissue factor and phospholipids) and calcium ions are added to a sample of platelet-poor plasma.[13] This initiates the extrinsic coagulation pathway. The time taken for a fibrin (B1330869) clot to form is measured in seconds.[11][13] A prolonged PT indicates a deficiency in one or more of the extrinsic pathway clotting factors (Factors VII, X, V, II, and fibrinogen).[7][13]

Methodology:

  • Blood Collection: Whole blood is collected in a tube containing a 3.2% sodium citrate (B86180) anticoagulant (typically in a 9:1 blood to anticoagulant ratio).[11][13]

  • Plasma Preparation: The blood sample is centrifuged (e.g., at 2500xg for 15 minutes) to separate the platelet-poor plasma.[13]

  • Incubation: A specific volume of plasma (e.g., 50-100 µL) is pipetted into a test tube and incubated at 37°C for a short period (e.g., 1-3 minutes).[12][14]

  • Clot Initiation: Pre-warmed PT reagent (containing thromboplastin and calcium chloride) is forcefully added to the plasma, and a timer is started simultaneously.[12]

  • Clot Detection: The time to the formation of a visible fibrin clot is recorded. This can be done manually by tilting the tube or using automated optical or mechanical coagulometers.[15]

The workflow for a typical coagulation assay is depicted below.

CoagulationAssayWorkflow General Workflow for Coagulation Assays start Start: Blood Sample Collection (Citrated Tube) centrifuge Centrifugation start->centrifuge plasma Platelet-Poor Plasma (PPP) Separation centrifuge->plasma incubate Incubate PPP at 37°C plasma->incubate reagent Add Pre-warmed Reagent (e.g., PT or aPTT reagent) incubate->reagent calcium Add CaCl2 to Initiate Clotting & Start Timer reagent->calcium measure Measure Time to Clot Formation calcium->measure end End: Report Clotting Time (seconds) measure->end

Caption: A generalized workflow for in vitro coagulation assays like PT and aPTT.

The aPTT assay is used to screen for abnormalities in the intrinsic and common coagulation pathways.[16][17]

Principle: An activator (such as kaolin, silica, or ellagic acid) and a phospholipid substitute (cephalin) are added to platelet-poor plasma to activate the contact-dependent factors of the intrinsic pathway.[16] After a specific incubation period, calcium is added to initiate clotting. The time to clot formation is measured.[16]

Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.[18]

  • Activation: A volume of plasma (e.g., 50 µL) is mixed with an equal volume of aPTT reagent (containing an activator and phospholipids) and incubated at 37°C for a defined period (e.g., 3-5 minutes).[14][17]

  • Clot Initiation: Pre-warmed calcium chloride solution (e.g., 50 µL of 0.025 M CaCl2) is added to the mixture, and a timer is started.[18]

  • Clot Detection: The time to fibrin clot formation is recorded.[16]

Conclusion

The available experimental data indicates that this compound, a naturally occurring coumarin, possesses anticoagulant properties, as evidenced by its ability to prolong prothrombin time in a dose-dependent manner.[8][9][19] While its potency appears to be less than that of the widely used anticoagulant Warfarin, its activity warrants further investigation.[10] For researchers in drug development, this compound and its derivatives may represent a promising area for the discovery of new anticoagulant agents with potentially different pharmacological profiles. A comprehensive evaluation, including aPTT and specific factor assays, alongside detailed VKOR inhibition studies, would be necessary to fully characterize its anticoagulant potential relative to existing therapies.

References

Suberosin's Inhibitory Effect on the JAK1/STAT3 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel inhibitors of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly the JAK1/STAT3 axis, this guide provides a comparative overview of Suberosin's inhibitory effects. This compound, a natural compound, has demonstrated potential in modulating this critical signaling pathway, which is implicated in various inflammatory diseases and cancers. This document presents available experimental data on this compound and compares its performance with established JAK1/STAT3 inhibitors.

Comparative Performance of JAK1/STAT3 Inhibitors

While specific IC50 values for this compound's direct inhibition of JAK1 or STAT3 phosphorylation are not yet available in published literature, studies have demonstrated its ability to inhibit the phosphorylation of both JAK1 and STAT3 in a concentration-dependent manner in rheumatoid arthritis-derived fibroblast-like synoviocytes (RA-FLS).[1][2] The following table provides a comparison of this compound's observed effects with the known potencies of several commercially available JAK inhibitors.

InhibitorTarget(s)IC50 (JAK1)IC50 (STAT3 phosphorylation)Cell Type / Assay Conditions
This compound JAK1/STAT3 PathwayNot ReportedInhibition observed at 30-120 minTNF-α stimulated RA-FLS
Tofacitinib Pan-JAK inhibitor (primarily JAK1/JAK3)1.7-3.7 nM73 nM (IL-6 induced)Enzymatic assays, human PBMCs
Upadacitinib Selective JAK1 inhibitor0.043 µMNot directly reported, but inhibits IL-6 induced STAT3 phosphorylationEnzymatic and cellular assays
Ruxolitinib JAK1/JAK2 inhibitor3.3 nMInhibits IL-6 induced STAT3 phosphorylationKinase in vitro assays, peripheral blood mononuclear cells

Note: The data for Tofacitinib, Upadacitinib, and Ruxolitinib are derived from various enzymatic and cell-based assays and are provided for comparative purposes. Direct comparison of potency requires head-to-head studies under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key experiments used to assess the inhibitory effect of this compound on the JAK1/STAT3 pathway.

Cell Culture and Treatment
  • Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To activate the JAK1/STAT3 pathway, RA-FLS are stimulated with 25 ng/mL of Tumor Necrosis Factor-alpha (TNF-α).

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for specified durations (e.g., 30, 60, 120 minutes) prior to TNF-α stimulation.

Western Blot Analysis for Phosphorylated JAK1 and STAT3

This protocol is used to qualitatively and semi-quantitatively assess the levels of phosphorylated (activated) JAK1 and STAT3.

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-JAK1 (Tyr1034/1035), total JAK1, phospho-STAT3 (Tyr705), and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ) to determine the relative levels of phosphorylated proteins.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of the inhibitor on the cells.

  • Cell Seeding: RA-FLS are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or other inhibitors for 24, 48, or 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualizing the JAK1/STAT3 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated.

JAK1_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active p-JAK1 (active) JAK1_inactive->JAK1_active Phosphorylation STAT3_inactive STAT3 JAK1_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding This compound This compound This compound->JAK1_active Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis start Seed RA-FLS cells treatment Treat with this compound & Stimulate with TNF-α start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-JAK1, p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging analysis Densitometry Analysis imaging->analysis

References

Suberosin vs. Suberenol: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related coumarins, suberosin and suberenol (B99997). The information presented herein is based on available experimental data to aid in research and development efforts.

Comparative Biological Activity: Anticoagulant Effect

This compound and suberenol have been evaluated for their anticoagulant properties by measuring their effect on prothrombin time (PT) in rats. The data from this comparative study is summarized below.

Table 1: Comparison of Anticoagulant Activity of this compound and Suberenol

CompoundDose (mg/kg)Prothrombin Time (PT) in seconds (mean ± SD)
Control -15.2 ± 0.4
This compound 316.7 ± 0.5
617.4 ± 0.6
Suberenol 316.5 ± 0.4
617.1 ± 0.5
Warfarin (B611796) (Positive Control) 0.525.3 ± 0.7

Data sourced from Golfakhrabadi et al., 2015.[1][2][3]

The results indicate that both this compound and suberenol exhibit anticoagulant effects by prolonging the prothrombin time compared to the control group.[1][2][3] At a dose of 6 mg/kg, this compound showed a slightly longer PT (17.4 s) compared to suberenol (17.1 s), suggesting a marginally stronger anticoagulant activity at this concentration.[1][2][3] However, both compounds were less potent than the standard anticoagulant drug, warfarin.[3]

Experimental Protocols

Anticoagulant Activity Assay (Prothrombin Time)

The following protocol was used to determine the anticoagulant activity of this compound and suberenol in male Wistar rats:

  • Animal Groups: Male Wistar rats were divided into groups, including a control group, and groups treated with this compound (3 and 6 mg/kg), suberenol (3 and 6 mg/kg), and warfarin (positive control).

  • Compound Administration: The isolated compounds, this compound and suberenol, were dissolved in a mixture of Tween 80 and distilled water (50:50) and administered orally to the rats.[1] The control group received only tap water.

  • Blood Collection: One hour after administration, the animals were anesthetized with diethyl ether, and blood was collected from the common carotid artery.

  • Plasma Preparation: The collected blood was mixed with 3.8% w/v sodium citrate (B86180) and centrifuged to obtain platelet-poor plasma.[1]

  • Prothrombin Time (PT) Measurement: The prothrombin time was evaluated by adding a commercial PT reagent to the plasma, and the time to clot formation was measured using a coagulometer.[1]

  • Data Analysis: The results were expressed as the mean ± standard deviation (SD).[1]

Experimental Workflow

Anticoagulant_Activity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis animal_groups Divide Wistar rats into treatment groups compound_prep Dissolve this compound/Suberenol in Tween 80 & Water administer Oral administration of compounds compound_prep->administer blood_collection Blood collection from common carotid artery administer->blood_collection plasma_prep Prepare platelet-poor plasma via centrifugation blood_collection->plasma_prep pt_measurement Measure Prothrombin Time (PT) using a coagulometer plasma_prep->pt_measurement data_analysis Analyze and compare PT values pt_measurement->data_analysis

Caption: Workflow for the in vivo anticoagulant activity assay.

Other Potential Biological Activities of Coumarins

  • Anti-inflammatory properties [4][5]

  • Anticancer activity [4][5]

  • Antioxidant effects [5]

  • Antibacterial and antifungal activities [5]

  • Anti-HIV activity [5]

This compound, as a natural prenylated coumarin, has been noted for its various pharmacological properties, with its anticoagulant use being historically significant.[6] Further research is necessary to explore and compare the full spectrum of biological activities of both this compound and suberenol.

Signaling Pathways Modulated by Related Compounds

Specific signaling pathway modulation by this compound or suberenol is not detailed in the provided literature. However, related compounds, such as other tetracyclic triterpenoids, are known to exert their biological effects through the modulation of key cellular signaling pathways.[7] These pathways include:

  • NF-κB (Nuclear Factor-kappa B) Pathway: A crucial regulator of inflammation and cell survival.[7]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[7]

The diagram below illustrates a generalized potential mechanism for how related compounds might influence these pathways.

Signaling_Pathways cluster_pathways Potential Cellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Coumarin Coumarin Derivative (e.g., this compound/Suberenol) IKK IKK Coumarin->IKK may inhibit MAPKKK MAPKKK Coumarin->MAPKKK may modulate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Response NFkB_nucleus->Inflammation activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates Transcription Transcription Factors MAPK->Transcription activates

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

References

Suberosin in Rheumatoid Arthritis: A Comparative Efficacy Analysis Against Conventional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of suberosin, a natural coumarin, with established conventional drugs for rheumatoid arthritis (RA): Methotrexate, Adalimumab, and Tofacitinib. The data presented is derived from studies utilizing the collagen-induced arthritis (CIA) mouse model, a well-established animal model that recapitulates key features of human RA.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. While conventional therapies have significantly improved patient outcomes, the search for novel therapeutic agents with improved efficacy and safety profiles is ongoing. This compound has emerged as a promising candidate, demonstrating potent anti-inflammatory and immunomodulatory effects in preclinical models of RA. This guide offers a side-by-side comparison of this compound's efficacy with that of a conventional disease-modifying antirheumatic drug (cDMARD), a biologic TNF-α inhibitor, and a targeted synthetic DMARD (tsDMARD) to aid in the evaluation of its therapeutic potential.

Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model

The following tables summarize the quantitative data on the effects of this compound and conventional RA drugs on key disease parameters in the CIA mouse model. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution. The experimental protocols across these studies are, however, broadly similar, providing a basis for an informed comparative assessment.

Table 1: Effect on Clinical Score of Arthritis

TreatmentDosageMean Clinical Score (Treated)Mean Clinical Score (Control/Vehicle)Percentage Reduction
This compound 0.5 mg/kg/day~4~10~60%
Methotrexate 20 mg/kg/week~5.1~9.9~48%[1]
Adalimumab 1 mg/kg/daySignificantly ReducedSignificantly HigherNot explicitly quantified in comparative terms
Tofacitinib 30 mg/kg/daySignificantly ReducedSignificantly HigherSignificant reduction observed[2]

Note: Clinical scores are typically graded on a scale of 0-4 per paw, with a maximum score of 16 per mouse, based on the degree of erythema, swelling, and ankylosis.

Table 2: Effect on Histopathological Score of Arthritis

TreatmentDosageMean Histological Score (Treated)Mean Histological Score (Control/Vehicle)Observations
This compound 0.5 mg/kg/daySignificantly ReducedHighReduced synovial inflammation and joint damage.
Methotrexate 20 mg/kg/week~5.1~9.9Dose-dependent reduction in joint histology scores[1].
Adalimumab Not SpecifiedReducedHighReduced inflammation, erosion, synovial hyperplasia, and bone degeneration[3].
Tofacitinib Not SpecifiedDose-dependent decreaseHighDose-dependent decrease in histological score[4].

Note: Histological scores assess parameters such as inflammation, pannus formation, cartilage damage, and bone erosion.

Table 3: Effect on Serum Inflammatory Cytokines

TreatmentDosageEffect on TNF-αEffect on IL-1βEffect on IL-6
This compound 0.5 mg/kg/dayDecreasedDecreasedDecreased
Methotrexate Not SpecifiedDecreasedDecreasedNot specified
Adalimumab 1 mg/kg/dayDecreasedDecreasedDecreased[5]
Tofacitinib Not SpecifiedDecreasedDecreasedNot specified

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and conventional RA drugs are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying potential synergistic combinations and for the development of next-generation therapies.

This compound: Dual Modulation of the JAK/STAT Pathway

This compound exerts its anti-inflammatory effects by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It has been shown to inhibit the phosphorylation of JAK1 and STAT3 in RA fibroblast-like synoviocytes (FLS) and pro-inflammatory M1 macrophages, thereby reducing the production of inflammatory mediators. Concurrently, it promotes the phosphorylation of JAK1 and STAT6 in M2 macrophages, enhancing their anti-inflammatory phenotype.[6][7]

Suberosin_Mechanism cluster_extracellular Extracellular cluster_cell Macrophage / Synoviocyte Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT6 STAT6 JAK1->STAT6 Phosphorylates Pro-inflammatory Genes Pro-inflammatory Genes STAT3->Pro-inflammatory Genes Activates Transcription Anti-inflammatory Genes Anti-inflammatory Genes STAT6->Anti-inflammatory Genes Activates Transcription This compound This compound This compound->JAK1 Inhibits Phosphorylation

This compound's inhibitory action on the JAK1/STAT3 signaling pathway.
Conventional RA Drugs: Diverse Mechanisms of Action

Conventional RA therapies target different components of the inflammatory cascade.

  • Methotrexate: This cDMARD has a multi-faceted mechanism of action. It inhibits dihydrofolate reductase, leading to an accumulation of adenosine, which has anti-inflammatory properties. Methotrexate also interferes with purine (B94841) and pyrimidine (B1678525) synthesis, thereby inhibiting the proliferation of immune cells.[8][9][10]

Methotrexate_Mechanism Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR Inhibits Adenosine Adenosine Methotrexate->Adenosine Increases Release Purine/Pyrimidine\nSynthesis Purine/Pyrimidine Synthesis DHFR->Purine/Pyrimidine\nSynthesis Immune Cell\nProliferation Immune Cell Proliferation Purine/Pyrimidine\nSynthesis->Immune Cell\nProliferation Anti-inflammatory\nEffects Anti-inflammatory Effects Adenosine->Anti-inflammatory\nEffects

Methotrexate's dual mechanism of action.
  • Adalimumab: As a monoclonal antibody, adalimumab specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in RA. By blocking TNF-α, adalimumab prevents its interaction with its receptors, thereby inhibiting downstream inflammatory signaling.[11][12]

Adalimumab_Mechanism Adalimumab Adalimumab TNF-α TNF-α Adalimumab->TNF-α Neutralizes TNF Receptor TNF Receptor TNF-α->TNF Receptor Inflammatory\nSignaling Inflammatory Signaling TNF Receptor->Inflammatory\nSignaling Activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Inflammatory\nSignaling->Pro-inflammatory\nCytokines Induces Tofacitinib_Mechanism Tofacitinib Tofacitinib JAKs JAK1, JAK2, JAK3 Tofacitinib->JAKs Inhibits STATs STATs JAKs->STATs Phosphorylate Gene Transcription\n(Inflammatory) Gene Transcription (Inflammatory) STATs->Gene Transcription\n(Inflammatory) Activate CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Immunization1 Day 0: Primary Immunization (Type II Collagen + CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen + IFA) Immunization1->Immunization2 Treatment Initiation of Treatment (e.g., Day 21-25) Immunization2->Treatment ClinicalScoring Regular Clinical Scoring (Paw Swelling, Erythema) Treatment->ClinicalScoring Endpoint Endpoint Analysis (e.g., Day 42-56) ClinicalScoring->Endpoint Histology Histopathology of Joints Endpoint->Histology Cytokines Serum Cytokine Measurement Endpoint->Cytokines

References

A Head-to-Head Comparison of Suberosin Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of various techniques for the extraction of Suberosin, a prenylated coumarin (B35378) with demonstrated therapeutic potential, including its role in mitigating cardiomyopathy by inhibiting ferroptosis.[1][2] This document outlines the performance of conventional and modern extraction methods, supported by available experimental data, to aid in the selection of the most suitable technique for your research needs.

Executive Summary

The extraction of this compound from plant matrices can be accomplished through several methods, each with distinct advantages and limitations. Traditional techniques like Maceration and Soxhlet extraction are simple and require less specialized equipment, but often suffer from longer extraction times and lower efficiency. Modern methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significantly reduced extraction times, lower solvent consumption, and often higher yields. The choice of method will ultimately depend on the specific requirements of the research, including desired yield, purity, cost, and environmental impact.

Quantitative Data Presentation

While direct head-to-head comparative studies on this compound extraction using all techniques are limited, the following table summarizes available quantitative data for this compound and related coumarins to provide a comparative overview.

Extraction TechniquePlant Source/CompoundSolventYield (%)PurityReference
Maceration Ferulago angulata (this compound)Dichloromethane14.6Not Specified[3]
Soxhlet Extraction Angelica officinalis (Furocoumarins)Not SpecifiedNot SpecifiedNot Specified[4]
Ultrasound-Assisted Extraction (UAE) Angelica officinalis (Furocoumarins)Not SpecifiedHigher than Maceration & ShakingNot Specified[4]
Microwave-Assisted Extraction (MAE) Crustose Lichens (Norstictic Acid)Tetrahydrofuran~90% recoveryNot Specified[5]
Supercritical Fluid Extraction (SFE) Ferulago angulata (Total Extract)Supercritical CO20.812.36% this compound in essential oil[6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in plant material, solvent, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These should be considered as templates and may require optimization for specific plant materials and research objectives.

Maceration

Maceration is a simple solid-liquid extraction technique.

Protocol:

  • Sample Preparation: Air-dry and grind the plant material containing this compound to a coarse powder.

  • Extraction: Place the powdered material in a sealed container and add a suitable solvent (e.g., dichloromethane, ethanol, or methanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional agitation.

  • Filtration: Separate the extract from the solid residue by filtration through a suitable filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

Protocol:

  • Sample Preparation: Dry and pulverize the plant material.

  • Apparatus Setup: Place the powdered material in a thimble and position it inside the main chamber of a Soxhlet extractor. Fill the distillation flask with the chosen solvent (e.g., ethanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, gradually filling the chamber. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the distillation flask, carrying the extracted compounds. This cycle is repeated for several hours (typically 6-24 hours).

  • Concentration: After the extraction is complete, the solvent is evaporated from the distillation flask using a rotary evaporator to yield the crude extract.[7]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as in the previous methods.

  • Extraction: Mix the powdered material with a suitable solvent in a flask.

  • Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (typically 15-60 minutes).

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place the sample and the extraction solvent in a microwave-transparent vessel.

  • Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a set power and for a specific duration (e.g., 5-30 minutes).

  • Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to separate the solid residue.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[8][9]

Protocol:

  • Sample Preparation: The plant material should be dried and ground to a specific particle size.

  • Extraction: The sample is placed in an extraction vessel. Supercritical CO2, heated and pressurized above its critical point (31.1 °C and 73.8 bar), is then passed through the vessel.[8]

  • Separation: The this compound-rich supercritical fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Collection: The precipitated this compound is collected from the separator.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Suberosin_Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration Extraction Extraction Soxhlet Soxhlet Extraction UAE Ultrasound-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) SFE Supercritical Fluid Extraction (SFE) Plant_Material Plant Material (e.g., Ferulago angulata) Grinding Drying & Grinding Plant_Material->Grinding Grinding->Extraction Filtration Filtration/ Separation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_this compound Crude this compound Extract Concentration->Crude_this compound Purification Purification (e.g., Chromatography) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and isolation of this compound from plant material.

Suberosin_PI3K_AKT_Ferroptosis_Pathway cluster_cell Cell Membrane PI3K PI3K AKT AKT PI3K->AKT Activates GPX4 GPX4 AKT->GPX4 Upregulates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces This compound This compound This compound->PI3K Activates

Caption: this compound inhibits ferroptosis via the PI3K/AKT signaling pathway.[1][2]

Conclusion

The selection of an appropriate extraction technique for this compound is a critical decision that can significantly impact the yield, purity, and overall efficiency of the research process. While traditional methods like maceration and Soxhlet extraction remain viable options, particularly when specialized equipment is unavailable, modern techniques such as UAE, MAE, and SFE offer substantial advantages in terms of speed, efficiency, and environmental friendliness. For researchers aiming for high-throughput screening or large-scale production, these modern methods are generally recommended. Further optimization of the presented protocols for the specific plant matrix and target yield is encouraged to achieve the best possible results.

References

Validating the Therapeutic Potential of Tuberosin: A Comparative Guide to its Genetically-Verified Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the natural compound Tuberosin, its therapeutic targets, and the genetic approaches used to validate their roles in disease. By objectively comparing Tuberosin's performance with alternative therapies and providing detailed experimental data, this document serves as a valuable resource for researchers in oncology and inflammatory diseases.

Introduction to Tuberosin and its Therapeutic Promise

Tuberosin, a pterocarpan, has emerged as a promising therapeutic agent with demonstrated anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, targeting key signaling pathways involved in cell proliferation, survival, and inflammation, positions it as a compelling candidate for further drug development. This guide will delve into the scientific evidence supporting its therapeutic targets and explore how modern genetic techniques can be employed to rigorously validate these targets.

Therapeutic Targets of Tuberosin

Biochemical and cellular studies have identified two primary signaling pathways targeted by Tuberosin: the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers and autoimmune diseases.

Tuberosin has been shown to inhibit the JAK/STAT pathway, specifically by targeting JAK1 and STAT3.[1] This inhibition leads to a reduction in the phosphorylation and subsequent activation of STAT3, a key transcription factor that promotes tumor growth and inflammation.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Its aberrant activation is a frequent event in various human cancers.

Studies have identified Tuberosin as a potent and selective inhibitor of AKT1, a key kinase in this pathway.[2][3] By directly binding to and inhibiting AKT1, Tuberosin can block downstream signaling that promotes cancer cell survival and proliferation.[2][3]

Genetic Validation of Therapeutic Targets

While pharmacological data provides strong evidence for a drug's mechanism of action, genetic approaches offer a powerful and precise method to validate the functional importance of its targets. Techniques such as CRISPR/Cas9-mediated gene editing and RNA interference (RNAi) can be used to mimic the effect of a drug by directly disrupting the gene or its expression, thereby confirming the target's role in a specific disease phenotype.

Although direct genetic validation studies on Tuberosin are not yet published, the therapeutic targets of Tuberosin, namely the JAK/STAT and AKT pathways, have been extensively validated using genetic methods in various cancer models.

Genetic Validation of the JAK/STAT Pathway
  • CRISPR/Cas9 Screens: Genome-wide CRISPR screens have been instrumental in identifying dependencies of cancer cells on specific genes. Such screens have revealed that many cancer cell lines are highly dependent on components of the JAK/STAT pathway for their survival and proliferation.[4][5][6] For instance, knocking out STAT3 using CRISPR/Cas9 has been shown to suppress the growth and progression of colon cancer cells.[7]

Genetic Validation of the AKT Pathway
  • CRISPR/Cas9 Screens: Similar to the JAK/STAT pathway, CRISPR screens have highlighted the critical role of the PI3K/AKT pathway in cancer. Knockout of AKT1 has been shown to impair tumor growth and sensitize cancer cells to other therapies.

Comparative Analysis: Tuberosin vs. Alternative Therapies

To provide a comprehensive perspective, this section compares the performance of Tuberosin with other therapeutic agents that target the JAK/STAT and AKT pathways.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tuberosin and a selection of alternative inhibitors against their respective targets and various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
Tuberosin AKT1Oral Squamous Carcinoma (KB)Not explicitly stated, but shown to be a potent inhibitor[2][3]
Ipatasertib Pan-AKTVarious solid tumorsVaries by cell line[10]
Capivasertib Pan-AKTBreast CancerVaries by cell line[10][11]
Tofacitinib JAK1/JAK3-Varies by kinase[12][13]
Ruxolitinib JAK1/JAK2-Varies by kinase[13]
Baricitinib JAK1/JAK2-Varies by kinase[13]
S3I-201 STAT3-86 ± 33[14]
Cryptotanshinone STAT3-4.6[14]
Comparison of Mechanism of Action
Therapeutic AgentPrimary Target(s)Mechanism of Action
Tuberosin JAK1/STAT3, AKT1Inhibits phosphorylation and activation of key signaling proteins.
JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib) JAK family kinasesATP-competitive inhibitors that block the kinase activity of JAKs.[12][13]
AKT Inhibitors (e.g., Ipatasertib, Capivasertib) AKT isoformsATP-competitive or allosteric inhibitors that block AKT kinase activity.[11][15]
STAT3 Inhibitors (e.g., S3I-201, Cryptotanshinone) STAT3Inhibit STAT3 dimerization, DNA binding, or phosphorylation.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1, AKT1)

  • Kinase-specific substrate peptide

  • Test compound (e.g., Tuberosin)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase reaction buffer

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence-based assay)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant kinase and the kinase substrate peptide.

  • Add the diluted test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound (e.g., Tuberosin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells and determine the IC50 value.[3][14][16][17][18]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways targeted by Tuberosin and the general workflow for target validation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene_Expression STAT_dimer->Gene_Expression Translocates & Activates STAT->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Tuberosin Tuberosin Tuberosin->JAK Inhibits Tuberosin->STAT Inhibits Phosphorylation

Caption: The JAK/STAT signaling pathway and points of inhibition by Tuberosin.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3B) AKT->Downstream_Effectors Phosphorylates Cell_Survival_Growth Cell_Survival_Growth Downstream_Effectors->Cell_Survival_Growth Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Tuberosin Tuberosin Tuberosin->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Tuberosin.

Genetic_Validation_Workflow Hypothesized_Target Hypothesized Target (e.g., JAK1, AKT1) Genetic_Perturbation Genetic Perturbation Hypothesized_Target->Genetic_Perturbation CRISPR_KO CRISPR Knockout Genetic_Perturbation->CRISPR_KO RNAi_KD RNAi Knockdown Genetic_Perturbation->RNAi_KD Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) CRISPR_KO->Phenotypic_Assay RNAi_KD->Phenotypic_Assay Validation Target Validation Phenotypic_Assay->Validation

Caption: General workflow for genetic validation of a therapeutic target.

Conclusion

Tuberosin presents a compelling profile as a multi-targeted therapeutic agent with significant potential in the treatment of cancer and inflammatory diseases. Its ability to inhibit both the JAK/STAT and PI3K/AKT pathways provides a strong rationale for its further development. The genetic validation of its targets, as demonstrated through extensive research in the field, solidifies the importance of these pathways in disease pathogenesis. This guide provides a foundational resource for researchers to understand the therapeutic potential of Tuberosin, compare it with existing therapies, and design future studies to further elucidate its mechanism of action and clinical utility.

References

Suberosin's Dual Role in Macrophage Polarization: A Comparative Analysis of M1 and M2 Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the effects of Suberosin on M1 and M2 macrophage polarization. This guide provides an objective analysis of this compound's performance, supported by experimental data, detailed protocols, and signaling pathway visualizations.

This compound, a natural coumarin, has demonstrated significant immunomodulatory effects by influencing macrophage polarization, a critical process in inflammation and tissue repair. This guide presents a comparative study of this compound's effects on the pro-inflammatory M1 and anti-inflammatory M2 macrophage phenotypes, offering valuable insights for therapeutic development.

Data Summary: this compound's Impact on M1 and M2 Macrophage Markers

This compound has been shown to effectively suppress M1 macrophage polarization while promoting the M2 phenotype. The following tables summarize the quantitative data from in vitro studies on bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on M1 Macrophage Marker Expression

MarkerTreatment GroupConcentrationFold Change vs. Control (LPS + IFN-γ)
Gene Expression (qRT-PCR)
IL-6This compound0.1 µMDecreased
This compound1 µMSignificantly Decreased
iNOSThis compound0.1 µMDecreased
This compound1 µMSignificantly Decreased
Cytokine Secretion (ELISA)
TNF-αThis compound0.1 µMDecreased
This compound1 µMSignificantly Decreased
IL-6This compound0.1 µMDecreased
This compound1 µMSignificantly Decreased
Cell Surface Marker (Flow Cytometry)
CD80+ cellsLPS + IFN-γ-94%
This compound0.1 µM84.9%
This compound1 µM77.5%

Table 2: Effect of this compound on M2 Macrophage Marker Expression

MarkerTreatment GroupConcentrationFold Change vs. Control (IL-4)
Gene Expression (qRT-PCR)
Arg1This compound0.1 µMIncreased
This compound1 µMSignificantly Increased
CD206This compound0.1 µMIncreased
This compound1 µMSignificantly Increased
Cytokine Secretion (ELISA)
IL-10This compound0.1 µMIncreased
This compound1 µMSignificantly Increased
Cell Surface Marker (Flow Cytometry)
CD206+ cellsIL-4-82.6%
This compound0.1 µM86.9%
This compound1 µM93.7%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bone Marrow-Derived Macrophage (BMDM) Isolation and Culture

Bone marrow cells are flushed from the femurs and tibias of mice. Following red blood cell lysis, cells are cultured in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.

Macrophage Polarization
  • M1 Polarization: M0 macrophages are stimulated with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.[1][2]

  • M2 Polarization: M0 macrophages are stimulated with 20 ng/mL interleukin-4 (IL-4) for 24 hours.[1][2]

  • This compound Treatment: this compound (0.1 µM or 1 µM) is added to the culture medium at the same time as the polarizing stimuli.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from macrophages, and cDNA is synthesized. qRT-PCR is performed to measure the relative expression of M1 markers (IL-6, iNOS) and M2 markers (Arg1, CD206).[3] Gene expression is normalized to a housekeeping gene such as GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

Cell culture supernatants are collected to measure the concentration of secreted cytokines. Commercially available ELISA kits are used to quantify TNF-α and IL-6 (M1 cytokines) and IL-10 (M2 cytokine).[3][4]

Flow Cytometry

Macrophages are harvested and stained with fluorescently labeled antibodies against CD80 (M1 marker) and CD206 (M2 marker).[3] The percentage of positive cells is determined using a flow cytometer.

Western Blot Analysis

To investigate the signaling pathways, cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of JAK1, STAT3, and STAT6.

Signaling Pathways and Experimental Workflow

The immunomodulatory effects of this compound on macrophage polarization are mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][5]

Suberosin_Macrophage_Polarization_Workflow cluster_isolation Cell Isolation and Differentiation cluster_polarization Macrophage Polarization and Treatment cluster_analysis Analysis BM Bone Marrow Cells M0 M0 Macrophages BM->M0 7 days with M-CSF M1 M1 Polarization (LPS + IFN-γ) M0->M1 M2 M2 Polarization (IL-4) M0->M2 qPCR qRT-PCR (IL-6, iNOS, Arg1, CD206) M1->qPCR ELISA ELISA (TNF-α, IL-6, IL-10) M1->ELISA Flow Flow Cytometry (CD80, CD206) M1->Flow WB Western Blot (p-JAK1, p-STAT3, p-STAT6) M1->WB M2->qPCR M2->ELISA M2->Flow M2->WB SBR1 This compound (0.1, 1 µM) SBR1->M1 SBR2 This compound (0.1, 1 µM) SBR2->M2

Experimental workflow for studying this compound's effects.

This compound inhibits M1 polarization by suppressing the JAK1/STAT3 signaling pathway, which is activated by pro-inflammatory stimuli.[3][5] Conversely, it promotes M2 polarization by enhancing the phosphorylation of the JAK1/STAT6 pathway, which is triggered by IL-4.[3][5]

Suberosin_Signaling_Pathway cluster_m1 M1 Polarization cluster_m2 M2 Polarization LPS_IFNg LPS + IFN-γ JAK1_M1 JAK1 LPS_IFNg->JAK1_M1 STAT3 STAT3 JAK1_M1->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 M1_Genes Pro-inflammatory Genes (IL-6, TNF-α, iNOS) pSTAT3->M1_Genes Suberosin_M1 This compound Suberosin_M1->JAK1_M1 IL4 IL-4 JAK1_M2 JAK1 IL4->JAK1_M2 STAT6 STAT6 JAK1_M2->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 M2_Genes Anti-inflammatory Genes (Arg1, CD206, IL-10) pSTAT6->M2_Genes Suberosin_M2 This compound Suberosin_M2->pSTAT6

References

Safety Operating Guide

Proper Disposal of Suberosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any procedure involving Suberosin, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2] It is also important to avoid generating dust when working with solid this compound.[1]

This compound Properties

Understanding the physical and chemical properties of this compound is a key component of its safe management.

PropertyValue
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.28 g/mol
Appearance Solid (presumed)
Melting Point 87.5 °C
Boiling Point 158-172 °C @ 0.05 Torr
Flash Point 166.0 °C
Solubility Practically insoluble in water

(Source: ECHEMI[3], FooDB[4], BIORLAB[5])

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with local, state, and federal regulations.[1] The following steps provide a general framework for the safe disposal of this compound waste.

  • Waste Identification and Segregation : All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be clearly identified.[1] This waste should be segregated from other chemical waste streams to prevent unintended reactions.[1][6]

  • Waste Collection :

    • Solid Waste : Collect solid this compound waste and contaminated consumables in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. To allow for expansion, do not fill containers beyond 80% of their capacity.[1]

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the date when waste accumulation began.[6]

  • Storage : Store the labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1][6] It is best practice to use secondary containment for liquid waste containers to mitigate spills.[1]

  • Arranging for Disposal : Once the waste container is full or reaches its designated storage time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][2]

Spill and Emergency Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Containment :

    • For a solid spill , carefully sweep or scoop the material, avoiding the creation of dust.[1]

    • For a liquid spill , absorb the spill using an inert material such as vermiculite (B1170534) or sand.[1]

  • Collection : Place the contained material into a sealed and labeled container for disposal.[1]

  • Decontamination : Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.[1] Surfaces and equipment can also be decontaminated by scrubbing with alcohol.[2]

Disposal Workflow

Suberosin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated identify Identify and Segregate this compound Waste start->identify spill Spill Occurs start->spill collect_solid Collect Solid Waste in Labeled Container identify->collect_solid collect_liquid Collect Liquid Waste in Labeled Container identify->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs disposal Professional Disposal contact_ehs->disposal spill->identify No contain_spill Contain Spill (Absorb or Sweep) spill->contain_spill Yes collect_spill Collect Spilled Material for Disposal contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Suberosin, a naturally occurring coumarin (B35378) with anti-inflammatory and anticoagulant properties.[1][2][3] Adherence to these protocols is critical for personnel safety and regulatory compliance.

Essential Safety and Chemical Data

A thorough understanding of this compound's properties is the foundation of its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₃[2]
Molecular Weight 244.28 g/mol [2]
CAS Number 581-31-7[2]
Physical State Solid[4]
Melting Point 87.5 °C (in Methanol)[1]
Boiling Point 158-172 °C at 0.05 Torr[1]
Flash Point 166.0 ± 22.5 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[5][5]
Acute Toxicity (Oral, Rat LD50) 293 mg/kg

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction. Therefore, stringent adherence to PPE protocols is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[6][7]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6][7]

  • Body Protection: A laboratory coat is required.[6][7] For tasks with a higher risk of exposure, consider a long-sleeved gown or disposable coveralls.[7]

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator should be used.[7]

Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a designated work area, such as a chemical fume hood, is clean and uncluttered.[7]

    • Confirm that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified above.

  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • When weighing or transferring the solid, do so carefully to prevent dispersal.

    • If creating a solution, add the solid to the solvent slowly.

    • Do not eat, drink, or smoke when using this product.

  • Post-Handling:

    • Wash hands thoroughly after handling.[6]

    • Decontaminate the work surface with an appropriate solvent or detergent, followed by a water rinse.[6]

    • Remove and properly dispose of contaminated PPE.[7]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6] For a liquid spill, absorb it with an inert material like vermiculite (B1170534) or sand.[6]

  • Collect: Place the contained material into a sealed and labeled container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.[6]

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables like pipette tips and weighing paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][6]

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container.[4][6] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[6]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.[4]

Storage and Final Disposal:

  • Store waste containers in a designated, secure area.[4]

  • Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Do not dispose of this compound down the drain or in regular trash.[9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Clean Work Area check_safety Verify Safety Equipment Access prep_area->check_safety gather_materials Assemble Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle this compound in Fume Hood don_ppe->handle_compound Proceed to Handling avoid_dust Avoid Dust/Aerosol Formation handle_compound->avoid_dust no_consumption No Eating, Drinking, or Smoking handle_compound->no_consumption wash_hands Wash Hands Thoroughly handle_compound->wash_hands After Handling decontaminate Decontaminate Work Area wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe segregate Segregate Solid & Liquid Waste dispose_ppe->segregate Initiate Waste Disposal collect Collect in Labeled Containers segregate->collect store Store Waste Securely collect->store arrange_pickup Arrange for EHS Pickup store->arrange_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suberosin
Reactant of Route 2
Reactant of Route 2
Suberosin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.